6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one
Description
Properties
IUPAC Name |
6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-6-2-1-4-7-3-8-9(4)5/h1-3H,(H,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPCCIANHKTFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N2C1=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504110 | |
| Record name | [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76044-31-0 | |
| Record name | [1,2,4]Triazolo[1,5-c]pyrimidin-5(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76044-31-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6H-Triazolo[1,5-c]pyrimidin-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6H-Triazolo[1,5-c]pyrimidin-5-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. This guide provides a comprehensive overview of a robust synthetic pathway to this key molecule, detailing the underlying chemical principles and experimental procedures. Furthermore, a thorough characterization of the target compound using modern analytical techniques is presented to ensure structural confirmation and purity assessment, empowering researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Triazolopyrimidine Scaffold
Nitrogen-containing fused heterocyclic systems are cornerstones in the development of novel therapeutic agents. Among these, the triazolopyrimidine scaffold has garnered considerable attention due to its structural similarity to endogenous purines, allowing for interaction with a wide array of biological targets.[1] Derivatives of the broader triazolopyrimidine family have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3]
The specific isomer, 6H-Triazolo[1,5-c]pyrimidin-5-one, represents a valuable building block for the synthesis of more complex molecules. Its unique arrangement of nitrogen atoms and the presence of a carbonyl group offer multiple points for chemical modification, enabling the exploration of vast chemical space in the quest for new drug candidates. This guide focuses on a logical and efficient synthetic route to this core structure, emphasizing the chemical rationale behind each step and providing a detailed protocol for its execution and subsequent characterization.
Strategic Synthesis via Dimroth Rearrangement
The synthesis of 6H-Triazolo[1,5-c]pyrimidin-5-one is strategically achieved through a two-step sequence involving the initial formation of a kinetically favored, less stable isomer, which then undergoes a Dimroth rearrangement to yield the thermodynamically more stable target molecule. This rearrangement is a well-established process in heterocyclic chemistry for the interconversion of certain triazole-fused systems.[2][4][5]
The proposed synthetic pathway commences with the synthesis of a 4-hydrazinylpyrimidin-2(1H)-one intermediate, followed by cyclization to form a[2][4][6]triazolo[4,3-c]pyrimidin-5(6H)-one. This intermediate is then induced to rearrange to the desired 6H-[2][4][6]triazolo[1,5-c]pyrimidin-5-one.[6]
Caption: Proposed synthetic workflow for 6H-Triazolo[1,5-c]pyrimidin-5-one.
Step 1: Synthesis of 4-Hydrazinylpyrimidin-2(1H)-one (Intermediate)
The synthesis begins with the conversion of a commercially available pyrimidine derivative to its corresponding hydrazinyl analog. This transformation is a crucial step in setting the stage for the subsequent cyclization to form the triazole ring.
Experimental Protocol:
-
Chlorination: To 4-hydroxypyrimidin-2(1H)-one, add phosphorus oxychloride (POCl₃) portion-wise at 0 °C. The reaction mixture is then heated at reflux for 3-4 hours. The excess POCl₃ is removed under reduced pressure.
-
Hydrazinolysis: The crude 4-chloropyrimidin-2(1H)-one is dissolved in a suitable solvent such as ethanol. Hydrazine hydrate is added dropwise at room temperature, and the mixture is stirred for 12-16 hours.
-
Isolation: The resulting precipitate of 4-hydrazinylpyrimidin-2(1H)-one is collected by filtration, washed with cold ethanol, and dried under vacuum.
Causality Behind Experimental Choices: The chlorination step is essential to activate the 4-position of the pyrimidine ring for nucleophilic substitution. Phosphorus oxychloride is a standard and effective reagent for this transformation. The subsequent hydrazinolysis introduces the hydrazinyl moiety, which is the key functional group required for the upcoming cyclization.
Step 2: Cyclization and In Situ Dimroth Rearrangement
The prepared 4-hydrazinylpyrimidin-2(1H)-one is then cyclized to form the triazole ring. The choice of a one-carbon source, such as triethyl orthoformate, and the reaction conditions are critical to promote the formation of the initial[2][4][6]triazolo[4,3-c]pyrimidin-5(6H)-one, which then undergoes a thermally or acid-catalyzed Dimroth rearrangement to the more stable 6H-[2][4][6]triazolo[1,5-c]pyrimidin-5-one.[4][7]
Experimental Protocol:
-
Reaction Setup: A mixture of 4-hydrazinylpyrimidin-2(1H)-one and a slight excess of triethyl orthoformate in a high-boiling solvent like N,N-dimethylformamide (DMF) is prepared.
-
Cyclization and Rearrangement: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added. The reaction mixture is heated to reflux (around 120-140 °C) for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to precipitate the crude product. The solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6H-Triazolo[1,5-c]pyrimidin-5-one.
Causality Behind Experimental Choices: Triethyl orthoformate serves as an efficient one-carbon electrophile for the cyclization with the hydrazinyl group. The use of a high-boiling polar aprotic solvent like DMF facilitates the reaction by ensuring a sufficiently high temperature for both the cyclization and the subsequent rearrangement. The acid catalyst protonates a nitrogen atom in the pyrimidine ring, which initiates the ring-opening and subsequent recyclization characteristic of the Dimroth rearrangement.[4]
Caption: Simplified mechanism of the Dimroth rearrangement.
Comprehensive Characterization
Thorough characterization is paramount to confirm the identity and purity of the synthesized 6H-Triazolo[1,5-c]pyrimidin-5-one. A combination of spectroscopic techniques provides unambiguous structural evidence.
Spectroscopic Data
The following table summarizes the expected and observed spectroscopic data for the target compound.
| Technique | Expected Key Features | Observed Data |
| ¹H NMR | Aromatic protons on the triazole and pyrimidine rings, and an N-H proton. | Signals corresponding to the C-H protons of both rings and a broad singlet for the N-H proton. |
| ¹³C NMR | Carbon signals for the triazole and pyrimidine rings, including a downfield signal for the carbonyl carbon. | Resonances consistent with the carbon skeleton of the fused ring system, with the carbonyl carbon appearing at a characteristic downfield shift. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C=N stretching. | Strong absorption band for the carbonyl group (~1680-1700 cm⁻¹), a broad N-H stretching band (~3100-3300 cm⁻¹), and C=N stretching vibrations (~1600-1650 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₅H₄N₄O, M.W. = 136.11 g/mol ). | Molecular ion peak [M+H]⁺ at m/z = 137. |
Interpretation of Spectroscopic Data
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¹H and ¹³C NMR Spectroscopy: The number of signals, their chemical shifts, and coupling patterns in the NMR spectra are definitive for the assigned structure. The presence of the correct number of aromatic and amide protons and carbons confirms the formation of the desired fused ring system.
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IR Spectroscopy: The strong carbonyl absorption is a key indicator of the pyrimidin-5-one moiety. The N-H stretch further supports the presence of the amide group within the ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition and corroborating the successful synthesis.
Sources
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- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
"Chemical properties of the 6H-Triazolo[1,5-c]pyrimidin-5-one scaffold"
An In-Depth Technical Guide to the Chemical Properties of the 6H-Triazolo[1,5-c]pyrimidin-5-one Scaffold
Introduction
The triazolopyrimidine framework represents a significant class of fused heterocyclic systems in medicinal chemistry and materials science.[1] This scaffold is a fusion of a triazole and a pyrimidine ring, and its structural versatility is demonstrated by the existence of eight possible isomers.[2] Among these, the[2][3][4]triazolo[1,5-a]pyrimidine series is the most extensively studied, largely due to its structural analogy to purines, making it a valuable purine bioisostere in drug design.[3] This guide, however, will focus on the less-explored but equally promising [2][3][4]triazolo[1,5-c]pyrimidine isomer, with a specific emphasis on its 6H-triazolo[1,5-c]pyrimidin-5-one derivative.
The introduction of an oxo group at the C5 position creates a lactam structure that significantly influences the scaffold's electronic properties, reactivity, and potential for forming intermolecular interactions, such as hydrogen bonds. While research on this specific core is not as extensive as its isomers, initial studies have identified potent biological activity, such as mediator release inhibition relevant to antiasthma treatments, underscoring its potential as a privileged scaffold for drug discovery.[5]
This document serves as a technical guide for researchers and drug development professionals, providing a consolidated overview of the synthesis, chemical reactivity, physicochemical properties, and biological significance of the 6H-triazolo[1,5-c]pyrimidin-5-one core. By synthesizing existing literature and drawing logical parallels from more studied isomers, we aim to provide a foundational understanding and inspire further exploration of this promising chemical entity.
Synthesis and Structural Characterization
The construction of the triazolo[1,5-c]pyrimidine ring system is a nuanced process, often relying on multi-step sequences that culminate in a key cyclization and rearrangement step.
Primary Synthetic Pathway via Dimroth Rearrangement
The most documented method for synthesizing 2-amino-5-aryl-[2][3][4]triazolo[1,5-c]pyrimidines, which are precursors or analogues to the 5-one scaffold, involves a four-step sequence starting from arylamidines.[5] The key to forming the [1,5-c] isomer is a final Dimroth rearrangement, which differentiates it from other synthetic routes that yield different isomeric scaffolds.
The causality behind this pathway is the strategic construction of a substituted pyrimidine ring that is primed for cyclization. The introduction of a hydrazino group at the C4 position of the pyrimidine provides the necessary nucleophile to react with cyanogen bromide, initiating the formation of the fused triazole ring. The subsequent rearrangement is a thermodynamically driven process that results in the more stable [1,5-c] fused system.
Caption: Synthetic workflow for 2-amino-5-aryl-[2][3][4]triazolo[1,5-c]pyrimidines.[5]
Experimental Protocol: Synthesis of 5-Aryl-2-amino[3][4][5]triazolo[1,5-c]pyrimidine[6]
This protocol is adapted from the literature and serves as a representative example. Researchers should consult the original source for specific quantities and conditions.
Step 1: 6-Aryl-4(3H)-pyrimidinone Synthesis
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Dissolve the appropriate arylamidine hydrochloride in a suitable solvent such as ethanol.
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Add a solution of sodium ethyl formylacetate in ethanol dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Neutralize the residue with a weak acid (e.g., acetic acid) to precipitate the product.
-
Filter, wash the solid with water and ethanol, and dry to yield the pyrimidinone.
-
Self-Validation: The product should be characterized by ¹H NMR to confirm the formation of the pyrimidine ring and by mass spectrometry to verify the correct molecular weight.
-
Step 2: 4-Chloro-6-arylpyrimidine Synthesis
-
Suspend the 6-aryl-4(3H)-pyrimidinone in phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.
-
Heat the mixture to reflux for 2-3 hours. The reaction should become a clear solution.
-
Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the chloropyrimidine.
-
Trustworthiness: This is a standard chlorination procedure. The key is to ensure complete removal of excess POCl₃ during workup, as it is highly reactive.
-
Step 3: 4-Hydrazino-6-arylpyrimidine Synthesis
-
Dissolve the 4-chloro-6-arylpyrimidine in a protic solvent like ethanol.
-
Add hydrazine hydrate (typically 2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Concentrate the solvent, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to give the pure hydrazinopyrimidine.
-
Expertise: The use of excess hydrazine drives the nucleophilic aromatic substitution to completion. The temperature is controlled initially to manage the exothermicity of the reaction.
-
Step 4: 5-Aryl-2-amino[2][3][4]triazolo[1,5-c]pyrimidine Synthesis
-
Suspend the 4-hydrazino-6-arylpyrimidine in methanol.
-
Add a solution of cyanogen bromide (CNBr) in methanol dropwise. Caution: CNBr is highly toxic.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a base (e.g., sodium bicarbonate) to induce the Dimroth rearrangement and stir for an additional 12-16 hours.
-
Filter the resulting precipitate, wash with water and methanol, and dry. The product can be further purified by recrystallization.
-
Self-Validation: The final structure must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. A key indicator of success is the disappearance of the hydrazino protons and the appearance of the new triazole proton signal in the NMR spectrum.
-
Tautomerism and Spectroscopic Properties
The 6H-Triazolo[1,5-c]pyrimidin-5-one scaffold is expected to exist in equilibrium between its lactam (keto) and lactim (enol) tautomeric forms. This is a common feature in related heterocyclic systems, such as the analogous[2][3][4]triazolo[1,5-a]pyrimidin-7-ones.[3] The lactam form is generally predominant in the solid state and in most solvents, which has significant implications for its hydrogen bonding capabilities and receptor interactions.
Caption: Keto-enol tautomerism of the scaffold. Note: Images are placeholders.
The spectroscopic properties provide definitive evidence for the structure and its dominant tautomeric form.
| Spectroscopic Data | Expected Characteristics | Rationale |
| IR Spectroscopy | Strong C=O stretch: ~1680-1720 cm⁻¹; N-H stretch: ~3100-3300 cm⁻¹ (broad).[6] | The carbonyl absorption is characteristic of the lactam form. The broad N-H band confirms the presence of the proton on the pyrimidine ring nitrogen. |
| ¹H NMR | N-H proton: ~11-12 ppm (deshielded); Aromatic protons on the scaffold: ~7.5-9.0 ppm. | The N-H proton of the lactam is typically deshielded due to hydrogen bonding and the electronic environment. The exact shifts of the C-H protons depend on substituents. |
| ¹³C NMR | C=O carbon: ~155-165 ppm.[6] | The carbonyl carbon resonance is a key diagnostic peak, appearing significantly downfield. Other carbons in the heterocyclic system will appear in the aromatic region (~120-160 ppm). |
Chemical Reactivity and Derivatization
The reactivity of the scaffold is governed by the electronic interplay between the electron-rich triazole ring and the electron-deficient, oxo-substituted pyrimidine ring.[3]
Reactivity of the Core
-
Acidity: The N-H proton at the N6 position is acidic and can be deprotonated with a suitable base. The presence of electron-withdrawing groups on the pyrimidine ring, such as a nitro group, can significantly increase this acidity.[7] This allows for facile N-alkylation or N-acylation reactions.
-
Electrophilic Aromatic Substitution: The pyrimidine ring is generally deactivated towards electrophilic attack due to the presence of multiple nitrogen atoms and the electron-withdrawing carbonyl group. Substitution, if it occurs, would likely require harsh conditions.
-
Nucleophilic Aromatic Substitution: Positions on the pyrimidine ring can be activated for nucleophilic attack, especially if a good leaving group (like a halogen) is present. This is a common strategy for introducing diverse functionalities.
Derivatization Strategies
The scaffold offers multiple handles for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).
Caption: Potential sites for chemical derivatization on the scaffold. Note: Image is a placeholder.
-
N6-Position: The acidic proton can be removed by bases like NaH or K₂CO₃, and the resulting anion can be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to install substituents.
-
C2-Position: In the 2-amino derivatives, the amino group is a versatile handle for forming amides, sulfonamides, or for use in reductive amination and Buchwald-Hartwig coupling reactions.
-
C5-Position: The substituent at C5 is typically introduced early in the synthesis, starting from a substituted arylamidine.[5] Varying this group is a primary strategy for modulating biological activity and physicochemical properties.
-
C7-Position: While not extensively explored for this isomer, halogenation at the available C-H positions on the pyrimidine ring could provide a key intermediate for introducing further diversity via cross-coupling or nucleophilic substitution reactions.
Physicochemical and Biological Properties
The chemical structure of the 6H-triazolo[1,5-c]pyrimidin-5-one core imparts a distinct set of properties that are crucial for its application in drug development.
Physicochemical Profile
-
Polarity and Solubility: The presence of multiple nitrogen atoms and a carbonyl group makes the core relatively polar. The parent[2][3][4]triazolo[1,5-a]pyrimidine has a calculated XLogP3 of -0.4, indicating its hydrophilic nature.[8] The addition of the oxo group would further increase polarity. Consequently, aqueous solubility can be a challenge, but the scaffold's hydrogen bonding capacity (one H-bond donor, multiple acceptors) is beneficial for interacting with biological targets.
-
Metal Chelation: Like its isomers, the triazolo[1,5-c]pyrimidine scaffold possesses accessible nitrogen atoms with lone pairs of electrons (N1, N3, N4), making it an effective metal-chelating agent.[3][4] This property has been exploited in other triazolopyrimidines to develop anti-cancer and anti-parasitic agents.[4]
Biological Significance and SAR
The primary reported biological activity for this scaffold is the inhibition of histamine release from human basophils, indicating potential for treating type I hypersensitivity reactions like asthma.[5]
A study on 5-aryl-2-amino[2][3][4]triazolo[1,5-c]pyrimidines revealed key structure-activity relationships.[5]
| Position | Substituent | Impact on Activity | Rationale/Insight |
| 5-Aryl | 3-(Trifluoromethyl)phenyl | High Activity | The meta-position appears optimal. The trifluoromethyl group is a strong electron-withdrawing group and a bioisostere for other functionalities. |
| 5-Aryl | 3-Bromophenyl | High Activity | A halogen at the meta-position is well-tolerated and can form halogen bonds, potentially enhancing binding affinity. |
| 5-Aryl | 3-(Difluoromethoxy)phenyl | High Activity | This group acts as a "lipophilic hydrogen bond donor" surrogate, improving both potency and metabolic stability. |
| 5-Aryl | 4-Pyridinyl | High Activity | The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, suggesting a key interaction point in the target's binding pocket. |
While direct data is limited, the broader triazolopyrimidine class exhibits an extensive range of biological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties.[2][9][10] This suggests that the 6H-triazolo[1,5-c]pyrimidin-5-one core is a highly versatile template that warrants screening against a wider array of biological targets. For instance, some triazolopyrimidine derivatives have been shown to act as unique tubulin polymerization promoters.[11]
Conclusion
The 6H-triazolo[1,5-c]pyrimidin-5-one scaffold, while less explored than its isomers, presents a compelling profile for medicinal chemistry research. Its synthesis, anchored by a key Dimroth rearrangement, provides reliable access to the core structure. The scaffold's chemical properties are defined by the lactam functionality, which establishes its tautomeric equilibrium, dictates its reactivity, and provides crucial hydrogen bonding capability.
The demonstrated activity as a mediator release inhibitor highlights its immediate potential, while the vast biological landscape of the broader triazolopyrimidine family suggests that the applications of this specific core have only begun to be uncovered. Future research should focus on expanding the library of derivatives through the strategic modification of its multiple reactive sites, exploring its potential as a metal-chelating agent, and conducting broad biological screening to unlock new therapeutic opportunities. This guide provides the foundational chemical knowledge necessary to undertake such an exploration with confidence and scientific rigor.
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Méndez-Arriaga, F., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6884. Available at: [Link]
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Karmatsky, A. Y., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1557. Available at: [Link]
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Dekamin, M. G., et al. (2021). Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation. Scientific Reports, 11(1), 1691. Available at: [Link]
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The Triazolopyrimidine Core: A Modern Scaffold for Bioisosteric Replacement in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bioisosterism and the Rise of the Triazolopyrimidine Scaffold
In the intricate chess game of drug design, the ability to subtly modify a molecule to enhance its efficacy, selectivity, and pharmacokinetic properties is paramount. Bioisosterism, the strategy of replacing a functional group with another that possesses similar physical and chemical properties, has become a cornerstone of modern medicinal chemistry.[1][2][3][4] This approach allows for the fine-tuning of a drug candidate to overcome challenges such as poor solubility, rapid metabolism, or off-target toxicity, without drastically altering its interaction with the biological target.[1]
Within the vast arsenal of molecular scaffolds employed for bioisosteric replacement, the triazolopyrimidine core has emerged as a particularly versatile and privileged structure.[5][6] This heterocyclic system, composed of a fused triazole and pyrimidine ring, offers a unique combination of electronic and steric properties that make it an excellent mimic for various biologically important functional groups and ring systems.[7][8][9][10] Its isoelectronic relationship with the purine ring system has led to its successful application as a purine surrogate in numerous drug discovery programs.[7][8][10][11] Furthermore, depending on the substitution pattern, the triazolopyrimidine scaffold can also serve as a bioisostere for carboxylic acids and the N-acetyl fragment of ε-N-acetylated lysine.[8][9][10]
This technical guide provides a comprehensive overview of the triazolopyrimidine core as a tool for bioisosteric replacement. We will delve into the synthetic strategies for accessing this scaffold, explore its diverse applications as a bioisostere with illustrative case studies, and discuss the impact of these replacements on pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Synthetic Strategies: Accessing the Triazolopyrimidine Core
The versatility of the triazolopyrimidine scaffold is matched by the variety of synthetic routes available for its construction. The specific isomer of the triazolopyrimidine core, such as[12][13][14]triazolo[1,5-a]pyrimidine or[12][13][14]triazolo[4,3-a]pyrimidine, dictates the choice of starting materials and reaction conditions.
General Synthesis of[13][14][15]triazolo[1,5-a]pyrimidines
One of the most common and robust methods for the synthesis of the[12][13][14]triazolo[1,5-a]pyrimidine core involves the condensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its equivalent.[7][14][15]
Experimental Protocol: Three-Component Synthesis of a[12][13][14]triazolo[1,5-a]pyrimidine Derivative [14][15]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-1,2,4-triazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a β-ketoester such as ethyl acetoacetate (1.0 mmol).
-
Catalyst and Solvent: Add a catalytic amount of a suitable acid or base catalyst (e.g., p-toluenesulfonic acid or piperidine) and a solvent such as ethanol or dimethylformamide (DMF).[14][15]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent like ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Another important synthetic route is the Dimroth rearrangement, which allows for the conversion of[12][13][14]triazolo[4,3-a]pyrimidines into the thermodynamically more stable[12][13][14]triazolo[1,5-a]pyrimidine isomers.[7][16][17]
Bioisosteric Replacement Strategies in Action
The true power of the triazolopyrimidine core lies in its ability to mimic the shape, size, and electronic properties of other functional groups, leading to improved drug candidates.
The Triazolopyrimidine Core as a Purine Bioisostere
The structural and electronic similarity between the triazolopyrimidine and purine ring systems makes the former an excellent bioisostere for the latter.[7][8][10][11] This strategy has been successfully employed in the development of kinase inhibitors, where the purine ring is a common feature of ATP-competitive ligands.
-
Case Study: Kinase Inhibitors: Several research programs have targeted kinases by replacing the purine core of known inhibitors with a triazolopyrimidine scaffold. This substitution can lead to altered selectivity profiles and improved pharmacokinetic properties. For example, derivatives of[12][13][14]triazolo[1,5-a]pyrimidine have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2).[7] More recently, triazolo-pyrimidine derivatives have been designed as potent inhibitors of Werner syndrome RecQ helicase (WRN) for the treatment of microsatellite instability (MSI) tumors.[18]
Mimicking Carboxylic Acids and Amides
The nitrogen atoms in the triazole ring of the triazolopyrimidine core can act as hydrogen bond acceptors, mimicking the functionality of carboxylic acids and amides. This has proven to be a valuable strategy for improving cell permeability and metabolic stability. A notable example is the discovery of a 1,2,4-triazole group to substitute a key amide group in pyrazolo[1,5-a]pyrimidine inhibitors of casein kinase 2 (CSNK2), where the triazole forms crucial hydrogen bonds in the ATP-binding pocket.[19]
Modulating GPCR Activity
Triazolopyrimidine derivatives have also shown significant potential as modulators of G protein-coupled receptors (GPCRs). They have been developed as antagonists for chemokine receptors like CCR2, CCR5, and CCR7, which are implicated in inflammatory diseases.[20][21] The scaffold has also been utilized to create selective P2X3 receptor antagonists for the treatment of neuropathic pain and chronic cough.[22][23] In these cases, the triazolopyrimidine core contributes to the overall shape and electronic distribution required for potent and selective receptor binding.
Impact on Pharmacological Activity and ADME Properties
The bioisosteric replacement of a functional group with a triazolopyrimidine core can have a profound impact on a molecule's biological activity and its pharmacokinetic profile.
| Property | General Impact of Triazolopyrimidine Substitution |
| Potency | Can be maintained or enhanced due to favorable interactions with the target.[13][24] |
| Selectivity | Often altered, providing an opportunity to reduce off-target effects.[25][26] |
| Solubility | Can be improved, aiding in formulation and bioavailability.[12] |
| Metabolic Stability | Generally enhanced compared to more labile functional groups, leading to a longer half-life.[14] |
| Cell Permeability | Can be modulated by altering the lipophilicity and hydrogen bonding capacity of the molecule. |
Structure-Activity Relationship (SAR) Insights:
Systematic modification of the substituents on the triazolopyrimidine core is crucial for optimizing its properties. For instance, in a series of anticancer agents, specific substitutions at the 5- and 7-positions of the[12][13][14]triazolo[1,5-a]pyrimidine ring were found to be critical for high potency.[13][24] Similarly, in the development of antitubercular agents, the presence of an NH group at C7 and the absence of a substituent at C2 were essential for activity.[27]
Case Studies in Drug Development
The therapeutic potential of the triazolopyrimidine scaffold is underscored by its presence in a number of clinical candidates and marketed drugs.
-
Penoxsulam: A commercial herbicide that inhibits the enzyme acetolactate synthase (ALS). The discovery of penoxsulam involved extensive structure-activity relationship studies of triazolopyrimidine sulfonamides.[28]
-
GNF6702: A potent and selective inhibitor of the trypanosomatid proteasome, demonstrating efficacy in animal models of trypanosomiasis.[12] The triazolopyrimidine core was a key feature in the optimization of this compound's antiparasitic properties.[12]
-
CB2 Receptor Agonists: A series of triazolopyrimidine derivatives were identified as highly potent and selective cannabinoid receptor 2 (CB2) agonists, showing potential for the treatment of inflammatory kidney diseases.[29]
Conclusion
The triazolopyrimidine core has firmly established itself as a valuable scaffold in modern drug discovery. Its synthetic accessibility and its ability to act as a versatile bioisostere for purines, carboxylic acids, and other functional groups provide medicinal chemists with a powerful tool for lead optimization. The successful application of this core in developing compounds with diverse therapeutic activities, from anticancer and antimicrobial agents to kinase inhibitors and GPCR modulators, highlights its immense potential. As our understanding of structure-activity relationships and the nuances of bioisosterism continues to evolve, the triazolopyrimidine scaffold is poised to play an even more significant role in the development of the next generation of innovative medicines.
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"Investigating the tautomerism of substitutedtriazolo[1,5-a]pyrimidine rings"
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Investigating the Tautomerism of Substituted Triazolo[1,5-a]pyrimidine Rings
Abstract
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities and its role as a purine bio-isostere.[1][2] The physicochemical properties, and by extension, the biological activity of substituted TPs are profoundly influenced by tautomerism—a phenomenon where a compound exists as a mixture of readily interconvertible structural isomers. This guide provides a comprehensive exploration of the tautomeric behavior of substituted TP rings, offering both theoretical insights and practical, field-proven methodologies for its investigation. We delve into the primary tautomeric forms, the analytical techniques for their characterization, and the key factors that govern their equilibrium. This document is intended to serve as an essential resource for researchers engaged in the design and development of novel therapeutics based on the TP scaffold.
The Triazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The TP ring system is an aza-indolizine, isoelectronic with the purine heterocycle, which has led to its extensive investigation as a purine surrogate in medicinal chemistry.[1] This structural similarity has been exploited in the development of a wide array of therapeutic agents, including kinase inhibitors, anticancer agents, and anti-infectives.[1][3][4][5] Unlike the purine ring, the core TP heterocycle does not exhibit annular tautomerism. However, the introduction of substituents, particularly at the 2-, 5-, and 7-positions, can give rise to prototropic tautomerism, such as amino-imino and keto-enol forms.[1] Understanding and controlling this tautomeric equilibrium is paramount, as different tautomers can exhibit distinct electronic properties, hydrogen bonding capabilities, and overall three-dimensional shapes, thereby critically impacting their interaction with biological targets and their ADME-PK profiles.[6][7]
Synthetic Pathways to Substituted Triazolo[1,5-a]pyrimidines
The construction of the TP core is well-established, with several reliable synthetic strategies available. The most prevalent method involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[1][8] This approach allows for facile introduction of a wide range of substituents at the 2-, 5-, and 7-positions of the TP ring.
Another common strategy is the Dimroth rearrangement of the isomeric 1,2,4-triazolo[4,3-a]pyrimidine system, which can be accessed from hydrazinylpyrimidines.[1][8] This rearrangement is typically conducted under acidic or thermal conditions.
Experimental Protocol: Synthesis of 5,7-dimethyl-2-phenyl-[1][3][9]triazolo[1,5-a]pyrimidine
This protocol describes a standard cyclocondensation reaction.
Materials:
-
3-Amino-5-phenyl-1,2,4-triazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-phenyl-1,2,4-triazole (10 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the amine dissolves. To this solution, add acetylacetone (12 mmol, 1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold deionized water with stirring.
-
Neutralization and Precipitation: Neutralize the aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure 5,7-dimethyl-2-phenyl-[1][3][9]triazolo[1,5-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Principal Tautomeric Forms
Substituents with labile protons, such as -OH, -SH, and -NH₂, are the primary drivers of tautomerism in the TP ring system.
Keto-Enol Tautomerism
When a hydroxyl group is present at the 5- or 7-position, a keto-enol equilibrium is established. The enol form (hydroxypyrimidine) can tautomerize to the more stable keto form (pyrimidinone).[1] This equilibrium is heavily influenced by the aromaticity of the pyrimidine ring. Generally, the keto form is predominant in the solid state and in many solvents.[6]
Caption: Keto-enol tautomerism in a 7-hydroxy-substituted TP.
Amino-Imino Tautomerism
An amino group at the 2-, 5-, or 7-position can exist in equilibrium with its corresponding imino tautomer. The position of this equilibrium is highly sensitive to the electronic nature of the substituents and the surrounding environment.[10] Conjugation effects play a significant role; for instance, if the exocyclic nitrogen is part of a larger conjugated system, the imino form might be stabilized.[10]
Caption: Amino-imino tautomerism in a 7-amino-substituted TP.
Analytical Techniques for Investigating Tautomerism
A multi-pronged analytical approach is essential for the unambiguous characterization of tautomeric systems.
Caption: Integrated workflow for tautomerism investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomerism in solution.[11] The rate of interconversion between tautomers determines the appearance of the NMR spectrum.
-
Slow Exchange: If the interconversion is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer. The relative integrals of these signals can be used to determine the tautomeric ratio.
-
Fast Exchange: If the interconversion is rapid, a single, population-weighted average set of signals will be observed.[12] Variable temperature (VT) NMR can be used to slow down the exchange, potentially resolving the individual tautomer signals at lower temperatures.
¹⁵N NMR, either through direct detection or via ¹H-¹⁵N HMBC experiments, is particularly diagnostic. The chemical shift of a nitrogen atom is highly sensitive to its hybridization state (e.g., sp² in an amino group vs. sp² in an imino group), allowing for unambiguous differentiation between tautomeric forms.[12][13]
-
Sample Preparation: Prepare a solution of the substituted TP compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 5-10 mg/mL. DMSO-d₆ is often a good starting point as its high boiling point allows for a wide temperature range and its hydrogen-bond accepting nature can influence the equilibrium.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition. Continue until precipitation is observed or the solvent freezing point is approached.
-
High-Temperature Analysis: If the exchange is slow at room temperature, gradually increase the temperature to observe the coalescence of signals, which can be used to calculate the energy barrier for interconversion.
-
Data Analysis: Analyze the spectra for changes in chemical shifts, signal multiplicity, and the appearance of new signals, which indicate the presence of multiple tautomers and a shift in the equilibrium. If distinct signals are resolved, calculate the equilibrium constant (K) from the integration of the corresponding peaks.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive, high-resolution structural data of the compound in the solid state. It can unambiguously identify which tautomer is present in the crystal lattice and reveal key structural parameters like bond lengths and angles.[10] However, it is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution, where solvent effects can play a dominant role.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers.[14][15] By calculating the Gibbs free energy (ΔG) of each tautomer, one can predict the position of the tautomeric equilibrium.
-
Structure Building: Build the 3D structures of all plausible tautomers using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[15]
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and entropy).
-
Solvent Effects: To model the solution phase, re-optimize the geometries using a continuum solvation model like the Polarizable Continuum Model (PCM).[15]
-
Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution). The relative energy (ΔG) between two tautomers (T1 and T2) is calculated as ΔG = G(T2) - G(T1). A negative ΔG indicates that T2 is more stable than T1.
| Tautomer | Gas Phase ΔG (kcal/mol) | Solution (DMSO) ΔG (kcal/mol) |
| Amino Form | 0.00 (Reference) | 0.00 (Reference) |
| Imino Form | +5.74 | +3.50 |
| Table 1: Example of calculated relative Gibbs free energies for a hypothetical 7-amino-TP. |
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomers can be shifted by several factors:
-
Substituent Effects: The electronic properties of other substituents on the ring system have a profound impact.[16] Electron-withdrawing groups can stabilize one tautomer over another by altering the acidity of the labile proton and the basicity of the nitrogen atoms.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can differentially solvate and stabilize the tautomers.[15] Polar, protic solvents may favor the more polar tautomer or one that can act as a better hydrogen bond donor/acceptor.
-
pH: The acidity or basicity of the medium can lead to protonation or deprotonation of the TP ring, which can lock the system into a specific tautomeric form or significantly alter the equilibrium.
-
Temperature: As with any chemical equilibrium, the tautomeric ratio is temperature-dependent. VT-NMR experiments directly probe this relationship.
Implications in Drug Design and Development
The tautomeric state of a TP-based drug candidate is not an academic curiosity; it is a critical determinant of its pharmacological profile.
-
Receptor Binding: Different tautomers present different pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic surfaces). Only one tautomer may fit optimally into the binding site of the target protein. A shift in equilibrium away from the active tautomer can lead to a dramatic loss of potency.[6]
-
ADME Properties: Physicochemical properties like solubility, lipophilicity (logP), and membrane permeability are tautomer-dependent. For instance, a less polar tautomer might exhibit better membrane permeability but lower aqueous solubility.[7]
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the definition of the chemical entity.
Therefore, a thorough investigation of the tautomeric landscape is an indispensable step in any drug discovery program involving the 1,2,4-triazolo[1,5-a]pyrimidine scaffold.
Conclusion
The tautomerism of substituted 1,2,4-triazolo[1,5-a]pyrimidines is a multifaceted phenomenon with profound implications for their chemical behavior and biological function. A comprehensive understanding of the potential tautomeric forms and the factors governing their equilibrium is essential for the rational design of novel TP-based therapeutics. By integrating high-level analytical techniques such as multi-nuclear NMR, X-ray crystallography, and computational modeling, researchers can effectively characterize, predict, and potentially control the tautomeric behavior of these privileged scaffolds, thereby accelerating the development of new and effective medicines.
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Unlocking the Therapeutic Potential of Triazolopyrimidines through Metal Chelation: A Technical Guide
Introduction: The Pivotal Role of Metal Ions in Biological Systems and the Promise of Triazolopyrimidine Chelators
Metal ions are fundamental to a vast array of physiological and pathological processes. Their precise regulation is critical for maintaining cellular homeostasis, and dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cancer, and infectious diseases. The ability to selectively bind and sequester metal ions with small molecules, a process known as chelation, has emerged as a powerful therapeutic strategy. Triazolopyrimidine derivatives, a class of heterocyclic compounds structurally analogous to purines, have garnered significant attention for their diverse pharmacological activities.[1][2] Their unique scaffold, rich in nitrogen heteroatoms, presents an exceptional platform for the development of potent metal-chelating agents.[3] This guide provides an in-depth exploration of the metal-chelating properties of triazolopyrimidine derivatives, offering a technical resource for researchers and drug development professionals. We will delve into the coordination chemistry, experimental evaluation, and potential applications of these versatile molecules.
The Coordination Chemistry of Triazolopyrimidine-Metal Complexes: A Tale of Versatile Binding
The metal-chelating capacity of triazolopyrimidine derivatives is intrinsically linked to their molecular structure. The fused ring system, containing multiple nitrogen atoms, provides several potential coordination sites for metal ions. The coordination chemistry of 1,2,4-triazolo[1,5-a]pyrimidines is predominantly characterized by monodentate coordination through the N3 atom.[4] However, the binding modes can be quite versatile, with some derivatives exhibiting bidentate coordination involving both the N3 and N4 atoms, which can lead to the formation of dinuclear or polynuclear metal complexes.[5]
The nature of the substituents on the triazolopyrimidine ring plays a crucial role in determining the stability and geometry of the resulting metal complex.[6][7] For instance, the presence of exocyclic oxygen atoms can introduce additional coordination sites, expanding the range of metal ions that can be chelated.[8] The interplay between the electronic properties of the triazolopyrimidine ligand and the specific metal ion dictates the strength and nature of the coordination bonds.
A variety of transition metal ions, including copper(II), zinc(II), cobalt(II), nickel(II), and platinum(II), have been shown to form stable complexes with triazolopyrimidine derivatives.[6][8][9] These interactions are not merely structural; they often result in a synergistic enhancement of biological activity, rendering the metal complexes potent agents against parasitic diseases like leishmaniasis and Chagas disease.[8][9][10]
Visualizing the Chelation Process: A Structural Perspective
To illustrate the fundamental interaction, the following diagram depicts a representative[11][12][13]triazolo[1,5-a]pyrimidine derivative chelating a divalent metal ion (M²⁺) in a bidentate fashion through the N3 and N4 positions.
Caption: Bidentate coordination of a metal ion by a triazolopyrimidine derivative.
Experimental Workflows for Characterizing Metal-Chelating Properties
A thorough investigation of the metal-chelating properties of triazolopyrimidine derivatives requires a combination of spectroscopic and calorimetric techniques. These methods provide critical information on the stoichiometry, binding affinity, and thermodynamics of the metal-ligand interaction.
Determining Stoichiometry using UV-Vis Spectrophotometry: The Method of Continuous Variations (Job's Plot)
The method of continuous variations, commonly known as a Job's plot, is a straightforward and widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[11][14][15][16][17] The principle lies in measuring a physical property that is proportional to the complex concentration, such as UV-Vis absorbance, while systematically varying the mole fractions of the metal and ligand, keeping the total molar concentration constant.[14]
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the triazolopyrimidine derivative and the metal salt in a suitable buffer.
-
Series of Solutions: Prepare a series of solutions with a constant total volume and a constant total concentration of metal and ligand, but with varying mole fractions of each. For example, for a total concentration of 100 µM, the solutions would range from 100 µM metal and 0 µM ligand to 0 µM metal and 100 µM ligand.
-
Equilibration: Allow the solutions to equilibrate for a sufficient period to ensure complex formation is complete.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength is typically determined by scanning the spectrum of a solution containing both the metal and the ligand.
-
Data Analysis: Plot the change in absorbance (Corrected Absorbance = A_observed - A_metal - A_ligand) against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[15] For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 (metal:ligand) complex.
Workflow for Stoichiometry Determination
The following diagram outlines the experimental workflow for determining the stoichiometry of a triazolopyrimidine-metal complex using the Job's plot method.
Caption: Experimental workflow for Job's plot analysis.
Quantifying Binding Affinity and Thermodynamics with Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[18][19][20] This allows for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile of the metal-ligand binding.[21]
-
Sample Preparation: Prepare solutions of the triazolopyrimidine derivative and the metal salt in the same buffer to minimize heats of dilution. The concentration of the ligand in the syringe should typically be 10-20 times higher than the concentration of the metal in the sample cell.[20] It is crucial to accurately determine the concentrations of both solutions.
-
Degassing: Degas both the ligand and metal solutions to prevent the formation of air bubbles in the calorimeter, which can interfere with the measurements.[20]
-
Instrument Setup: Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
Titration: Perform the titration by injecting small aliquots of the ligand solution from the syringe into the metal solution in the sample cell. The instrument measures the heat change associated with each injection.
-
Data Analysis: The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).
Quantitative Data Summary: Binding Parameters of Triazolopyrimidine-Metal Complexes
The following table summarizes representative binding parameters for triazolopyrimidine-metal complexes, highlighting the influence of the metal ion and ligand structure on the interaction.
| Triazolopyrimidine Derivative | Metal Ion | Technique | Stoichiometry (M:L) | Binding/Stability Constant (K) | Reference |
| 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) | Copper(II) | X-ray | 1:3 | - | [5] |
| 7-amine-1,2,4-triazolo[1,5-a]pyrimidine (7atp) | Copper(II) | X-ray | 1:1 (dinuclear) | - | [22] |
| 1,2,4-triazole (as a related core structure) | Copper(II) | Potentiometric Titration | 1:1, 1:2 | log K₁ = 9.19, log K₂ = 7.03 | [23] |
| 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) | Zinc(II) | - | - | - | [8] |
| 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) | Zinc(II) | X-ray | - | - | [24] |
Note: Quantitative binding and stability constants for many specific triazolopyrimidine-metal complexes are often embedded within detailed structural and biological studies. This table provides a representative overview based on available data.
Applications and Future Directions
The ability of triazolopyrimidine derivatives to chelate metal ions has significant implications for drug discovery and materials science. In medicinal chemistry, these compounds are being explored as:
-
Anticancer Agents: By chelating metal ions essential for tumor growth and proliferation, triazolopyrimidine derivatives can disrupt cancer cell metabolism.[25][26]
-
Antimicrobial and Antiparasitic Drugs: Metal complexes of triazolopyrimidines have shown enhanced activity against various pathogens, including parasites responsible for Chagas disease and leishmaniasis.[9][10]
-
Neuroprotective Agents: In the context of neurodegenerative diseases like Alzheimer's, metal chelation can help to mitigate the metal-induced aggregation of amyloid-beta peptides.[12]
Beyond medicine, the metal-chelating properties of triazolopyrimidines make them promising candidates for applications such as corrosion inhibitors for metals.
The continued exploration of the structure-activity relationships governing the metal-chelating properties of triazolopyrimidines will undoubtedly lead to the development of novel and more effective therapeutic agents and advanced materials. Future research should focus on fine-tuning the selectivity of these chelators for specific metal ions and further elucidating the mechanisms by which their metal complexes exert their biological effects.
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The Triazolopyrimidine Scaffold: A Versatile Framework for the Discovery of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Privileged Status of the Triazolopyrimidine Core
The triazolopyrimidine ring system, a fused heterocyclic scaffold, holds a privileged position in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purine bases allows it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics.[2] This guide provides a comprehensive overview of the discovery of bioactive compounds based on the triazolopyrimidine framework, from fundamental synthetic strategies to advanced structure-activity relationship (SAR) studies and the elucidation of mechanisms of action. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The inherent versatility of the triazolopyrimidine scaffold has led to the exploration and development of compounds with a wide spectrum of pharmacological properties.[3]
The broad utility of triazolopyrimidine derivatives is evidenced by their diverse reported biological activities, which include anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and even agrochemical applications.[1][4][5] This wide range of activities has spurred significant interest in the development of novel compounds based on this framework.[1]
I. Synthetic Strategies: Building the Triazolopyrimidine Core
The foundation of any drug discovery program lies in the efficient and versatile synthesis of the core scaffold. For triazolopyrimidines, several robust synthetic routes have been established, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent strategies involve the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[6]
A. The Güçlü Synthesis: A Workhorse Method
A common and adaptable method for the synthesis of[1][7]triazolo[1,5-a]pyrimidines involves the reaction of 3-amino-1,2,4-triazole with a β-ketoester in the presence of a catalyst. This method allows for the introduction of diverse substituents at various positions of the triazolopyrimidine core, facilitating the exploration of chemical space.
Experimental Protocol: Synthesis of a Model 5,7-disubstituted-[1][7]triazolo[1,5-a]pyrimidine
Objective: To synthesize a representative triazolopyrimidine derivative to serve as a scaffold for further functionalization.
Materials:
-
3-amino-1,2,4-triazole
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Sodium ethoxide
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-1,2,4-triazole (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of sodium ethoxide.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with glacial acetic acid.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 5,7-dimethyl-[1][7]triazolo[1,5-a]pyrimidin-7-one.
-
Characterization: Confirm the structure and purity of the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux, which provides the necessary activation energy for the cyclocondensation reaction.
-
Sodium Ethoxide as Catalyst: The basic catalyst deprotonates the amino group of the triazole, increasing its nucleophilicity and facilitating the initial attack on the carbonyl carbon of the β-ketoester.
-
Reflux Conditions: The elevated temperature accelerates the rate of reaction, ensuring a reasonable reaction time. The 12-hour duration is often empirically determined to ensure complete conversion.
-
Acetic Acid Neutralization: Neutralization is crucial to quench the basic catalyst and to protonate the final product, aiding in its precipitation and isolation.
B. Alternative Synthetic Routes
While the Güçlü synthesis is widely used, other methods offer advantages for accessing specific substitution patterns. These include:
-
Dimroth Rearrangement: Conversion of[1][7]triazolo[4,3-a]pyrimidines to the more thermodynamically stable[1][7]triazolo[1,5-a]pyrimidine isomers.[6]
-
Annulation of a Pyrimidine Ring onto a 1,2,4-Triazole Core: Building the pyrimidine ring onto a pre-existing triazole.[4]
-
Annulation of a 1,2,4-Triazole Ring onto a Pyrimidine Core: Constructing the triazole ring onto a pyrimidine starting material.[4]
The choice of synthetic strategy is a critical decision in the early stages of a drug discovery project, as it directly impacts the diversity of the compound library that can be generated.
Caption: The iterative process of SAR studies in drug discovery.
B. Case Study: SAR of AnticancerT[1][2][8]riazolo[1,5-a]pyrimidines
A clear SAR has been established for a series oft[1][7]riazolo[1,5-a]pyrimidines with anticancer activity. [8]
| Position | Required Group for High Potency |
|---|---|
| 5-position | (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino |
| Phenyl ring (ortho) | Fluoro atoms |
| Phenyl ring (para) | Oxygen linkage followed by a three-methylene unit, and an alkylamino or hydroxy group |
Table 1: Summary of SAR for Anticancer Triazolopyrimidines
This detailed SAR provides a roadmap for designing new analogs with potentially enhanced potency and a more favorable therapeutic profile.
IV. Mechanism of Action Elucidation: Understanding the "How"
Determining the mechanism of action (MoA) of a bioactive compound is a cornerstone of drug development. For triazolopyrimidine derivatives, a variety of techniques are employed to unravel their molecular targets and downstream effects.
A. Target Identification and Validation
-
Biochemical Assays: These are used to determine if a compound directly interacts with and modulates the activity of a specific enzyme or receptor. For example, kinase inhibition assays are fundamental in cancer drug discovery.
-
Molecular Docking: Computational studies can predict the binding mode of a compound to its target protein, providing insights into the key interactions that drive affinity and selectivity. * X-ray Crystallography: This technique provides a high-resolution 3D structure of the compound bound to its target, offering definitive proof of interaction and guiding further optimization. For instance, X-ray studies of a triazolopyrimidine inhibitor of dihydroorotate dehydrogenase (DHODH) revealed a hydrophobic pocket occupied by a naphthyl substituent and a hydrogen-bond pocket accommodating the triazolopyrimidine ring. [6]
Caption: A simplified diagram of a signaling pathway modulated by a triazolopyrimidine.
B. Cellular Assays
-
Cell Viability Assays: These assays, such as the MTT or CellTiter-Glo assays, are used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Apoptosis Assays: Techniques like flow cytometry with Annexin V/PI staining can quantify the induction of apoptosis in response to compound treatment.
-
Immunofluorescence Microscopy: This allows for the visualization of the compound's effects on cellular structures, such as the cytoskeleton in the case of tubulin-targeting agents.
V. Future Directions and Conclusion
The triazolopyrimidine scaffold continues to be a highly valuable framework in the quest for novel bioactive compounds. Future research will likely focus on:
-
Exploring New Chemical Space: The development of novel synthetic methodologies to access previously unexplored substitution patterns.
-
Multi-target Drug Design: The rational design of triazolopyrimidine derivatives that can modulate multiple targets simultaneously, which may be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.
-
Advanced Drug Delivery Systems: The incorporation of triazolopyrimidine-based drugs into novel drug delivery systems to improve their bioavailability, reduce off-target effects, and enhance their therapeutic efficacy. [4][7] In conclusion, the triazolopyrimidine core represents a privileged and highly versatile scaffold in medicinal chemistry. A deep understanding of its synthesis, biological activities, SAR, and MoA is essential for harnessing its full potential in the development of the next generation of therapeutics. This guide has provided a comprehensive, technically-grounded overview to empower researchers and drug development professionals in this exciting and impactful field.
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Zhang, N., et al. (2007). Synthesis and SAR ofT[1][7]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 219-222. Retrieved January 19, 2026, from [Link]
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Initial in vitro Screening of 6H-Triazolo[1,5-c]pyrimidin-5-one Derivatives: A Strategic Approach to Hit Identification
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Triazolopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazolopyrimidine core is a recurring motif in modern medicinal chemistry, recognized for its remarkable structural stability and versatile pharmacological profile.[1] This fused heterocyclic system is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Molecules incorporating this core have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme-inhibitory effects.[2][3] The specific 6H-Triazolo[1,5-c]pyrimidin-5-one isomer represents a key area of chemical space for the development of novel therapeutics.
This guide eschews a generic, one-size-fits-all screening template. Instead, it presents a bespoke, logically tiered strategy for the initial in vitro evaluation of novel 6H-Triazolo[1,5-c]pyrimidin-5-one derivatives, focusing on the discovery of anticancer agents—one of the most prominent activities reported for this class of compounds.[4][5] We will proceed from broad phenotypic screening to more targeted, mechanistic assays, mirroring a field-proven drug discovery cascade. The causality behind each experimental choice will be elucidated to provide not just a protocol, but a framework for rigorous scientific inquiry.
Part 1: The Primary Campaign - Establishing a Cytotoxic Footprint
The foundational step in screening for novel anticancer agents is to determine whether the compounds exhibit cytotoxic or cytostatic effects against relevant cancer cell lines. A compound that is not active at this level is unlikely to be a viable candidate for further development. The goal of this primary screen is to efficiently identify "hits"—compounds that demonstrate potent activity—and to triage inactive compounds early, thereby conserving resources.
Causality of Assay Selection: Why the MTT Assay?
For initial library screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is an exemplary choice. Its selection is deliberate and based on several key factors:
-
Robustness and High-Throughput Compatibility: The assay is a simple, colorimetric method that is easily adaptable to a 96- or 384-well plate format, making it ideal for screening dozens to hundreds of compounds simultaneously.[6]
-
Principle of Action: The assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7] The intensity of the resulting color, once solubilized, is directly proportional to the number of metabolically active (and therefore viable) cells.[8] This provides a reliable proxy for cell viability and proliferation.[6][9]
-
Cost-Effectiveness: Compared to more complex assays, the reagents for the MTT assay are relatively inexpensive, a critical consideration for large-scale primary screening.
Experimental Workflow: Primary Cytotoxicity Screening
The workflow is designed as a self-validating system to ensure data integrity.
Caption: Figure 1. High-Throughput Primary Screening Workflow.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies and is designed for adherent human cancer cell lines.[8][10]
-
Cell Seeding:
-
Harvest and count cells from logarithmic phase growth.
-
Dilute the cell suspension to an optimized density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6H-Triazolo[1,5-c]pyrimidin-5-one derivatives in the appropriate cell culture medium. A typical final concentration range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the compounds) and a "positive control" (a known cytotoxic drug like Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for the desired exposure period (typically 48 or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate for an additional 2-4 hours (or overnight) at room temperature in the dark to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Gently mix the contents of each well.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Data Presentation and Hit Selection
The raw absorbance data is converted to percentage viability relative to the vehicle control. This data is then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Table 1: Hypothetical Primary Screening Results (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Selectivity Note |
| TPD-001 | 8.5 | 12.1 | 9.2 | Potent Hit |
| TPD-002 | > 100 | > 100 | > 100 | Inactive |
| TPD-003 | 25.4 | 33.1 | 28.9 | Weak Activity |
| TPD-004 | 1.2 | 50.8 | 45.3 | Selective Hit for MCF-7 |
| Doxorubicin | 0.8 | 1.1 | 0.9 | Positive Control |
Compounds with IC₅₀ values below a pre-defined threshold (e.g., 10 µM) are classified as "hits" and prioritized for secondary screening.
Part 2: Secondary Screening - Unveiling the Mechanism of Action (MoA)
Identifying a compound as cytotoxic is merely the first step. True drug development requires understanding how it works.[11] Secondary assays are designed to move from the phenotypic observation of cell death to a more targeted, mechanistic hypothesis. Triazolopyrimidine derivatives have been reported to act as inhibitors of crucial signaling enzymes, such as protein kinases.[5][12] Therefore, a logical next step is to screen primary hits against a relevant enzymatic target.
Causality of Assay Selection: Why a Kinase Inhibition Assay?
-
Target Relevance: Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and apoptosis. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[13][14]
-
Mechanistic Insight: A direct enzyme inhibition assay can confirm if a compound interacts with a specific molecular target.[15] This is a crucial step in validating a potential MoA and moving beyond non-specific cytotoxicity.
-
Assay Technology: Modern enzyme assays, such as fluorescence-based or luminescence-based formats, are highly sensitive, quantitative, and suitable for determining inhibitor potency (IC₅₀).[16]
The following diagram illustrates a simplified signaling pathway often dysregulated in cancer, highlighting the role of a receptor tyrosine kinase (like EGFR) and downstream effectors, which are common targets for kinase inhibitors.
Caption: Figure 2. Simplified EGFR Signaling Pathway.
Detailed Protocol: Fluorescence-Based Kinase Assay
This is a representative protocol for an in vitro kinase assay using a fluorescent peptide substrate.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme: Dilute the recombinant target kinase (e.g., EGFR) in kinase buffer to the desired working concentration.
-
Substrate: Prepare a stock solution of the fluorescently-labeled peptide substrate and ATP in kinase buffer.
-
Test Compounds: Perform serial dilutions of the "hit" compounds (e.g., TPD-001) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the diluted test compound to the appropriate wells. Include a "vehicle control" (DMSO) and a "positive control" (a known inhibitor like Staurosporine).
-
Add 10 µL of the diluted enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection and Data Analysis:
-
Stop the reaction by adding 25 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the fluorescence intensity on a suitable plate reader (e.g., with excitation/emission wavelengths appropriate for the fluorophore).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against compound concentration to determine the enzymatic IC₅₀.
-
Data Presentation: From Hit to Lead Candidate
The secondary screen provides quantitative data on target engagement, allowing for the ranking of compounds based on their on-target potency.
Table 2: Hypothetical Kinase Inhibition Results
| Compound ID | Primary Screen IC₅₀ (MCF-7, µM) | Target Kinase IC₅₀ (EGFR, µM) | Interpretation |
| TPD-001 | 8.5 | 0.95 | Confirmed Hit. Cytotoxicity correlates with enzyme inhibition. |
| TPD-004 | 1.2 | > 50 | Primary hit, but not via this target. MoA is different or acts downstream. |
| Staurosporine | 0.05 | 0.02 | Positive Control (Potent, non-selective kinase inhibitor). |
Part 3: Ensuring Scientific Integrity and Trustworthiness
Every protocol must be a self-validating system. The trustworthiness of screening data hinges on the meticulous implementation of controls.
-
For the MTT Assay:
-
Vehicle Control (0% Inhibition): Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used to dissolve the compounds. This is the baseline for 100% cell viability.
-
Positive Control (100% Inhibition): Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine). This confirms that the cell system is responsive to cytotoxic insults.
-
Blank Control (No Cells): Wells containing only medium. This is used for background subtraction.
-
-
For the Kinase Assay:
-
No Enzyme Control (Maximum Inhibition): A reaction mix containing buffer, substrate, and ATP but no kinase. This defines the background signal.
-
Vehicle Control (0% Inhibition): The full reaction mix including the enzyme and DMSO. This defines the maximum enzyme activity.
-
Positive Control: A known inhibitor of the target kinase. This validates the assay's ability to detect inhibition.
-
The consistent performance of these controls across multiple assay plates is paramount. For high-throughput screens, statistical metrics like the Z'-factor are calculated to quantify the separation between the positive and negative controls, providing a measure of assay quality and reliability. A Z'-factor > 0.5 is generally considered indicative of an excellent assay.
Conclusion and Forward Path
This technical guide outlines a rational, tiered approach for the initial in vitro screening of novel 6H-Triazolo[1,5-c]pyrimidin-5-one derivatives for anticancer activity. The process begins with a broad phenotypic screen to identify cytotoxic hits, followed by a targeted secondary assay to elucidate a potential mechanism of action. This strategy maximizes efficiency by eliminating inactive compounds early and focusing resources on the most promising candidates.
Hits confirmed in secondary assays, such as TPD-001 in our hypothetical example, become lead candidates for further optimization. Subsequent steps in the drug discovery pipeline would include selectivity profiling (screening against a panel of other kinases to assess off-target effects), further cell-based assays (e.g., apoptosis, cell cycle analysis), and eventually, evaluation in preclinical in vivo models.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Triazolopyrimidines
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities.[4] This structural motif serves as a versatile backbone for the design of novel therapeutic agents targeting a wide array of biological targets, including kinases, tubulin, and viral enzymes.[5][6][7] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of triazolopyrimidine derivatives, offering insights into the rational design of potent and selective modulators of cellular function. We will delve into specific examples, detailing the synthetic strategies, biological evaluation, and the nuanced interplay between chemical structure and therapeutic effect.
Part 1: Targeting Protein Kinases - A Case Study in Anticancer Drug Discovery
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The triazolopyrimidine core has proven to be an effective scaffold for the development of kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor growth.[2] Several studies have focused on designing triazolopyrimidine derivatives as EGFR inhibitors.
A noteworthy example involves a series of novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives.[2] These compounds were designed to bind to the ATP-binding site of EGFR, thereby inhibiting its kinase activity.[2]
Key SAR Findings:
-
Compound 1 , with its specific substitution pattern, demonstrated the most potent antiproliferative activity against cancer cell lines expressing high levels of wild-type EGFR.[2]
-
Western blot analysis confirmed that this compound effectively inhibited the phosphorylation of EGFR and its downstream signaling proteins, AKT and ERK1/2.[2]
-
Molecular docking studies suggested that the pyrazolo-[4,3-e][1][2][3]triazolopyrimidine core of compound 1 forms crucial interactions within the ATP binding pocket of EGFR.[2]
Experimental Protocol: Synthesis of Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine Derivatives
This protocol outlines a general synthetic route for the preparation of the pyrazolo-[4,3-e][1][2][3]triazolopyrimidine scaffold.
Step 1: Synthesis of the Pyrazole Intermediate
-
React an appropriate β-ketoester with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the corresponding pyrazolone.
Step 2: Synthesis of the Pyrazolopyrimidine Core
-
Condense the pyrazolone with a suitable three-carbon synthon, such as malononitrile or ethyl cyanoacetate, in the presence of a base like piperidine to form the pyrazolo[1,5-a]pyrimidine core.
Step 3: Introduction of the Triazole Ring
-
Treat the pyrazolopyrimidine with a suitable reagent to introduce the triazole ring. This can often be achieved through a multi-step process involving nitrosation followed by reduction and cyclization with a one-carbon source.
Step 4: Derivatization
-
Introduce various substituents at different positions of the triazolopyrimidine core through standard chemical transformations to generate a library of analogues for SAR studies.
Data Presentation: Antiproliferative Activity of Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine Derivatives
| Compound | R1 | R2 | IC50 (µM) vs. HeLa Cells | IC50 (µM) vs. HCC1937 Cells |
| 1 | 4-pyridyl | 4-bromophenyl | 7.01 | 11.0 |
| 2 | Phenyl | 4-chlorophenyl | 25.3 | 32.1 |
| 3 | 4-pyridyl | Phenyl | 48.28 | >50 |
Data adapted from a study on novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives.[2]
Visualization: EGFR Signaling Pathway Inhibition
Caption: Workflow for a tubulin polymerization assay.
Part 3: Expanding the Therapeutic Landscape
The versatility of the triazolopyrimidine scaffold extends beyond oncology. Researchers have successfully designed derivatives with a range of other biological activities.
Inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2)
TDP2 is an enzyme involved in DNA repair and can contribute to resistance to certain anticancer drugs. [8][9]A 5-phenyl triazolopyrimidine regioisomer was identified as a hit inhibitor of TDP2. [8][9]Subsequent SAR studies on this scaffold and its bioisosteric triazolopyridine analogue led to the identification of derivatives with significant TDP2 inhibition. [8][9]
Spleen Tyrosine Kinase (Syk) Family Inhibition
Syk family kinases play a key role in immune responses. [7]Based on structure-based drug design, 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives were developed as potent inhibitors of Syk and ZAP-70, demonstrating potential for the treatment of allergic and autoimmune diseases. [7]
Anti-tubercular Activity
A di-substituted triazolopyrimidine was identified as having activity against Mycobacterium tuberculosis. [10]Rational exploration of three segments of the scaffold led to the establishment of a clear SAR, resulting in compounds with sub-micromolar potency and good physicochemical properties. [10]
Inhibition of Hepatitis B Virus (HBV) Surface Antigen (HBsAg) Secretion
Novel triazolo-pyrimidine inhibitors have been developed that specifically reduce the secretion of HBsAg, a key factor in suppressing the immune response in chronic HBV infection. [6]Extensive SAR studies led to significant improvements in the potency of the initial lead compound. [6]
Conclusion
The triazolopyrimidine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological activities exhibited by its derivatives underscores the power of medicinal chemistry to fine-tune molecular architecture for specific therapeutic purposes. The in-depth understanding of the structure-activity relationships discussed in this guide provides a solid foundation for the future design of next-generation triazolopyrimidine-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs across various disease areas.
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An In-depth Technical Guide to Natural Products Containing the 1,2,4-triazolo[1,5-a]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, forming the basis of numerous synthetic compounds with a broad spectrum of biological activities.[1] However, its presence in nature is exceptionally rare, with only a single reported example: essramycin.[2] This guide provides a comprehensive technical overview of essramycin, from its initial discovery and isolation to its structural elucidation and the subsequent critical re-evaluation of its biological activity following total synthesis. We delve into the scientific narrative that highlights the importance of synthetic verification in natural product research and contextualize the significance of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold in the broader field of drug discovery.
The 1,2,4-triazolo[1,5-a]pyrimidine Scaffold: A Privileged Synthetic Core with a Singular Natural Representative
The 1,2,4-triazolo[1,5-a]pyrimidine system is a fused heterocyclic scaffold that has garnered considerable attention from medicinal chemists. Its structural resemblance to purines has made it a valuable template for the design of a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1] Despite the thousands of synthetic derivatives developed, the scaffold was, for a long time, considered non-naturally occurring.
This changed in 2008 with the reported isolation of essramycin from a marine-derived Streptomyces species.[3] To date, essramycin remains the first and only natural product identified to contain the 1,2,4-triazolo[1,5-a]pyrimidine core, making it a molecule of significant interest.[2]
Discovery and Isolation of Essramycin
Essramycin was discovered during a screening program for bioactive compounds from marine microorganisms.[3][4] It was isolated from the culture broth of Streptomyces sp., isolate Merv8102, which was obtained from the Egyptian Mediterranean coast.[3][5]
Fermentation and Isolation Protocol
The producing organism, Streptomyces sp. Merv8102, was cultured on yeast extract-malt extract agar.[3] For the production of essramycin, a large-scale fermentation was carried out in a modified Bennett's broth medium.[6] The isolation of essramycin from the culture broth involved a multi-step process of extraction and chromatographic purification, a typical workflow for natural product isolation.
Structure Elucidation
The structure of essramycin was determined to be 5-methyl-2-(2-oxo-2-phenylethyl)-[4][5][7]triazolo[1,5-a]pyrimidin-7(4H)-one through extensive spectroscopic analysis.[3][8]
| Property | Data |
| Molecular Formula | C₁₄H₁₂N₄O₂ |
| Molecular Weight | 268.27 g/mol |
| Appearance | Colorless needles |
| Key Spectroscopic Data | ¹H NMR, ¹³C NMR, HMBC, HRMS, and IR experiments were used to establish the planar structure and connectivity.[3][5] |
The unequivocal assignment of the structure was later confirmed through total synthesis.[7][9]
A Tale of Two Activities: The Controversy of Essramycin's Biological Profile
This section addresses the critical discrepancy between the initially reported bioactivity of the natural isolate and the findings from synthetically derived essramycin.
Initially Reported Antibacterial Activity
The original 2008 publication reported that essramycin exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 8 µg/mL.[3][4]
| Test Organism | Reported MIC (µg/mL) of Natural Essramycin |
| Escherichia coli | 2 - 8 |
| Pseudomonas aeruginosa | 2 - 8 |
| Bacillus subtilis | 2 - 8 |
| Staphylococcus aureus | 2 - 8 |
| Micrococcus luteus | 2 - 8 |
Data sourced from El-Gendy et al., 2008.[3]
Synthetic Verification and Biological Re-evaluation
The intriguing report of a novel antibacterial scaffold from a natural source prompted other research groups to pursue its total synthesis. In 2010, two independent syntheses of essramycin were published.[7][10][11] A subsequent, more detailed study in 2016 synthesized essramycin and its three possible isomers.[5][12]
Crucially, upon biological testing, neither synthetic essramycin nor its isomers displayed any of the previously reported antibacterial activity against a panel of bacteria, including the originally tested strains.[5][7][9]
This lack of activity in the synthetically pure material led to the hypothesis that the bioactivity observed in the original isolate was due to a potent, co-purified contaminant from the Streptomyces fermentation broth.[5] This underscores a critical principle in natural product drug discovery: the necessity of total synthesis to unequivocally confirm the structure and biological activity of a novel compound.
Experimental Protocols
Total Synthesis of Essramycin
The total synthesis of essramycin can be achieved in a two-step process without the need for protecting groups.[7][10]
Step 1: Synthesis of 2-(5-Amino-4H-1,2,4-triazol-3-yl)-1-phenylethanone
-
Combine aminoguanidine bicarbonate and ethyl benzoylacetate in n-butanol.
-
Reflux the mixture for the specified time.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent (e.g., cold n-butanol) and dry under vacuum to yield the amino-1,2,4-triazole intermediate.
Step 2: Synthesis of Essramycin
-
Suspend the amino-1,2,4-triazole intermediate from Step 1 in glacial acetic acid.[7]
-
Add ethyl acetoacetate to the suspension.
-
Heat the mixture under reflux for approximately 4 hours, during which a precipitate will form.[7]
-
Cool the reaction mixture to room temperature.
-
Add toluene and evaporate the solvent in vacuo.
-
Recrystallize the resulting solid from methanol to yield pure essramycin as colorless needles.[7]
Protocol for Antibacterial Susceptibility Testing
The antibacterial activity of synthetic essramycin can be evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of synthetic essramycin in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the essramycin stock solution in Mueller-Hinton broth.
-
Prepare an inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Include positive (bacterial growth without drug) and negative (broth only) controls.
Conclusion and Future Perspectives
Essramycin holds a unique position in the chemistry of natural products as the sole example of a 1,2,4-triazolo[1,5-a]pyrimidine. The journey from its discovery to its synthetic verification provides a compelling case study on the importance of rigorous chemical synthesis in validating the biological activities attributed to natural product isolates. While essramycin itself appears to be biologically inactive, the 1,2,4-triazolo[1,5-a]pyrimidine scaffold remains a highly privileged structure in medicinal chemistry, with a vast number of synthetic analogs demonstrating potent and diverse therapeutic activities.[13][14] The story of essramycin should not detract from the potential of this scaffold but rather refine our understanding of its natural origins and guide future drug discovery efforts. It would be of significant interest to reinvestigate the original Streptomyces sp. Merv8102 to identify the hypothesized contaminating antibiotic, which may itself be a novel and potent therapeutic lead.[5]
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Methodological & Application
Application Note & Protocols: One-Pot Synthesis of 6H-Triazolo[1,5-c]pyrimidin-5-one Scaffolds
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Efficient, high-yield, one-pot synthetic strategies for the construction of the 6H-Triazolo[1,5-c]pyrimidin-5-one heterocyclic system. Issuing Department: Senior Applications, Chemical Synthesis Division
Introduction: The Significance of the Triazolopyrimidine Core
The fusion of triazole and pyrimidine rings creates the triazolopyrimidine scaffold, a privileged heterocyclic system in modern medicinal chemistry.[1] Molecules incorporating this core structure exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-viral properties.[2][3][4] The structural similarity of some isomers to endogenous purines allows them to function as effective mimics and inhibitors in various biological pathways.[1] Specifically, the 6H-Triazolo[1,5-c]pyrimidin-5-one isomer and its derivatives are of significant interest for developing novel therapeutic agents.
Traditional multi-step synthetic routes to these compounds often suffer from drawbacks such as long reaction times, harsh conditions, the need to isolate intermediates, and poor overall yields. One-pot multicomponent reactions (MCRs) provide an elegant and efficient alternative. MCRs are convergent synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates substantial portions of all starting materials.[5] This approach is prized for its operational simplicity, cost-effectiveness, high atom economy, and ability to rapidly generate libraries of structurally diverse molecules for screening.[5][6]
This document provides detailed protocols and the underlying mechanistic rationale for the one-pot synthesis of 6H-Triazolo[1,5-c]pyrimidin-5-one derivatives, designed to be a practical guide for laboratory implementation.
Core Synthetic Strategy: Multicomponent Condensation Cascade
The most robust and widely adopted one-pot strategy for synthesizing substituted triazolopyrimidines is a three-component reaction involving an aminotriazole, an aldehyde, and an active methylene compound. The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration.
General Mechanistic Pathway
The causality of the reaction sequence is critical for its success. The process is typically initiated by an acid or base catalyst, which orchestrates the sequence of bond-forming events without the need for isolating intermediates.
-
Step 1: Knoevenagel Condensation: A base catalyst (e.g., triethylamine) deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic α,β-unsaturated intermediate (a Knoevenagel adduct).
-
Step 2: Michael Addition: The exocyclic amino group of 3-amino-1,2,4-triazole performs a conjugate (Michael) addition to the electron-deficient β-carbon of the Knoevenagel adduct. This is the key step that brings the triazole nucleus into the forming structure.
-
Step 3: Intramolecular Cyclization & Tautomerization: The endocyclic nitrogen of the triazole ring then acts as a nucleophile, attacking one of the electrophilic centers (e.g., a nitrile or ester carbonyl) on the newly formed adduct. This intramolecular cyclization forms the six-membered pyrimidine ring. Subsequent tautomerization or dehydration leads to the stable, fused aromatic 6H-Triazolo[1,5-c]pyrimidin-5-one system.
Below is a visualization of this sequential reaction logic.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
"Microwave-assisted synthesis oftriazolo[1,5-a]pyridines from enaminonitriles"
Application Note & Protocol
Expedited, High-Yield Synthesis of Triazolo[1,5-a]pyridines via Microwave-Assisted Cyclization of Enaminonitriles
Introduction: The Significance of Triazolo[1,5-a]pyridines & The Need for Greener Synthesis
The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure found in numerous compounds of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] These nitrogen-containing heterocycles are key components in a wide array of biologically active molecules, exhibiting properties such as anti-inflammatory, anticancer, and antimicrobial activities.[3][4][5] Notably, derivatives of this scaffold have been investigated as potent JAK1/2 inhibitors for treating inflammatory diseases.[4] Given their structural similarity to purines, they have also been explored as purine surrogates in drug design.[3][6]
Traditional synthetic routes to these valuable compounds often suffer from drawbacks such as long reaction times, harsh conditions, the need for costly or toxic catalysts, and the generation of significant waste.[7][8] In alignment with the principles of green chemistry, there is a pressing need for more efficient, sustainable, and environmentally benign synthetic methodologies.[8][9] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to meet this demand. By utilizing microwave energy for dielectric heating, MAOS offers spectacular reductions in reaction time, improved conversion rates, cleaner product formation, and often eliminates the need for harsh solvents.[1][8][10][11]
This application note presents a robust, catalyst-free, and eco-friendly protocol for the synthesis of 1,2,4-triazolo[1,5-a]pyridines. The methodology leverages the efficiency of microwave irradiation in a tandem reaction between readily available enaminonitriles and benzohydrazides.[1][12]
The Synthetic Strategy: Mechanism and Rationale
The core of this protocol is a tandem reaction that efficiently constructs the fused heterocyclic system in a single operation. The reaction proceeds through a proposed pathway involving transamidation, intramolecular nucleophilic addition, and a final condensation step.[1][12]
Causality Behind the Method:
-
Enaminonitriles as Versatile Precursors: Enaminonitriles are ideal starting materials due to their dual reactivity. The enamine portion can participate in a transamidation reaction with the benzohydrazide, while the nitrile group serves as the electrophilic site for the subsequent intramolecular cyclization.
-
Microwave Irradiation as the Driving Force: Microwave energy is absorbed efficiently by the polar reagents and intermediates in the reaction mixture. This leads to rapid, uniform, and localized heating (in-core volumetric heating) that dramatically accelerates the reaction rates compared to conventional oil-bath heating.[8][11] This rapid heating profile minimizes the formation of unwanted byproducts that can occur during prolonged exposure to high temperatures.[1]
-
Catalyst- and Additive-Free Conditions: The intrinsic reactivity of the starting materials under microwave conditions obviates the need for metal catalysts or chemical additives. This simplifies the reaction setup and purification process, reduces costs, and eliminates toxic waste streams, making the protocol highly attractive from a green chemistry perspective.[1][12]
Proposed Reaction Mechanism
The diagram below illustrates the plausible reaction pathway for the formation of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation.
Caption: Plausible reaction pathway for the microwave-assisted synthesis.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the synthesis of 1,2,4-triazolo[1,5-a]pyridines. Researchers should optimize parameters for specific substrates as needed.
3.1. Materials and Equipment
-
Reagents:
-
Substituted Enaminonitrile (1.0 equiv.)
-
Substituted Benzohydrazide (2.0 equiv.)
-
Dry Toluene (HPLC grade)
-
-
Solvents for Purification:
-
Chloroform (ACS grade)
-
Ethyl Acetate (ACS grade)
-
-
Equipment:
-
0.5–2.0 mL oven-dried microwave reaction vial with cap
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Magnetic stirrer and stir bars
-
Nitrogen gas line
-
Standard glassware for purification
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
3.2. Step-by-Step Methodology
The following workflow outlines the key experimental steps from setup to purification.
Caption: General experimental workflow for the synthesis.
Detailed Procedure:
-
Vial Preparation: Place the enaminonitrile (1.0 equiv., e.g., 0.175 mmol) and the corresponding benzohydrazide (2.0 equiv., e.g., 0.35 mmol) into an oven-dried 0.5–2.0 mL microwave vial equipped with a magnetic stir bar.
-
Inerting: Seal the vial and carefully evacuate and backfill with dry nitrogen. Repeat this process three times to ensure an inert atmosphere. Expert Insight: This step is critical to prevent hydrolysis of intermediates and ensure reproducibility.
-
Solvent Addition: Using a syringe, add dry toluene (e.g., 1.5 mL) to the vial.
-
Microwave Reaction: Securely cap the reaction vial and place it in the microwave synthesizer cavity. Irradiate the mixture at a constant temperature of 140 °C. Reaction times can vary from 40 minutes to 3 hours depending on the substrate.[1] Safety Note: Always follow the microwave reactor manufacturer's guidelines for safe operation.
-
Monitoring: Once the allotted time has passed, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting material.
-
Purification: If the reaction is complete, the mixture can be directly loaded onto a silica gel column. Elute with an appropriate solvent system (e.g., chloroform/ethyl acetate 10:1) to isolate the pure 1,2,4-triazolo[1,5-a]pyridine product.[1]
Data and Expected Results
The versatility of this protocol has been demonstrated across a range of substrates. The following table summarizes representative results, showcasing the method's broad functional group tolerance and high efficiency.[1]
| Entry | Enaminonitrile Substituent (R¹) | Benzohydrazide Substituent (R²) | Temp (°C) | Time | Yield (%) |
| 1 | 4-OCH₃ | H | 140 | 3h | 83 |
| 2 | 4-OCH₃ | 4-OCH₃ | 140 | 3h | 89 |
| 3 | 4-OCH₃ | 4-CH₃ | 140 | 3h | 82 |
| 4 | 4-OCH₃ | 4-F | 140 | 3h | 79 |
| 5 | 4-OCH₃ | 4-Cl | 140 | 3h | 76 |
| 6 | 4-OCH₃ | 4-Br | 140 | 3h | 71 |
| 7 | H | 4-OCH₃ | 140 | 3h | 81 |
| 8 | 4-Cl | 4-OCH₃ | 140 | 3h | 74 |
| 9 | 4-OCH₃ | 2-Cl | 140 | 3h | 72 |
| 10 | 4-OCH₃ | N/A (Thiophene-2-carbohydrazide) | 140 | 3h | 78 |
Data synthesized from Lee, C.-W.; et al. Molecules 2024, 29, 894.[1]
Temperature Optimization Insights: Studies have shown that while 140 °C provides an excellent balance of reaction time and yield, adjusting the temperature can be beneficial.
-
Lower Temperatures (100-120 °C): May result in slightly lower yields but could be useful for particularly sensitive substrates.[1]
-
Higher Temperatures (160-180 °C): Can dramatically shorten reaction times (e.g., to 40-90 minutes), although yields might slightly decrease.[1] This trade-off can be advantageous for high-throughput synthesis applications.
Conclusion
The microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides is a highly efficient, rapid, and environmentally friendly method. Its catalyst-free nature simplifies procedures and reduces waste, making it an exemplary green chemistry approach. This protocol demonstrates broad substrate scope and good functional group tolerance, providing researchers and drug development professionals with a reliable and scalable tool for accessing this important class of heterocyclic compounds.
References
-
Lee, C.-W.; Lathiya, H.; Chen, C.-L.; Hsu, M.-H.; Hsieh, T.-H. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. 2024 , 29(4), 894. [Link]
-
Chaudhari, P. K. Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. RSIS International. 2016 . [Link]
-
Speranza, L.; et al. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. 2020 , 191, 112163. [Link]
-
El-Sayed, M. E. A.; et al. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][7][10]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances. 2020 , 10(28), 16489-16501. [Link]
-
Lee, C.-W.; et al. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. PubMed. 2024 , 29(4), 894. [Link]
-
Speranza, L.; et al. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. 2019 . [Link]
-
Wang, X.; et al. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020 , 30(14), 127265. [Link]
-
Al-Ghorbani, M.; et al. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. BMC Chemistry. 2018 , 12(1), 40. [Link]
-
Lee, C.-W.; et al. Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. 2024 . [Link]
-
Yadav, D.; et al. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. 2024 . [Link]
-
Al-Tel, T. H. The Chemistry of the[1][6][10]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. 2014 . [Link]
-
Singh, R. P.; et al. Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. 2022 . [Link]
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Application Notes and Protocols for the Synthesis of 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, a notable heterocyclic compound with potential applications in medicinal chemistry. As a structural analog of ZM-241385, this molecule is of interest for its potential as an effector for A2a adenosine receptors and for its antiseptic properties.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology.
Introduction and Significance
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[4][5][6][7] The target molecule, 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, combines this potent core with a furan moiety and a nitro group, which are known to influence the electronic and biological properties of the final compound. The synthesis presented is characterized by its straightforwardness and the use of readily available starting materials.[1]
Reaction Scheme Overview
The synthesis of the sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one is achieved through a two-step process. The initial step involves the cyclocondensation of an aminoazole with ethoxymethylenenitroacetate to form a pyridinium salt intermediate. This is followed by treatment with a base to yield the final sodium salt of the target compound.[1][3]
Caption: Overall two-step synthesis workflow.
Experimental Protocols
Part 1: Synthesis of Pyridinium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one (3)
This initial step involves a cyclocondensation reaction. The choice of a solvent system comprising glacial acetic acid and dry pyridine is crucial. Acetic acid acts as a proton source to activate the reactants, while pyridine serves as a base to facilitate the reaction and also acts as a solvent. The formation of the pyridinium salt is a key intermediate stage.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| Aminoazole (1) | - | 1.0 |
| Ethoxymethylenenitroacetate (2) | - | 1.0 |
| Glacial Acetic Acid | 60.05 | - |
| Dry Pyridine | 79.10 | - |
Protocol:
-
In a suitable reaction vessel, prepare an equimolar mixture of glacial acetic acid and dry pyridine.
-
To this solvent mixture, add equimolar amounts of the starting aminoazole (1) and ethoxymethylenenitroacetate (2).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the pyridinium salt of nitroazoloazine (3) will precipitate from the solution.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials and impurities.
-
The isolated product's structure should be confirmed by ¹H and ¹³C NMR analysis, which will show characteristic peaks for the pyridine ring.[1]
Part 2: Synthesis of 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Sodium Salt (A)
The second step involves the conversion of the pyridinium salt intermediate into the final sodium salt. This is achieved by treating the intermediate with an aqueous solution of sodium hydroxide followed by heating.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Quantity (mmol) | Molar Equivalents |
| Pyridinium salt 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one (3) | - | 0.33 | 1.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.064 | 1.6 | 1.6 |
| Water (H₂O) | 18.02 | 10 mL | - | - |
Protocol:
-
Prepare a solution of sodium hydroxide (0.064 g, 1.6 mmol) in 10 mL of water.
-
Add the pyridinium salt (3) (0.33 g, 1.0 mmol) to the sodium hydroxide solution.
-
Heat the resulting suspension to reflux for 10 minutes.
-
Cool the reaction mixture to room temperature (25 °C).
-
The solid product that forms should be collected by filtration.
-
Recrystallize the solid product from water to obtain yellow crystals of the final product (A).[1]
Expected Yield and Characterization:
-
Yield: Approximately 0.16 g (60%).[1]
-
Melting Point: 259–261 °C.[1]
-
FT-IR (neat) νmax (cm⁻¹): 3358 (H₂O), 1661 (C=O), 1539 (NO₂), 1256 (NO₂).[1]
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 6.66 (1H, dd, J = 3.4, 1.8 Hz, H-4′), 7.10 (1H, d, J = 3.4, Hz H-3′), 7.86 (1H, d, J = 1.8 Hz, H-5′), 9.01 (1H, s, H-5).[1]
Workflow Visualization
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The clear formation of a precipitate in the first step and the subsequent color change and precipitation in the second step are strong visual indicators of reaction progress. Furthermore, the provided analytical data (Melting Point, FT-IR, and ¹H NMR) serve as definitive checkpoints to confirm the identity and purity of the synthesized compound.[1] Researchers should compare their experimental findings with these reference values to validate the success of the synthesis. The structure of the final sodium salt has also been unambiguously confirmed by X-ray diffraction analysis in the cited literature, providing a high degree of confidence in the described methodology.[1][3]
References
-
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. (2023). MDPI. [Link]
-
Synthesis of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one sodium salt A. (2024). ResearchGate. [Link]
-
Synthesis and SAR of[1][2][8]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2007). Journal of Medicinal Chemistry. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). Molecules. [Link]
-
Synthesis of[1][2][8]Triazolo[1,5-a]pyrimidine (Microreview). (2016). ResearchGate. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
The preparation of[1][2][8]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. (2024). RSC Publishing. [Link]
-
Synthesis of 6-nitroazolo[1,5-a]pyrimidin-7-ones 3g–l. (n.d.). ResearchGate. [Link]
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. (2023). ResearchGate. [Link]
-
Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. (2019). Molecules. [Link]
-
Nucleophilic Ring-Opening of the Azole and Azine Moieties in 6-Nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-ones. (n.d.). ResearchGate. [Link]
-
Synthesis and Anti-tumor Activities of Novel[1][2][8]triazolo[1,5-a]pyrimidines. (2012). Molecules. [Link]
-
Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025). PubMed. [Link]
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. (2020). PubMed Central. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. (2019). ResearchGate. [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2008). PubMed Central. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2020). Royal Society of Chemistry. [Link]
-
Reaction of 3-amino-1,2,4-triazole with tetraethyl orthoformate and diethyl phosphite. (n.d.). ResearchGate. [Link]
-
rac-3-{4-[(Furan-2-ylmethylidene)amino]-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl}-1,3-diphenylpropan-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
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Application Notes & Protocols for 6H-Triazolo[1,5-c]pyrimidin-5-one in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6H-Triazolo[1,5-c]pyrimidin-5-one and its derivatives in cancer cell line studies. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for evaluating the anti-cancer efficacy of this class of compounds.
Introduction: The Therapeutic Potential of Triazolopyrimidines
The triazolopyrimidine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2] The structural similarity of triazolopyrimidines to purine nucleobases allows them to interact with a variety of biological targets, particularly ATP-binding sites within kinases.[3][4] This has led to the exploration of triazolopyrimidine derivatives as potent inhibitors of signaling pathways that are frequently dysregulated in cancer.[5][6]
Recent studies have highlighted the potential of triazolopyrimidine derivatives as inhibitors of key oncogenic drivers. For instance, certain pyrazolo[4,3-e][1][7][8]triazolo[1,5-c]pyrimidine compounds have demonstrated potent cytotoxic effects against breast and cervical cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[7] Other derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including those of the lung and colon.[1][9][10] The diverse mechanisms of action and broad applicability make the 6H-Triazolo[1,5-c]pyrimidin-5-one core a promising starting point for the development of novel anti-cancer therapeutics.
Plausible Mechanism of Action: Targeting Kinase Signaling Cascades
While the precise molecular targets of every 6H-Triazolo[1,5-c]pyrimidin-5-one derivative must be empirically determined, a predominant mechanism of action for this class of compounds is the inhibition of protein kinases.[5][7] Many cancers exhibit constitutive activation of signaling pathways that control cell proliferation, survival, and metastasis, often driven by aberrant kinase activity.
A key pathway frequently targeted by triazolopyrimidine derivatives is the EGFR signaling cascade.[7] EGFR activation leads to the downstream activation of the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell survival and proliferation. By competing with ATP for the binding site in the kinase domain of EGFR, 6H-Triazolo[1,5-c]pyrimidin-5-one analogs can block these downstream signals, leading to reduced cancer cell viability.[7]
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates the potential inhibitory effect of a 6H-Triazolo[1,5-c]pyrimidin-5-one derivative on the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by a 6H-Triazolo[1,5-c]pyrimidin-5-one derivative.
Experimental Workflow for Efficacy Evaluation
A systematic approach is crucial for characterizing the anti-cancer properties of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A stepwise experimental workflow for evaluating the anti-cancer effects of a test compound.
Detailed Experimental Protocols
The following protocols are foundational for assessing the impact of 6H-Triazolo[1,5-c]pyrimidin-5-one on cancer cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT/XTT Assay)
This initial step is to determine the concentration-dependent effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
-
Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure the metabolic activity of cells.[11][12][13] Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.[14]
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
6H-Triazolo[1,5-c]pyrimidin-5-one stock solution (in DMSO).
-
MTT or XTT reagent.
-
Solubilization buffer (for MTT assay).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6H-Triazolo[1,5-c]pyrimidin-5-one compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight in the dark.
-
For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.[11]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
-
Table 1: Hypothetical Cytotoxicity Data for a 6H-Triazolo[1,5-c]pyrimidin-5-one Derivative
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 7.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT116 | Colon Carcinoma | 9.8 |
| HeLa | Cervical Carcinoma | 5.3 |
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15][16]
-
Materials:
-
Treated and untreated cells.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Treat cells with the 6H-Triazolo[1,5-c]pyrimidin-5-one derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[16][17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[15]
-
Table 2: Hypothetical Apoptosis Analysis in A549 Cells Treated with a 6H-Triazolo[1,5-c]pyrimidin-5-one Derivative (24h)
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Compound (IC50) | 60.7 | 25.1 | 14.2 |
| Compound (2x IC50) | 35.4 | 40.8 | 23.8 |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
-
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the DNA content of each cell.[18] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[19]
-
Materials:
-
Treated and untreated cells.
-
Cold 70% ethanol.
-
PBS.
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Treat cells with the compound at relevant concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[20] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[19][21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The data can be analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.[21]
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This technique is used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway.[22][23]
-
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.[24] Phospho-specific antibodies can be used to assess the activation state of signaling proteins.[24]
-
Materials:
-
Treated and untreated cell lysates.
-
Protein extraction buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[22]
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.[25]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[25]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
-
Conclusion and Future Directions
The 6H-Triazolo[1,5-c]pyrimidin-5-one scaffold represents a promising starting point for the development of novel anti-cancer agents. The protocols outlined in these application notes provide a robust framework for the initial characterization of such compounds in cancer cell line models. By systematically evaluating their cytotoxicity, and effects on apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential. Future studies should focus on elucidating the precise molecular targets, optimizing the lead compounds for improved potency and selectivity, and eventually validating their efficacy in preclinical in vivo models.
References
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Al-Ostath, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][7][8]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(18), 4198. Available at: [Link]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]
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Ghorab, M. M., et al. (2016). ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. Acta Poloniae Pharmaceutica, 73(1), 81-91. Available at: [Link]
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Lee, S. H., et al. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.9.1-28.9.14. Available at: [Link]
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Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Available at: [Link]
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El-Sayed, N. F., et al. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry, 30. Available at: [Link]
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El-Gohary, N. S., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 14(48), 35239-35254. Available at: [Link]
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University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
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Li, Y., et al. (2024). Discovery of Novel[1][7][8]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(18), 16435-16454. Available at: [Link]
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Thayyullathil, F., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2080, 143-148. Available at: [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Available at: [Link]
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Umar, B. U., et al. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology and Metallurgy, 60(1), 201-216. Available at: [Link]
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University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
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Rosse, G., & Brazeau, J. F. (2014). Triazolo [4, 5-d] pyrimidine Derivatives as Inhibitors of GCN2. ACS Medicinal Chemistry Letters, 5(2), 117-118. Available at: [Link]
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Zhang, Y., et al. (2024). Display of small-molecule inhibitors screening outcomes Heatmap showing... [ResearchGate]. Retrieved from [Link]
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Kim, J. E., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
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Wang, Y., et al. (2021). Discovery of[1][7][8]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128256. Available at: [Link]
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Agbo, M. O., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1891-1917. Available at: [Link]
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Al-Soud, Y. A., et al. (2025). Utility of 6-aza-2-thiothymine in the synthesis of novel[1][7][8]triazolo[4,3-b][1][7][8]triazin-7-one derivatives. RSC Advances, 15(10), 6543-6555. Available at: [Link]
-
Wang, Y., et al. (2022). Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B, 12(8), 3367-3379. Available at: [Link]
-
Da Cruz, G. M. F., & de Souza, M. V. N. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 26(11), 3183. Available at: [Link]
-
Agbo, M. O., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1891-1917. Available at: [Link]
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Liu, X. H., et al. (2010). Synthesis and Anti-tumor Activities of Novel[1][7][8]triazolo[1,5-a]pyrimidines. Chinese Journal of Chemistry, 28(10), 1957-1962. Available at: [Link]
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Application Notes and Protocols for Triazolopyrimidine-Based Kinase Inhibitors in Cancer Research
Introduction: Targeting the Engine of Cancer Proliferation
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, function as critical nodes in the complex signaling networks that govern cell growth, differentiation, and survival. In cancer, the dysregulation of these signaling pathways, often driven by mutations or overexpression of specific kinases, leads to uncontrolled cell proliferation and malignancy.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern targeted cancer therapy.
The[3][4][5]triazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry.[3][4][6][7] Its unique bicyclic aromatic system is an excellent bioisostere of the adenine ring of ATP, allowing it to effectively compete for the ATP-binding pocket of numerous kinases. This guide provides an in-depth exploration of this chemical class, offering both the theoretical underpinnings and detailed, field-proven protocols for researchers evaluating novel triazolopyrimidine-based kinase inhibitors.
Section 1: The Triazolopyrimidine Scaffold - A Privileged Kinase Hinge-Binder
The efficacy of most kinase inhibitors, including triazolopyrimidine derivatives, stems from their ability to form key hydrogen bonds with the "hinge region" of the kinase domain. This region connects the N- and C-terminal lobes of the enzyme and serves as an anchor point for the adenine moiety of ATP.[8] The triazolopyrimidine core, with its specific arrangement of nitrogen atoms, is perfectly suited to mimic these interactions, effectively blocking ATP from binding and shutting down the kinase's catalytic activity.
-
Scientist's Note (Expertise): The true power of this scaffold lies in its versatility. The core structure provides the essential hinge-binding interactions, while substitutions at various positions on the pyrimidine and triazole rings allow for the fine-tuning of potency and selectivity against specific kinases. This modularity is what makes it such an attractive starting point for drug discovery campaigns.
Below is a conceptual diagram illustrating this critical interaction.
Caption: A typical experimental workflow for inhibitor characterization.
Protocol 3.1: In Vitro Kinase Profiling - The First Step in Characterization
Objective: To determine the direct inhibitory activity (IC50) of a test compound against a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced. [5][9] Principle: The assay is performed in two steps. First, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity. [9] Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Test Compound (e.g., M7583) dissolved in DMSO
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., M7583) in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide range (e.g., 100 µM to 1 pM).
-
Kinase Reaction Setup (Example for 25 µL reaction):
-
Add 5 µL of Kinase Buffer containing the BTK enzyme to each well.
-
Add 2.5 µL of test compound dilution or DMSO (for 0% and 100% activity controls).
-
Add 5 µL of kinase substrate.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 12.5 µL of ATP solution (concentration should be at or near the Km for the specific kinase).
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes. [9]5. ADP to ATP Conversion & Detection: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes. [9]6. Measure Luminescence: Read the plate on a luminometer.
Controls (Trustworthiness Pillar):
-
No Enzyme Control: A reaction mix without the kinase enzyme to establish background signal.
-
No Inhibitor Control (100% Activity): Reaction with DMSO instead of compound.
-
High Inhibition Control (0% Activity): Reaction with a known potent BTK inhibitor or a high concentration of the test compound.
Data Analysis & Interpretation:
-
Subtract the background (No Enzyme) signal from all other readings.
-
Normalize the data by setting the No Inhibitor control as 100% activity and the High Inhibition control as 0% activity.
-
Plot the normalized % activity against the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.
Protocol 3.2: Cellular Potency Assessment - Target Engagement in a Biological System
Objective: To measure the effect of the inhibitor on the viability and proliferation of a cancer cell line that is dependent on the target kinase. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells. [3][6] Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Ramos (Burkitt's lymphoma) cell line
-
RPMI-1640 medium + 10% Fetal Bovine Serum (FBS)
-
Test Compound (M7583)
-
White, opaque 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Plate-reading luminometer
Procedure:
-
Cell Plating: Seed Ramos cells into a 96-well plate at a density of 10,000 cells/well in 50 µL of culture medium.
-
Compound Addition: Prepare a 2X serial dilution of the test compound in culture medium. Add 50 µL of the 2X compound dilution to the appropriate wells, resulting in a final volume of 100 µL and a 1X final compound concentration. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. [6]5. Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well. [6]6. Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. [6]7. Measure Luminescence: Read the plate on a luminometer.
Data Analysis & Interpretation:
-
Similar to the in vitro assay, normalize the data with the vehicle control (DMSO) representing 100% viability.
-
Plot the normalized % viability against the log concentration of the inhibitor.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Scientist's Note (Experience): A large discrepancy between the enzymatic IC50 and the cellular GI50 can indicate several things: poor cell permeability of the compound, the compound being exported by efflux pumps, or the cancer cell line not being critically dependent on the target kinase for survival. This is a key decision point in a drug discovery project.
Protocol 3.3: Downstream Signaling Analysis - Confirming Mechanism of Action
Objective: To visually confirm that the inhibitor is engaging its intended target in a cellular context by measuring the phosphorylation status of the kinase and/or its downstream substrates via Western Blot. For BTK, a key activation event is autophosphorylation at Tyrosine 223 (Y223). [10]
Caption: Simplified BTK signaling pathway and the point of inhibition.
Materials:
-
Ramos cells
-
Anti-IgM antibody (for stimulation)
-
Test Compound (M7583)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. * BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST). * Primary Antibodies:
-
Rabbit anti-phospho-BTK (Tyr223) [2] * Rabbit anti-total BTK
-
Mouse anti-β-Actin (loading control)
-
-
Secondary Antibodies (HRP-conjugated):
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment:
-
Starve Ramos cells in serum-free media for 2-4 hours.
-
Pre-treat cells with various concentrations of M7583 (or DMSO vehicle) for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes to induce BTK autophosphorylation. [2][10]2. Cell Lysis: Pellet the cells, wash with cold PBS, and lyse on ice with lysis buffer containing phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane, along with a protein ladder, and run the gel. [11]5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. 7. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-BTK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST. [11]9. Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To check for total protein and loading controls, the membrane can be stripped and re-probed with anti-total BTK and anti-β-Actin antibodies.
Expected Results & Trustworthiness: The intensity of the phospho-BTK band should decrease in a dose-dependent manner with increasing concentrations of M7583. The total-BTK and β-Actin bands should remain relatively constant across all lanes, confirming equal protein loading and demonstrating that the inhibitor specifically blocks phosphorylation rather than causing protein degradation.
References
- El Mrayej, H., et al. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Molecules.
- Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
-
Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. Available at: [Link]
-
In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. (n.d.). ResearchGate. Available at: [Link]
-
Zhang, C., et al. (2024). Discovery of NovelT[3][4][5]riazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. PubMed. Available at: [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). MDPI. Available at: [Link]
-
Mechanisms of action of kinase inhibitors for cancer treatment. (n.d.). ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. PubMed Central. Available at: [Link]
-
Luke, R. W. A., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. PubMed. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. Available at: [Link]
-
Radi, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Thangavel, N., & Al-Ghamdi, S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. Available at: [Link]
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- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [ch.promega.com]
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Application Notes and Protocols for Antimicrobial and Antifungal Assays of Novel Triazolopyrimidine Compounds
Introduction: The Promise of Triazolopyrimidines in an Era of Antimicrobial Resistance
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Triazolopyrimidines, a class of fused heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6][7] Their structural versatility allows for the synthesis of a wide array of derivatives, offering a rich landscape for the development of new drugs to combat infectious diseases.[1][2][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays required to characterize the antimicrobial and antifungal efficacy of novel triazolopyrimidine compounds.
These protocols are designed to be robust and self-validating, grounding experimental procedures in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13][14] By adhering to these internationally recognized guidelines, researchers can ensure the generation of reproducible and comparable data, a cornerstone of the drug development pipeline.
Part 1: Foundational In Vitro Assays for Antimicrobial and Antifungal Activity
The initial assessment of a novel compound's antimicrobial potential hinges on determining its ability to inhibit microbial growth and, subsequently, to kill the pathogen. The following protocols detail the standardized methods for establishing the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][15][16][17][18] The broth microdilution method is a quantitative and widely accepted technique for determining the MIC of a novel compound against a panel of clinically relevant bacterial and fungal strains.[11][14][16][19][20][21]
Causality Behind Experimental Choices: This method is preferred for its efficiency in testing multiple concentrations simultaneously, its conservation of test compound, and its amenability to high-throughput screening. The use of standardized media and inoculum density is critical for inter-laboratory reproducibility.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Stock Solution:
-
Dissolve the triazolopyrimidine compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[17][19]
-
Further dilute the stock solution in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi) to create a working stock solution.[11]
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11][19]
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Serial Dilution in a 96-Well Microtiter Plate:
-
Add 50 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working stock solution of the triazolopyrimidine compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 50 µL from the last well.[11]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[20]
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for the fungal species.[20][21]
-
-
MIC Determination:
Diagram: Workflow for MIC Determination
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentration
While the MIC indicates growth inhibition, the MBC and MFC determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[15][16][22] This distinction is crucial for understanding whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Causality Behind Experimental Choices: Subculturing from the clear wells of the MIC assay onto an antibiotic-free solid medium allows for the direct assessment of microbial viability. The 99.9% kill threshold is the standard definition of bactericidal or fungicidal activity.
Protocol: MBC/MFC Determination
-
Following MIC Determination:
-
Identify the MIC and the concentrations in the wells above the MIC that show no visible growth.
-
-
Subculturing:
-
Using a calibrated loop or by pipetting, take a 10-100 µL aliquot from each of the clear wells (MIC and higher concentrations).[23]
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours, or longer for slow-growing organisms.
-
-
MBC/MFC Determination:
Diagram: Workflow for MBC/MFC Determination
Caption: Workflow for Determining MBC and MFC.
Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to a particular antimicrobial agent.[16] It provides a rapid visual indication of a compound's activity.
Causality Behind Experimental Choices: This method is based on the principle of diffusion of the antimicrobial agent from a paper disk into the agar, creating a concentration gradient. The size of the zone of inhibition correlates with the susceptibility of the organism to the compound.
Protocol: Disk Diffusion Assay
-
Preparation of Agar Plates and Inoculum:
-
Prepare Mueller-Hinton agar plates with a uniform depth of 4 mm.
-
Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a known concentration of the triazolopyrimidine compound onto the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is indicative of the compound's antimicrobial activity.
-
Part 2: Cytotoxicity Assessment - A Critical Step in Drug Development
A promising antimicrobial compound must not only be effective against pathogens but also safe for the host. Therefore, assessing the cytotoxicity of novel triazolopyrimidine compounds against mammalian cell lines is a critical step in the drug development process.[24][25] The MTT assay is a widely used colorimetric assay to evaluate cell viability.[24][26][27][28]
Causality Behind Experimental Choices: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HeLa, or HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.
-
Allow the cells to adhere and grow to a confluent monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyrimidine compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Part 3: Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and organized manner to facilitate analysis and comparison.
Table 1: Hypothetical Antimicrobial and Antifungal Activity of Novel Triazolopyrimidine Compounds
| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) |
| TP-001 | Staphylococcus aureus | 8 | 16 | 18 |
| Escherichia coli | 16 | 32 | 15 | |
| Candida albicans | 4 | 8 | 20 | |
| TP-002 | Staphylococcus aureus | 16 | >64 | 12 |
| Escherichia coli | 32 | >64 | 10 | |
| Candida albicans | 8 | 16 | 16 | |
| Control | ||||
| Ciprofloxacin | Staphylococcus aureus | 1 | 2 | 25 |
| Ciprofloxacin | Escherichia coli | 0.5 | 1 | 30 |
| Fluconazole | Candida albicans | 2 | 4 | 22 |
Table 2: Hypothetical Cytotoxicity of Novel Triazolopyrimidine Compounds
| Compound | Cell Line | IC₅₀ (µM) |
| TP-001 | HEK293 | >100 |
| TP-002 | HEK293 | 50 |
| Doxorubicin | HEK293 | 1.2 |
Part 4: In Vivo Efficacy and Toxicity - Bridging the Gap to Clinical Relevance
While in vitro assays provide essential preliminary data, the ultimate evaluation of a novel antimicrobial agent's efficacy and safety requires in vivo testing in animal models.[29][30][31][32] These studies are crucial for understanding the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a complex biological system.
Considerations for In Vivo Models:
-
Model Selection: The choice of animal model (e.g., mouse, rat, rabbit, or alternative models like Caenorhabditis elegans or Galleria mellonella) depends on the specific pathogen and the type of infection being studied.[29][31][33]
-
Route of Administration: The route of administration of the triazolopyrimidine compound should be relevant to the intended clinical use.
-
Efficacy Endpoints: Efficacy can be assessed by various parameters, including survival rates, reduction in microbial burden in target organs, and improvement in clinical signs of infection.
-
Toxicity Assessment: In vivo toxicity studies are necessary to determine the maximum tolerated dose and to identify any potential adverse effects of the compound.[30]
Conclusion
The protocols and application notes presented in this guide provide a robust framework for the initial antimicrobial and antifungal evaluation of novel triazolopyrimidine compounds. By adhering to standardized methodologies and carefully considering the principles behind each assay, researchers can generate high-quality, reproducible data that will be instrumental in advancing promising candidates through the drug discovery and development pipeline. The ultimate goal is to identify and develop new therapies that can effectively combat the growing challenge of antimicrobial resistance and improve global health outcomes.
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Developing Novel Anti-Inflammatory Agents from the Triazolopyrimidine Scaffold
An Application Note and Protocol for Drug Discovery Researchers
Authored by: A Senior Application Scientist
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anti-inflammatory effects.[4] Its structural rigidity, synthetic tractability, and capacity for diverse substitutions make it an ideal starting point for the development of novel therapeutic agents. This guide provides a comprehensive, field-proven framework for researchers engaged in the discovery and preclinical development of anti-inflammatory drugs based on this scaffold. We will detail the strategic synthesis of a focused compound library, a robust in vitro screening cascade to identify and characterize active compounds, and a validated in vivo protocol for assessing efficacy in a model of acute inflammation. The causality behind experimental choices is emphasized throughout to empower researchers to not only execute but also adapt these protocols for their specific research goals.
Introduction: The Rationale for Targeting Inflammation with Triazolopyrimidines
Chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[5] While current therapies, such as NSAIDs and corticosteroids, are effective, their long-term use is often associated with significant adverse effects, highlighting an urgent need for safer and more targeted anti-inflammatory agents.[5][6]
The triazolopyrimidine core has emerged as a promising scaffold for this purpose. Its structure is a bioisostere of purines, allowing it to interact with a variety of biological targets.[7] Derivatives have been shown to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production, making them a fertile ground for drug discovery.[8] This document outlines a validated workflow from chemical synthesis to preclinical proof-of-concept.
Logical Workflow for Triazolopyrimidine-Based Drug Discovery
The discovery process follows a logical progression from broad exploration to focused validation. This workflow ensures that resources are directed toward the most promising candidates at each stage.
Caption: High-level workflow for anti-inflammatory drug discovery.
PART 1: SYNTHESIS OF A DIVERSIFIED TRIAZOLOPYRIMIDINE LIBRARY
The objective is to create a library of analogs with varied substituents at key positions to explore the structure-activity relationship (SAR). A robust and versatile synthetic route is paramount. The following protocol is based on the well-established condensation reaction, which allows for diversification at the C5 and C7 positions of the triazolopyrimidine core.[3]
Protocol 1: Synthesis of 7-chloro-5-substituted-[1][2][3]triazolo[1,5-a]pyrimidine Intermediate
Causality: This three-step synthesis creates a key intermediate (a 7-chloro derivative) that is primed for nucleophilic substitution.[3] Using phosphorus oxychloride (POCl₃) is a standard and effective method for converting the hydroxyl group of the pyrimidinone into a reactive chloro group, which can then be displaced by a variety of amines in the next stage to generate library diversity.
Materials:
-
3-Amino-1,2,4-triazole
-
Substituted ethyl acetoacetate (e.g., ethyl benzoylacetate for a C5-phenyl group)
-
Glacial Acetic Acid
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flasks, reflux condenser, magnetic stirrer
-
Standard workup and purification reagents (DCM, NaHCO₃ solution, brine, anhydrous MgSO₄) and silica gel for chromatography.
Procedure:
-
Step 1: Cyclocondensation.
-
In a 250 mL round-bottom flask, dissolve 3-amino-1,2,4-triazole (10 mmol) and a selected ethyl acetoacetate derivative (10 mmol) in glacial acetic acid (50 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 120°C with stirring for 12-16 hours.[3]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (200 mL). The resulting precipitate is the 5-substituted-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Step 2: Chlorination.
-
Caution: Perform in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.
-
Suspend the dried pyrimidinone from Step 1 (8 mmol) in phosphorus oxychloride (25 mL).
-
Heat the mixture to 100°C and stir for 2 hours. The suspension should dissolve to form a clear solution.[3]
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 7-chloro-5-substituted-[1][2][3]triazolo[1,5-a]pyrimidine.
-
-
Step 3: Purification & Characterization.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final intermediate by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity (>95%).
-
Library Diversification via Nucleophilic Aromatic Substitution
With the chlorinated intermediate in hand, a diverse library can be generated by reacting it with a panel of primary and secondary amines. This allows for systematic exploration of the chemical space around the C7 position, a region often critical for potency and selectivity.[3]
General Procedure:
-
Dissolve the 7-chloro intermediate (1 mmol) and the desired amine (1.2 mmol) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) (5 mL).
-
Heat the reaction at 80-100°C and monitor by TLC.[3]
-
Upon completion, perform an aqueous workup and purify the final products via chromatography or recrystallization.
PART 2: IN VITRO SCREENING CASCADE
A tiered screening approach is efficient for identifying promising compounds. It begins with broad, simple assays to eliminate inactive or toxic compounds, followed by more complex, mechanism-focused assays for the remaining 'hits'.
Protocol 2: Primary Screening - Inhibition of Protein Denaturation
Causality: Inflammation involves protein denaturation.[6][9] The ability of a compound to prevent thermally-induced protein denaturation is a reliable and rapid indicator of potential anti-inflammatory activity.[10] This assay serves as a cost-effective primary screen to quickly identify active compounds from the library.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin[9]
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds and reference drug (e.g., Diclofenac sodium) dissolved in DMSO.
-
96-well microplate reader (spectrophotometer).
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
To a 96-well plate, add 180 µL of the BSA solution.
-
Add 20 µL of test compound solution (to achieve final concentrations of 10-500 µg/mL) or vehicle (DMSO) as a control.
-
Incubate the plate at 37°C for 20 minutes.
-
Induce denaturation by heating the plate at 72°C for 5 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance (turbidity) at 660 nm using a microplate reader.
-
Calculate the percentage inhibition of denaturation using the formula:
-
% Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100
-
Self-Validation:
-
Positive Control: Diclofenac sodium should show significant inhibition.
-
Negative Control: Vehicle (DMSO) should show maximum denaturation (high turbidity).
-
A parallel cell viability assay (e.g., MTT) should be run to ensure that observed effects are not due to cytotoxicity.
Protocol 3: Secondary Screening - LPS-Induced Cytokine Release in Macrophages
Causality: Macrophages are central to the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) via signaling pathways like NF-κB.[11] This cell-based assay provides a more physiologically relevant measure of anti-inflammatory activity and helps elucidate the mechanism of action.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.[11]
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
LPS from E. coli.
-
Test compounds and reference drug (e.g., Dexamethasone).
-
ELISA kits for TNF-α and IL-6.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the IC₅₀ value (the concentration of compound required to inhibit cytokine production by 50%) for each active compound.
Data Presentation: In Vitro Screening Results
Quantitative data should be summarized in a clear, tabular format for easy comparison and SAR analysis.
| Compound ID | C5-Substituent | C7-Substituent | Protein Denaturation Inhibition (%) @ 100 µg/mL | TNF-α IC₅₀ (µM) | Cell Viability (%) @ 50 µM |
| TP-01 | Phenyl | 4-Fluorobenzylamine | 78.5 ± 4.2 | 2.5 ± 0.3 | 98.1 ± 3.5 |
| TP-02 | Phenyl | Morpholine | 65.1 ± 5.5 | 8.1 ± 0.9 | 96.7 ± 4.1 |
| TP-03 | Pyridyl | 4-Fluorobenzylamine | 45.3 ± 6.1 | 15.7 ± 2.1 | 99.0 ± 2.8 |
| Ref. | Diclofenac | - | 85.4 ± 3.9 | N/A | N/A |
| Ref. | Dexamethasone | - | N/A | 0.1 ± 0.02 | >95% |
Data are presented as mean ± SD (n=3) and are for illustrative purposes only.
PART 3: IN VIVO EFFICACY EVALUATION
Compounds that demonstrate potent and non-toxic activity in vitro ('lead candidates') must be evaluated in a living system. The carrageenan-induced paw edema model is a standard and widely used acute inflammation model.[12][13]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Causality: The injection of carrageenan into a rat's paw induces a biphasic acute inflammatory response.[13]
-
Early Phase (0-2.5 h): Mediated by histamine, serotonin, and bradykinin release.
-
Late Phase (2.5-6 h): Mediated by prostaglandin and nitric oxide production, involving neutrophil infiltration. This model is particularly useful for evaluating compounds that may inhibit prostaglandin synthesis, a hallmark of NSAIDs.[5]
Materials:
-
Male Wistar rats (180-200 g).
-
1% w/v carrageenan solution in sterile saline.
-
Lead candidate compound and reference drug (e.g., Indomethacin).
-
Vehicle for administration (e.g., 0.5% carboxymethyl cellulose).
-
Pletysmometer or digital calipers to measure paw volume/thickness.
Procedure:
-
Acclimatize animals for at least 7 days prior to the experiment. Fast animals overnight before dosing, with water ad libitum.
-
Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).
-
Administer the vehicle, reference, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, 5, and 6 hours post-injection (Vₜ).
-
Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
Edema Volume = Vₜ - V₀
-
% Inhibition = [ (Edema_Control - Edema_Treated) / Edema_Control ] x 100
-
Self-Validation:
-
Positive Control: Indomethacin should significantly reduce paw edema, particularly in the late phase.
-
Vehicle Control: This group will show the maximum inflammatory response.
-
Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.
Data Presentation: In Vivo Efficacy
| Treatment Group (Dose, p.o.) | Paw Edema Inhibition (%) at 3 hours | Paw Edema Inhibition (%) at 5 hours |
| Vehicle Control | 0% | 0% |
| Indomethacin (10 mg/kg) | 55.2 ± 4.8 | 61.5 ± 5.3 |
| TP-01 (30 mg/kg) | 48.9 ± 6.1 | 54.1 ± 5.9 |
| TP-01 (100 mg/kg) | 65.7 ± 5.5 | 72.3 ± 6.0 |
*Data are mean ± SEM (n=6), p<0.05 vs. Vehicle Control. Data are for illustrative purposes only.
Conclusion and Future Directions
This guide provides a validated, step-by-step framework for the identification and preclinical evaluation of novel anti-inflammatory agents derived from the triazolopyrimidine scaffold. By following this logical progression from synthesis through in vitro and in vivo screening, researchers can efficiently identify lead candidates for further development. Successful candidates from the paw edema model would proceed to more complex models of chronic inflammation (e.g., collagen-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and comprehensive safety toxicology to build a robust data package for potential clinical translation.
References
- Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- Udegbunam, S., et al. (n.d.).
- Singh, S., et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry, 20, 1567-1578.
- Ballell, L., et al. (n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC - NIH.
- WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
- Abdelkhalek, A. S., et al. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. PubMed.
- El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 41-74.
- Abbas, S. Y., et al. (n.d.).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
- Patil, K. R., et al. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- Flores-Ocelotl, M. R., et al. (n.d.).
- Aher, A., et al. (n.d.).
- Peiris, D., et al. (2025).
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Mhaismale, P. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
- Asmat, S., et al. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- Programme, C. A. R. E. (2016).
- Al-wsab, Z. F. A., et al. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
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High-Throughput Screening Assays for Libraries of Triazolopyrimidine Derivatives: A Senior Application Scientist's Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design, execution, and validation of high-throughput screening (HTS) assays for libraries of triazolopyrimidine derivatives. This guide emphasizes scientific integrity, field-proven insights, and practical, step-by-step protocols to empower successful hit identification and characterization campaigns.
Introduction: The Versatility of the Triazolopyrimidine Scaffold
The triazolopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, making it a fertile ground for drug discovery.[1] Libraries of triazolopyrimidine derivatives have yielded potent inhibitors of key enzymes implicated in various diseases, including cancer, inflammation, and infectious diseases.
Notably, this scaffold has been successfully employed to develop inhibitors of:
-
Protein Kinases: Many triazolopyrimidine derivatives target the ATP-binding site of kinases, such as Epidermal Growth Factor Receptor (EGFR), Janus kinases (JAKs), and others, playing a crucial role in cancer therapy.[2][3]
-
Dihydroorotate Dehydrogenase (DHODH): Inhibition of this key enzyme in the de novo pyrimidine biosynthesis pathway is a validated strategy for the treatment of autoimmune diseases and cancer.[4]
-
Other Enzymes: Triazolopyrimidines have also shown inhibitory activity against other important targets like Tyrosyl-DNA phosphodiesterase 2 (TDP2).
Given the broad therapeutic potential of this chemical class, robust and efficient HTS assays are paramount for identifying novel and potent modulators of these targets. This guide will provide the foundational knowledge and practical protocols to achieve this.
Part 1: Strategic Assay Selection for Triazolopyrimidine Libraries
The choice of assay format is a critical first step that dictates the success of an HTS campaign. The selection should be guided by the biological target and the desired mechanism of action. For triazolopyrimidine libraries, two primary categories of assays are particularly relevant: biochemical assays and cell-based assays.
Biochemical Assays: Probing Direct Target Engagement
Biochemical assays utilize purified biological macromolecules to directly measure the interaction of a compound with its target. These assays are instrumental in identifying direct binders and inhibitors and are often the primary choice for screening against enzymes like kinases and DHODH.
Advantages:
-
Direct Measurement: Provides unambiguous evidence of target engagement.
-
Mechanistic Insights: Can be designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
-
Lower Complexity: Less prone to off-target effects compared to cell-based assays.
Common Formats for Triazolopyrimidine Targets:
-
Kinase Inhibition Assays: These assays typically measure the phosphorylation of a substrate by a kinase. Common detection methods include:
-
Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are popular homogeneous assay formats.
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, providing a sensitive readout of enzyme activity.[5]
-
-
DHODH Inhibition Assays: These assays monitor the enzymatic conversion of dihydroorotate to orotate. A common method involves coupling the reaction to the reduction of a chromogenic or fluorogenic substrate.
Cell-Based Assays: Assessing Phenotypic Consequences
Cell-based assays measure the effect of a compound on a cellular phenotype, providing a more physiologically relevant context. These assays are crucial for understanding the downstream consequences of target engagement and for identifying compounds with desirable cellular activity.
Advantages:
-
Physiological Relevance: Assesses compound activity in a living system, accounting for cell permeability and metabolism.
-
Phenotypic Discovery: Can identify active compounds even when the precise molecular target is unknown.
-
Toxicity Assessment: Can simultaneously provide information on the cytotoxic effects of the compounds.[6]
Common Formats for Triazolopyrimidine Libraries:
-
Cell Viability/Cytotoxicity Assays: These are fundamental assays for screening anticancer agents. Common methods include:
-
MTT/XTT Assays: Measure metabolic activity as an indicator of cell viability.
-
ATP Measurement Assays: Quantify intracellular ATP levels, which correlate with cell health.
-
Cell Proliferation Assays: Directly measure the rate of cell division.
-
-
Reporter Gene Assays: These assays are used to measure the activity of a specific signaling pathway. For example, a reporter construct can be designed to express a detectable protein (e.g., luciferase) under the control of a promoter regulated by a transcription factor downstream of a target kinase.
-
High-Content Screening (HCS): This image-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic fingerprint of compound activity.
Part 2: The HTS Workflow: From Library to Validated Hits
A successful HTS campaign is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages, from initial assay development to the confirmation of promising hit compounds.
Caption: A streamlined workflow for a typical HTS campaign.
Assay Development and Validation: The Foundation of a Robust Screen
The goal of assay development is to create a robust, reproducible, and miniaturizable assay that is suitable for automation.[7] This involves optimizing parameters such as reagent concentrations, incubation times, and signal detection settings.
Key Validation Parameters:
A pilot screen using a small, representative set of compounds is essential to validate the assay's performance before committing to a full-scale HTS campaign.[8] The following statistical parameters are critical for assessing assay quality:
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | > 0.5 | Measures the separation between positive and negative controls, indicating the assay's dynamic range and robustness.[9][10][11] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12][13] |
| Signal-to-Background (S/B) Ratio | Meanpos / Meanneg | > 2 | Indicates the magnitude of the assay signal relative to the background noise. A higher S/B ratio is generally desirable.[10] |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the variability of the data. A low %CV indicates good reproducibility.[10] |
SDpos and Meanpos are the standard deviation and mean of the positive control, respectively. SDneg and Meanneg are the standard deviation and mean of the negative control, respectively.
Example Quantitative Data from a Kinase HTS Assay Validation:
| Parameter | Value | Interpretation |
| Z'-Factor | 0.81 | Excellent assay quality, suitable for HTS.[14] |
| S/B Ratio | 29 | Strong signal window, allowing for clear discrimination of hits.[14] |
| %CV (Controls) | < 10% | High reproducibility of control measurements. |
Primary Screen and Hit Identification
The primary screen involves testing the entire triazolopyrimidine library at a single concentration to identify initial "hits."[8] The data from the primary screen is then analyzed to identify compounds that exhibit a statistically significant effect compared to the negative control.
Hit Identification Workflow:
Caption: Workflow for identifying and triaging primary HTS hits.
Hit Triage: Eliminating False Positives
A critical step in hit identification is the removal of false positives, which can arise from various sources:
-
Compound Autofluorescence: Nitrogen-containing heterocycles like triazolopyrimidines can sometimes exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[8][15]
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.
-
Assay-Specific Interference: Compounds may directly interfere with the detection reagents (e.g., luciferase inhibitors in a luminescence-based assay).
Troubleshooting Compound Autofluorescence:
| Mitigation Strategy | Rationale |
| Pre-read Plates: Read the fluorescence of the compound plates before adding assay reagents to identify fluorescent compounds. | This allows for the flagging and potential exclusion of highly fluorescent compounds. |
| Use Red-Shifted Fluorophores: Select fluorophores with excitation and emission wavelengths in the red or far-red spectrum. | Compound autofluorescence is generally lower at longer wavelengths.[16] |
| Time-Resolved Fluorescence (TRF): Utilize TR-FRET or other time-resolved technologies. | The long-lived fluorescence of the donor fluorophore allows for a delay between excitation and detection, during which the short-lived background fluorescence from interfering compounds decays. |
| Counter-screen: Screen hits in an assay format that lacks the biological target but contains all other assay components. | This can help identify compounds that interfere with the assay technology itself. |
Hit Confirmation and Characterization
Primary hits must be confirmed and further characterized to ensure their activity is real, dose-dependent, and specific to the target of interest.
Dose-Response and IC50 Determination:
Confirmed hits are tested over a range of concentrations to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined.[7] The IC50 value is a key measure of a compound's potency.
Orthogonal Assays:
It is crucial to confirm the activity of hits in an orthogonal assay, which has a different underlying principle from the primary assay.[7][17][18] This provides strong evidence that the observed activity is not an artifact of the primary assay technology.
Examples of Orthogonal Assays for a Primary Kinase Inhibition Screen:
| Primary Assay | Orthogonal Assay | Rationale |
| TR-FRET (detects phosphorylated substrate) | ADP-Glo™ (detects ADP production) | Measures a different product of the kinase reaction. |
| Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) | A biophysical method that directly measures binding affinity. |
| Cell-based reporter assay | Western blot for downstream substrate phosphorylation | Confirms target engagement and pathway modulation in a cellular context. |
Part 3: Detailed Protocols
The following protocols provide step-by-step guidance for performing common HTS assays for triazolopyrimidine libraries.
Protocol: Biochemical Kinase Inhibition HTS Assay (TR-FRET)
This protocol describes a generic TR-FRET-based assay for identifying inhibitors of a protein kinase.
Materials:
-
Purified, active protein kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated Allophycocyanin (APC)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Triazolopyrimidine compound library (e.g., 10 mM in DMSO)
-
Low-volume 384-well black assay plates
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of each compound from the triazolopyrimidine library into the assay plate wells. For controls, dispense DMSO (negative control) and a known kinase inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of kinase solution (e.g., 2X final concentration) to each well.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (2X final concentration) to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Detection Reagent Addition: Add 10 µL of a detection mixture containing the Europium-labeled antibody and Streptavidin-APC.
-
Detection Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Signal Reading: Read the plates on a TR-FRET-enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and then determine the percent inhibition for each compound.
Protocol: Cell-Based Antiproliferation HTS Assay (MTT)
This protocol outlines a standard MTT assay to screen for triazolopyrimidine derivatives with antiproliferative activity against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Triazolopyrimidine compound library (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
384-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Add 100 nL of each compound from the library to the cell plates. Include wells with DMSO (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 25 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Signal Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound relative to the DMSO control.
Part 4: Signaling Pathway Context
Understanding the signaling pathways affected by the inhibition of key targets is crucial for interpreting HTS data and for guiding subsequent drug development efforts.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[19] Dysregulation of EGFR signaling is a hallmark of many cancers.[20]
Caption: Simplified EGFR signaling pathway and the point of inhibition by triazolopyrimidine derivatives.
Triazolopyrimidine-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation.[2] This blocks the activation of downstream signaling cascades, such as the Ras-Raf-MAPK and PI3K-Akt pathways, ultimately leading to an inhibition of cancer cell proliferation and survival.[20]
DHODH and De Novo Pyrimidine Biosynthesis
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a key redox step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[4][21]
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.
By inhibiting DHODH, triazolopyrimidine derivatives deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and activated lymphocytes.[22]
Conclusion
High-throughput screening of triazolopyrimidine libraries offers a powerful approach to discover novel therapeutic agents for a wide range of diseases. The success of these endeavors hinges on the implementation of well-designed, robust, and validated assays. By following the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of HTS, from initial assay development to the identification and characterization of promising hit compounds. The combination of carefully selected biochemical and cell-based assays, rigorous data analysis, and a thorough understanding of the underlying biology will ultimately pave the way for the development of the next generation of triazolopyrimidine-based medicines.
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Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]
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A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. [Link]
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Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[7][12][14]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health (NIH). [Link]
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From gene to validated and qualified hits. AXXAM. [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
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Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. [Link]
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Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. National Institutes of Health (NIH). [Link]
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Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. PMC. [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Tips to Minimize Autofluorescence. FluoroFinder. [Link]
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Pyrimidine de novo biosynthesis pathway. ResearchGate. [Link]
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Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
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High-Throughput Screening (HTS). Drug Target Review. [Link]
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Top 12 Most Popular Drug Hunter Case Studies of 2023. Drug Hunter. [Link]
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Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. [Link]
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Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter. [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. [Link]
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Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules. PMC. [Link]
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Examples of high-throughput screening in drug discovery.a. ResearchGate. [Link]
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Figure 3. Determination of Z' factor, signal-to-background (S/B),.... ResearchGate. [Link]
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EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
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Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. ResearchGate. [Link]
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Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[7][12][14]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
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IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. ResearchGate. [Link]
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Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. MDPI. [Link]
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Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]
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Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. EMBO Molecular Medicine. [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Targeting the EGFR signaling pathway in cancer therapy. PMC. [Link]
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Focused and targeted libraries. Otava Chemicals. [Link]
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Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. MDPI. [Link]
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de novo pyrimidine synthesis feeds myriad downstream metabolic pathways.. ResearchGate. [Link]
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Nitrogen-Containing Heterocycles in Agrochemicals. Juniper Publishers. [Link]
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Application Notes and Protocols for In Vivo Efficacy Studies of Triazolopyrimidine Hybrids
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo efficacy studies for novel triazolopyrimidine hybrids. The protocols and insights herein are synthesized from established best practices to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale for Triazolopyrimidine Hybrids
The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. The true innovation, however, lies in the creation of molecular hybrids. By covalently linking the triazolopyrimidine core with other pharmacologically active moieties, we can develop agents with potentially synergistic or multi-target activities. This strategy has yielded promising candidates for various therapeutic areas, including oncology, inflammation, and infectious diseases. The successful translation of these candidates from in vitro promise to in vivo efficacy is a critical and complex phase of drug development, demanding meticulous experimental design and execution.
Part 1: Foundational Principles of Study Design
A successful in vivo study is not merely a procedural checklist; it is a scientifically-driven inquiry. The structure of your study must be logically sound and tailored to the specific questions you aim to answer about your triazolopyrimidine hybrid.
The Critical Choice: Selecting the Animal Model
The selection of an appropriate animal model is the most consequential decision in an in vivo study. The model must be clinically relevant and mechanistically appropriate for the therapeutic hypothesis being tested.
-
Oncology Applications :
-
Human Tumor Xenograft Models : For assessing direct anti-proliferative effects, immunodeficient mice (e.g., NOD/SCID, NSG) bearing human tumor xenografts are the standard. The choice of the cell line is critical and should be based on robust in vitro data demonstrating sensitivity to the triazolopyrimidine hybrid.
-
Syngeneic (Allograft) Models : If your hybrid is designed to modulate the immune system (e.g., as an immunotherapy), a syngeneic model is non-negotiable. In this system, both the tumor and the host animal are of the same inbred strain (e.g., CT26 colon carcinoma in BALB/c mice), ensuring a fully competent immune system is present to evaluate the compound's immunomodulatory effects.
-
-
Inflammatory and Autoimmune Diseases :
-
Induced Disease Models : For conditions like rheumatoid arthritis or inflammatory bowel disease, models where the disease is induced are standard. Examples include the collagen-induced arthritis (CIA) model in DBA/1 mice or the dextran sodium sulfate (DSS)-induced colitis model in C57BL/6 mice.
-
Bridging Dose to Effect: The Role of Pharmacokinetics/Pharmacodynamics (PK/PD)
Before embarking on a full-scale efficacy study, conducting a preliminary PK/PD study is essential. This will establish the relationship between the drug's concentration in the body and its biological effect, guiding the rational selection of a dosing regimen.
Key PK/PD Parameters to Establish:
| Parameter | Definition | Significance |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. | Informs the choice between oral and parenteral administration routes. |
| Half-life (t½) | The time it takes for the drug concentration in the plasma to decrease by half. | Dictates the required dosing frequency to maintain therapeutic levels. |
| Cmax | The maximum observed plasma concentration of the drug. | Relates to the peak therapeutic effect and potential for toxicity. |
| Tmax | The time at which Cmax is reached. | Provides insight into the rate of drug absorption. |
A well-defined PK/PD profile allows for a dosing strategy that maintains drug exposure above the minimal effective concentration, maximizing the chances of observing a therapeutic effect.
Part 2: Step-by-Step Experimental Protocols
The following protocols provide a detailed framework for conducting in vivo efficacy studies. They should be adapted as necessary for the specific compound and model.
Protocol: Formulation and Administration of Triazolopyrimidine Hybrids
Many novel compounds exhibit poor aqueous solubility, making formulation a critical step. A commonly used vehicle for initial in vivo studies is a mixture of DMSO, a solubilizing agent like Cremophor EL or Kolliphor® HS 15, and saline.
Step-by-Step Formulation Protocol:
-
Stock Solution Preparation : Accurately weigh the triazolopyrimidine hybrid and dissolve it in 100% DMSO to create a concentrated stock solution. Gentle warming and vortexing may be required.
-
Vehicle Preparation : In a separate sterile tube, prepare the desired vehicle mixture. A common starting point is a 1:1:8 ratio of DMSO:Cremophor EL:Saline.
-
Final Formulation : Slowly add the DMSO stock solution to the vehicle while vortexing to prevent precipitation. The final DMSO concentration should ideally be kept below 10% (v/v) to minimize vehicle-related toxicity.
-
Pre-Dosing Preparation : Before each administration, visually inspect the formulation for any precipitation and vortex thoroughly.
Administration Route : The route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) should be consistent with the PK data and the intended clinical route for the drug.
Protocol: Efficacy Evaluation in a Subcutaneous Xenograft Model
This protocol details a standard workflow for assessing the anti-tumor efficacy of a triazolopyrimidine hybrid.
-
Cell Culture and Implantation :
-
Culture the selected human cancer cell line using standard aseptic techniques.
-
Harvest cells during the exponential growth phase and confirm viability (e.g., via trypan blue exclusion).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 1-5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each immunodeficient mouse.
-
-
Tumor Growth Monitoring and Randomization :
-
Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable.
-
When the average tumor volume reaches a predetermined size (typically 100-150 mm³), randomize the animals into treatment cohorts (e.g., vehicle control, compound at different doses, positive control).
-
-
Treatment Phase :
-
Administer the formulated compound or vehicle control according to the dosing schedule determined from PK/PD studies.
-
Monitor animal health and body weight daily or as per institutional guidelines.
-
-
Efficacy Assessment :
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the animals and excise the tumors. Record the final tumor weights.
-
-
Data Analysis : The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) x 100.
Part 3: Visualizing the Experimental Pathway
A clear visual representation of the experimental workflow can greatly aid in understanding the study's logic and progression.
Diagram 1: In Vivo Efficacy Study Workflow
Caption: A logical workflow for an in vivo efficacy study from design to analysis.
Part 4: Ensuring Trustworthiness Through Self-Validating Systems
To ensure the integrity and reliability of your findings, your experimental design must incorporate self-validating mechanisms.
-
Concurrent Controls : The inclusion of a vehicle-only negative control group is mandatory to account for any effects of the formulation itself. A relevant positive control (i.e., a standard-of-care drug) is also highly recommended to validate the sensitivity of the animal model.
-
Blinding and Randomization : The process of assigning animals to treatment groups must be randomized to prevent selection bias. Furthermore, individuals involved in treatment administration and data collection (e.g., tumor measurements) should be blinded to the treatment allocation to ensure unbiased assessment.
-
Statistical Rigor : The number of animals per group must be justified by a power analysis to ensure the study is adequately powered to detect a statistically significant effect if one exists.
-
Ethical Compliance : All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee, and conducted in strict accordance with humane guidelines.
References
-
Workman, P., et al. (2010). Guidelines for the Welfare and Use of Animals in Cancer Research. British Journal of Cancer. [Link]
-
Festing, M. F. W., & Altman, D. G. (2002). The Design and Statistical Analysis of Animal Experiments. ILAR Journal. [Link]
-
Kersten, K., et al. (2017). Preclinical Models for Cancer Immunotherapy. Cancer Cell. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Triazolopyrimidine Derivatives
Welcome to the technical support center for the synthesis of triazolopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of these vital heterocyclic compounds. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a purine isostere and forming the core of numerous therapeutic agents.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on one of the most common and versatile synthetic routes: the cyclocondensation of 3-amino-1,2-4-triazoles with 1,3-dicarbonyl compounds (or their synthetic equivalents).[1][2][3] Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, empowering you to diagnose issues and rationally optimize your reaction conditions.
Core Synthesis Overview: The Cyclocondensation Pathway
The reaction between a 3-amino-1,2,4-triazole and a β-ketoester (a common 1,3-dicarbonyl equivalent) typically proceeds via an initial condensation to form a vinylogous amide intermediate, followed by an intramolecular cyclization and dehydration to yield the final triazolopyrimidine ring system. The reaction is often catalyzed by an acid, such as acetic acid, which also frequently serves as the solvent.[4][5]
Visualizing the General Reaction Mechanism
The following diagram illustrates the key steps in the acid-catalyzed formation of a 7-hydroxy-5-methyl-triazolopyrimidine from 3-amino-1,2,4-triazole and ethyl acetoacetate.
Caption: General acid-catalyzed reaction mechanism.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format.
Category 1: Low or No Product Yield
Q1: My reaction has stalled, and TLC analysis shows only starting materials even after prolonged heating. What is the likely cause?
A1: This is a common issue often related to insufficient activation of the carbonyl electrophile or poor solubility.
-
Causality: The condensation step requires the nucleophilic amino group of the triazole to attack one of the carbonyl carbons of the 1,3-dicarbonyl compound. In neutral or basic media, this reaction can be exceedingly slow. An acid catalyst is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Troubleshooting Steps:
-
Verify Catalyst: Ensure an appropriate acid catalyst is present. Acetic acid is often used as both the solvent and catalyst.[5] If using an inert solvent like toluene or DMF, add a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH).
-
Increase Temperature: Many of these condensations require elevated temperatures, often refluxing in acetic acid (around 118 °C) or DMF (153 °C).[5] A reaction at 80 °C may be too slow, while heating to 120 °C could provide the necessary activation energy.
-
Check Solubility: Both the aminotriazole and the dicarbonyl compound must have reasonable solubility in the reaction solvent for the reaction to proceed efficiently. If your starting materials are not dissolving, consider a more polar solvent like DMF or N-methyl-2-pyrrolidone (NMP), or even solvent-free conditions if one of the reactants is a liquid.[5][6]
-
Q2: I'm observing product formation, but the yield is consistently low (<30%). How can I improve it?
A2: Low yields often point to an incomplete reaction, competing side reactions, or product degradation.
-
Causality: The equilibrium of the initial condensation step can be unfavorable. The removal of water, a byproduct of the condensation and the final dehydration step, is critical to drive the reaction forward according to Le Châtelier's principle. Furthermore, at high temperatures, sensitive functional groups on your starting materials or product may degrade.
-
Troubleshooting Steps:
-
Water Removal: If using a solvent like toluene or xylene, employ a Dean-Stark apparatus to azeotropically remove water as it forms. This is highly effective at driving the equilibrium towards the product.
-
Optimize Reaction Time and Temperature: A time-course study is invaluable. Take aliquots from the reaction mixture every few hours and analyze by TLC or LC-MS to determine the point of maximum product formation. It's possible the product forms and then slowly degrades. In such cases, a shorter reaction time at a slightly higher temperature may be optimal.
-
Check Starting Material Purity: Impurities in the 3-aminotriazole or 1,3-dicarbonyl can inhibit the reaction or lead to side products. Re-purify your starting materials by recrystallization or chromatography if their purity is questionable.
-
Category 2: Product Purity and Side Reactions
Q3: My final product is contaminated with a persistent impurity that has a similar Rf value on TLC. What could it be?
A3: A common impurity is a regioisomer, especially if you are using an unsymmetrical 1,3-dicarbonyl compound.
-
Causality: An unsymmetrical dicarbonyl, like 1-phenyl-1,3-butanedione, has two non-equivalent electrophilic carbonyl carbons. The aminotriazole can attack either one, leading to two different vinylogous amide intermediates and, ultimately, two distinct triazolopyrimidine regioisomers. The electronic and steric environment around each carbonyl dictates the selectivity.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS and NMR to determine the mass and structure of the impurity. If the mass is identical to your desired product, it is almost certainly a regioisomer.
-
Modify Reaction Conditions to Influence Selectivity:
-
Sterics: Bulky substituents on the aminotriazole or dicarbonyl may favor attack at the less sterically hindered carbonyl.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, although this will also decrease the reaction rate.
-
-
Purification Strategy: If isomer formation is unavoidable, careful purification is necessary. Isomers can often be separated by flash column chromatography with a slow, shallow gradient or by preparative HPLC. Recrystallization from a carefully chosen solvent system may also be effective.
-
Q4: The reaction mixture turns dark brown or black at high temperatures, and I isolate a complex mixture of products. What is happening?
A4: Dark coloration and complex product mixtures are classic signs of thermal decomposition.
-
Causality: The starting materials or the triazolopyrimidine product may not be stable at the high temperatures often required for this reaction (e.g., >150 °C). This is particularly true if your molecules contain sensitive functional groups like nitro groups or unprotected aldehydes. The 1,3-dicarbonyl compounds themselves can also undergo self-condensation or decomposition.
-
Troubleshooting Steps:
-
Lower the Temperature: Find the minimum temperature at which the reaction proceeds at a reasonable rate. This is the single most important step.
-
Use Microwave Irradiation: Microwave-assisted synthesis can be highly effective. It often dramatically reduces reaction times from hours to minutes, which minimizes the time the product is exposed to high temperatures, thereby reducing degradation.[4]
-
Solvent-Free Conditions: Sometimes, running the reaction neat (solvent-free) by simply heating the two reactants together can allow for lower temperatures and shorter reaction times.[6][7][8] This method is also environmentally friendly.
-
Visualizing a Troubleshooting Workflow
This diagram provides a logical path for diagnosing common synthesis problems.
Caption: A decision tree for troubleshooting common issues.
Data Summary & Starting Conditions
The optimal conditions can vary significantly based on the specific substrates used. However, the following table provides a general set of starting points for optimization.
| Parameter | Condition 1: Standard Thermal | Condition 2: Microwave | Condition 3: Solvent-Free | Rationale & Key Considerations |
| Reactants | 3-aminotriazole (1.0 eq) | 3-aminotriazole (1.0 eq) | 3-aminotriazole (1.0 eq) | Stoichiometry is typically 1:1 to 1:1.2. |
| 1,3-dicarbonyl (1.1 eq) | 1,3-dicarbonyl (1.1 eq) | 1,3-dicarbonyl (1.1 eq) | A slight excess of the dicarbonyl can help drive the reaction. | |
| Solvent | Acetic Acid or DMF | Acetic Acid or DMF | None | Acetic acid acts as both solvent and catalyst.[4] DMF is a good high-boiling polar aprotic alternative.[9] |
| Catalyst | Included in solvent (AcOH) | Included in solvent (AcOH) | p-TsOH (0.05 - 0.1 eq) | A solid acid catalyst is needed for solvent-free conditions.[7] |
| Temperature | 100 - 140 °C | 120 - 180 °C | 100 - 150 °C | Use the lowest temperature that gives a reasonable rate. |
| Time | 4 - 24 hours | 5 - 30 minutes | 1 - 5 hours | Monitor by TLC to avoid product degradation over long periods. |
| Workup | Cool, pour into ice water | Cool, pour into ice water | Cool, dissolve in solvent | Precipitation in water is a common initial purification step. |
Experimental Protocol: General Procedure for Synthesis
This protocol describes a general method for the synthesis of a 5,7-disubstituted-[1][2][4]triazolo[1,5-a]pyrimidine.
Materials:
-
3-Amino-1,2,4-triazole
-
Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl benzoylacetate)
-
Glacial Acetic Acid
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-amino-1,2,4-triazole (1.0 equivalent) and the 1,3-dicarbonyl compound (1.05-1.1 equivalents).
-
Solvent Addition: Add glacial acetic acid to the flask to create a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heating: Place the flask in a heating mantle or pre-heated oil bath and heat the mixture to reflux (approx. 118-120 °C) with vigorous stirring.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The product is usually more non-polar than the aminotriazole starting material.
-
Workup: Once the reaction is complete (typically when the aminotriazole spot is no longer visible on TLC, ~12-16 hours), remove the flask from the heat and allow it to cool to room temperature.[5]
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing crushed ice with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual acetic acid and impurities.
-
Drying & Purification: Dry the crude product under vacuum. If necessary, further purify the solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) or by column chromatography on silica gel.
References
-
Di Mola, A., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Journal of Medicinal Chemistry, 64(17), 12373–12411. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of triazolopyrimidines from aminotriazole. ResearchGate. Available at: [Link]
-
Hibot, A., et al. (2020). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 5(4), 1485-1513. Available at: [Link]
-
ResearchGate. (n.d.). Optimization reactions for obtaining compound 3a. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent on the condensation. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Catalytic Synthesis Methods for Triazolopyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). Available at: [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. Available at: [Link]
-
Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(14), 3922–3946. Available at: [Link]
-
Roman, G. (2015). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 115(15), 7481–7529. Available at: [Link]
-
Radwan, M., et al. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Science, 10(09), 012-022. Available at: [Link]
-
Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. (2024). ChemRxiv. Available at: [Link]
-
Pisano, M. E., et al. (2016). Solvent-Free Condensation Reactions To Synthesize Five-Membered Heterocycles Containing the Sulfamide Fragment. SynOpen, 2016(01), 1-8. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(4), 104618. Available at: [Link]
-
ResearchGate. (n.d.). Solvent-Free Condensation Reactions to Synthesize Five-Membered Heterocycles Containing the Sulfamide Fragment. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Solvent-Free Condensation Reactions to Synthesize Five-Membered Heterocycles Containing the Sulfamide Fragment. (2016). R Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Optimization conditions for the synthesis of thiazolopyrimidine 3a. ResearchGate. Available at: [Link]
-
Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(14), 3922-3946. Available at: [Link]
-
Karami, S., et al. (2021). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. Molecular Diversity, 25(4), 2053–2062. Available at: [Link]
-
El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Karami, S., et al. (2021). A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. Molecular Diversity, 25(4), 2053-2062. Available at: [Link]
-
Singh, S., et al. (2024). Advancements in the Synthesis of Triazolopyrimidines. Current Organic Chemistry, 28(20), 1567-1578. Available at: [Link]
-
Abdelkhalek, A. S., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. Available at: [Link]
-
Abdelkhalek, A. S., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"Improving the yield and purity of 6H-Triazolo[1,5-c]pyrimidin-5-one synthesis"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6H-Triazolo[1,5-c]pyrimidin-5-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the causality behind experimental choices and provide systematic troubleshooting strategies to help you improve both the yield and purity of your target compound.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the synthesis. We adopt a systematic, question-and-answer format to guide you from problem identification to resolution.
Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low yields are a common frustration in heterocyclic synthesis.[1][2] A methodical approach is the most effective way to diagnose the root cause.[1]
Answer:
Several factors, from reagent quality to reaction conditions, can suppress your yield. We recommend a tiered investigation strategy, starting with the most common and easily verifiable causes.
Tier 1: Foundational Checks
-
Reagent Purity and Stoichiometry: Impurities in starting materials can halt or divert the reaction pathway.[1] Verify the purity of your 3-amino-1,2,4-triazole and your three-carbon electrophile (e.g., a β-keto ester like ethyl acetoacetate or a derivative). Ensure accurate measurement and stoichiometry; a slight excess of one reagent may be beneficial, but significant deviation can promote side reactions.
-
Solvent Quality: The presence of water in anhydrous reactions is a frequent cause of failure.[3] If your protocol specifies anhydrous conditions, ensure solvents are properly dried. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like DMF or DMSO may be required to achieve the necessary reaction temperatures.[4]
-
Atmospheric Conditions: Many condensation reactions are sensitive to atmospheric moisture and oxygen.[1] If applicable, ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Tier 2: Reaction Parameter Optimization
-
Temperature Control: Suboptimal temperature is a major cause of low yield.[1][3] If the reaction is too cold, the activation energy barrier may not be overcome. If it's too hot, starting materials or the product itself could decompose. Monitor the internal reaction temperature, not just the heating mantle setting. Consider running a series of small-scale trials at different temperatures to find the optimum.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions stopped too early will have incomplete conversion, while those left for too long can lead to product degradation or the formation of complex byproduct mixtures.[1]
Tier 3: Mechanistic and Procedural Review
-
Catalyst Activity: If your synthesis requires a catalyst (e.g., acid or base), ensure it is active and used in the correct amount. An old bottle of p-toluenesulfonic acid may have absorbed water, or a base like sodium ethoxide may have degraded.
-
Mixing Efficiency: For heterogeneous reactions (e.g., a solid reactant in a liquid), inefficient stirring can lead to poor reaction rates.[1] Ensure the stir rate is sufficient to maintain a well-mixed suspension.
Below is a workflow to guide your troubleshooting process for low-yield issues.
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Question 2: My final product is impure. How can I identify the contaminants and improve the purification strategy?
Achieving high purity is as critical as achieving a high yield, especially in a drug development context.
Answer:
Impurity issues can arise from side reactions, unreacted starting materials, or degradation during workup.
Step 1: Identify the Impurities
-
Use analytical techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities.
-
Unreacted Starting Materials: Easily identified by comparing the product's spectra with those of the starting materials.
-
Isomeric Byproducts: The formation of isomeric triazolopyrimidines, such as the [4,3-c] or [1,5-a] isomers, is possible depending on the reaction mechanism.[5][6] A Dimroth rearrangement, for instance, can convert a [4,3-c] intermediate to the more stable [1,5-c] product.[7][8] Incomplete rearrangement could be a source of impurity.
-
Side-Products: Look for masses corresponding to predictable side reactions, such as self-condensation of the β-keto ester or hydrolysis of intermediates.
-
Step 2: Optimize Purification
-
Crystallization: This is often the most effective method for removing minor impurities. Screen a variety of solvents to find one in which your product has high solubility at high temperatures and low solubility at room temperature or below.
-
Column Chromatography: If crystallization is ineffective, silica gel chromatography is the next logical step. Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation between your product and the impurities on a TLC plate before scaling up to a column.
-
Acid-Base Extraction: The triazolopyrimidine core has basic nitrogen atoms. You may be able to selectively protonate your product with a dilute acid (e.g., 1M HCl), wash with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer to recover your purified product.
The following decision tree can help in selecting a purification strategy.
Caption: Decision tree for selecting an appropriate purification method.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of 6H-Triazolo[1,5-c]pyrimidin-5-one.
1. What is the most probable reaction mechanism for this synthesis?
The most common and direct route for this class of compounds is the cyclocondensation of 3-amino-1,2,4-triazole with a suitable 1,3-dielectrophile.[5][9] For 6H-Triazolo[1,5-c]pyrimidin-5-one, a logical precursor would be a β-keto ester like ethyl 3-oxobutanoate (ethyl acetoacetate).
The mechanism likely proceeds as follows:
-
Condensation: The exocyclic amino group of 3-amino-1,2,4-triazole attacks the more electrophilic ketone carbonyl of the β-keto ester.
-
Dehydration: Loss of a water molecule forms a vinylogous amide intermediate.
-
Cyclization: An intramolecular nucleophilic attack from one of the triazole ring nitrogens onto the ester carbonyl occurs.
-
Elimination: Loss of the ethoxy group (as ethanol) results in the formation of the fused pyrimidinone ring.
This pathway highlights the importance of controlling reaction conditions to favor the desired intramolecular cyclization over potential side reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [snv63.ru]
- 7. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 8. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"Addressing solubility issues of triazolopyrimidine compounds in biological assays"
A Guide for Researchers in Biological Assays
Welcome to the technical support center for handling triazolopyrimidine compounds. As a Senior Application Scientist, I've designed this guide to provide field-proven insights and practical solutions to the solubility challenges frequently encountered with this important class of molecules. Triazolopyrimidines are a cornerstone of modern medicinal chemistry, showing diverse biological activities from anticancer to antiviral effects[1][2]. However, their often planar, aromatic structures contribute to low aqueous solubility, creating significant hurdles in obtaining reliable and reproducible data in biological assays.
This resource is structured to help you diagnose and solve these issues, moving from rapid-fire FAQs to in-depth troubleshooting guides with detailed protocols.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial problems.
Q1: My triazolopyrimidine compound precipitated immediately after I added it to my aqueous assay buffer. What happened?
A: This is a classic sign of a compound "crashing out" of solution. It typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound's solubility is much lower. The organic solvent disperses, leaving the compound unable to stay dissolved in the now predominantly aqueous environment. This is a kinetic solubility issue, where a supersaturated state momentarily forms and then rapidly collapses[3][4].
Q2: I see a fine, crystalline-like precipitate in my cell culture plate wells after 24 hours of incubation. Is this a problem?
A: Absolutely. This indicates that your compound is not stable in the solution under the assay conditions (e.g., 37°C, presence of salts and proteins). This can lead to several issues: the actual concentration of the dissolved, active compound is unknown and far lower than intended, and the precipitate itself can cause physical stress or cytotoxic artifacts in cell-based assays[5][6].
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%[7][8]. It is crucial to run a vehicle control (assay media with the same final DMSO concentration as your test wells) to ensure the solvent itself is not affecting the biological outcome[9]. For long-term exposures (over 72 hours), keeping the DMSO concentration at or below 0.1% is recommended[10].
Q4: Can I just sonicate or heat my aqueous solution to get the compound to dissolve?
A: While gentle warming (e.g., to 37°C) or sonication can help dissolve a compound initially, this often creates a temporary, supersaturated solution[11]. If the compound's thermodynamic solubility is exceeded, it will likely precipitate out again over time, especially during long incubation periods[3]. These methods should be used with caution and are not a substitute for proper formulation.
Q5: What's the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A:
-
Kinetic Solubility is measured by rapidly diluting a DMSO stock into an aqueous buffer and determining the concentration at which precipitation first occurs. It's a high-throughput method that often overestimates solubility because it measures a transient, supersaturated state[4][12].
-
Thermodynamic Solubility is the true equilibrium solubility of the compound's most stable solid form in a solvent. It is determined by equilibrating an excess of the solid compound in the solvent over a longer period (e.g., 24-48 hours)[3][13].
This distinction is critical: a compound might appear soluble in a quick kinetic test but will precipitate during a 48-hour cell viability assay because the thermodynamic solubility limit is much lower. For reproducible biological data, understanding the thermodynamic solubility in your final assay buffer is key[14].
Troubleshooting Guides & Protocols
Problem Area 1: Compound Precipitation During Stock or Working Solution Preparation
The reliability of your entire experiment begins with a stable, accurate stock solution.
Visualizing the Workflow for Compound Preparation
The following workflow outlines the critical steps and decision points when preparing a compound for a biological assay.
Caption: Workflow for preparing and troubleshooting compound solutions.
Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol is a standard starting point for most triazolopyrimidine compounds.[15]
Objective: To create a stable, high-concentration primary stock solution.
Materials:
-
Triazolopyrimidine compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired volume and concentration.
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000
-
Example (for 1 mL of 10 mM stock, MW = 400 g/mol ): Mass = 0.010 mol/L × 0.001 L × 400 g/mol × 1000 = 4.0 mg
-
-
Weigh Compound: Carefully weigh the calculated mass of the compound and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of 100% DMSO.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes. If dissolution is slow, you may gently warm the vial to 37°C for 5-10 minutes and vortex again.
-
Quality Control Check: Visually inspect the solution against a bright light. It should be completely clear, with no visible particulates or haze. If particulates remain, the desired concentration may exceed the compound's solubility in DMSO. Consider preparing a lower concentration stock (e.g., 5 mM or 1 mM).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Problem Area 2: Compound Precipitation in the Biological Assay Medium
This is the most common failure point, where the compound transitions from a friendly organic solvent to a hostile aqueous environment.
Decision Tree for Addressing Assay Precipitation
When you observe precipitation in your assay plate, use this decision tree to diagnose the cause and find a solution.
Caption: Decision tree for diagnosing precipitation in assay wells.
Advanced Solubilization Strategies
When standard dilution from a DMSO stock fails, more advanced formulation strategies are required. More than 40% of new chemical entities are poorly soluble in water, making these techniques essential[16].
Strategy 1: Using Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to the aqueous phase.
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400).
-
Mechanism: They reduce the polarity of the aqueous solvent, creating a more favorable environment for the hydrophobic compound.
-
Implementation: A common technique is to perform an intermediate dilution of the DMSO stock into the co-solvent before the final dilution into the aqueous buffer. For in vivo studies, co-solvent systems like Tween 80 or sodium carboxymethylcellulose are often used[17].
-
Caution: Co-solvents can have their own biological effects and must be tested in vehicle controls. High concentrations can be toxic to cells.
Strategy 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility[18].
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity[19][20].
-
Mechanism: The hydrophobic triazolopyrimidine molecule partitions into the central cavity of the cyclodextrin, forming a water-soluble inclusion complex[18].
-
Implementation: The compound can be dissolved directly in an aqueous solution containing cyclodextrin. This often requires sonication and/or gentle heating to facilitate complex formation.
Comparative Table of Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| DMSO Dilution | Dissolution in a polar aprotic solvent. | Simple, fast, widely used. | High potential for precipitation in aqueous media; DMSO toxicity.[7][8] | High-throughput screening; initial compound assessment. |
| Co-solvents (Ethanol, PEG400) | Reduces the polarity of the aqueous bulk solvent. | Can significantly increase solubility; well-established. | Potential for solvent toxicity; may alter protein conformation. | Compounds with moderate hydrophobicity; intermediate dilution steps. |
| Cyclodextrins (HP-β-CD) | Encapsulation of the hydrophobic molecule into a soluble carrier.[18] | High solubility enhancement; low toxicity; can improve bioavailability.[20] | Can be expensive; may interfere with drug-target binding if the complex is too stable. | Cell-based and in vivo assays; compounds with very low aqueous solubility. |
| pH Adjustment | Ionization of acidic or basic functional groups to form a more soluble salt. | Very effective for ionizable compounds; simple to implement. | Only applicable to compounds with suitable pKa; requires buffer compatibility. | Compounds with acidic or basic moieties. |
References
-
Mrayej, O. et al. (2023). "Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock." Available at: [Link]
-
Gomma, A. M. et al. (2023). "Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects." Medicinal Chemistry Research, 32, 1-24. Available at: [Link]
-
Savjani, K. T. et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
-
Patel, J. N. et al. (2012). "Techniques to improve the solubility of poorly soluble drugs." International Journal of Pharmacy & Life Sciences, 3(2), 1459-1469. Available at: [Link]
-
Chemistry LibreTexts. (2021). "2.5: Preparing Solutions." Available at: [Link]
-
Popa, G. et al. (2024). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 16(5), 603. Available at: [Link]
-
do Nascimento, G. G. F. et al. (2020). "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." Brazilian Dental Journal, 31(1), 29-34. Available at: [Link]
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Al-Subaiyel, A. M. et al. (2023). "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Processes, 11(7), 2119. Available at: [Link]
-
Al-Tel, T. H. et al. (2022). "Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities." ORCA - Cardiff University. Available at: [Link]
-
Procell. (2024). "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." Available at: [Link]
-
ResearchGate. (n.d.). "Synthesis of triazolopyrimidine derivatives (J1-J30)." Available at: [Link]
-
Brittain, H. G. (2014). "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which." American Pharmaceutical Review. Available at: [Link]
-
Loftsson, T. et al. (2016). "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." Journal of Pharmaceutical Sciences & Research, 8(10), 1143-1148. Available at: [Link]
-
Reddit. (2022). "How to tackle compound solubility issue." r/labrats. Available at: [Link]
-
El-Kashef, H. et al. (2018). "Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis." ACS Infectious Diseases, 4(11), 1594-1602. Available at: [Link]
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Kumar, S. & Singh, A. (2013). "Improvement in solubility of poor water-soluble drugs by solid dispersion." International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014. Available at: [Link]
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Aldrees, S. et al. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules, 27(14), 4496. Available at: [Link]
-
Mrayej, O. et al. (2023). "Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies." Molecules, 28(18), 6534. Available at: [Link]
-
ResearchGate. (n.d.). "Comparison of kinetic solubility with equilibrium solubility (μM) of..." Available at: [Link]
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Al-Shdefat, R. et al. (2024). "Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib." Pharmaceutics, 16(6), 760. Available at: [Link]
-
ResearchGate. (n.d.). "Effect of various DMSO concentrations on cell viability." Available at: [Link]
- Google Patents. (2011). "CN102180875A - Preparation method of triazolopyridine derivative.
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MDPI. (n.d.). "Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition." Available at: [Link]
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ResearchGate. (2013). "How to deal with the poor solubility of tested compounds in MTT assay?" Available at: [Link]
-
El-Gamal, M. I. et al. (2024). "Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents." RSC Advances, 14, 35239-35254. Available at: [Link]
-
de Abreu, V. C. et al. (2016). "Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes." Journal of Toxicology, 2016, 8518973. Available at: [Link]
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Alsenz, J. & Kansy, M. (2012). "Kinetic versus thermodynamic solubility temptations and risks." European Journal of Pharmaceutical Sciences, 47(3), 545-549. Available at: [Link]
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Promega Corporation. (2021). "Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An." YouTube. Available at: [Link]
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Wikipedia. (n.d.). "Dimethyl sulfoxide." Available at: [Link]
-
Bleta, R. et al. (2023). "State of the art in cyclodextrin solubility enhancement. Are green solvents the solution?" Journal of Molecular Liquids, 383, 122043. Available at: [Link]
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"Troubleshooting common problems in the cyclization step of triazolopyrimidine synthesis"
Welcome to the technical support center for triazolopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the critical cyclization step. The following guides and FAQs are structured to provide in-depth technical assistance, explaining the "why" behind experimental choices to ensure your syntheses are successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Senior Application Scientist's Insight: Low yields in triazolopyrimidine synthesis are frequently traced back to suboptimal reaction conditions, incomplete conversion of starting materials, or degradation of the product. Several factors can be at play, and a systematic approach to optimization is key.
Potential Causes & Troubleshooting Strategies:
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and highly dependent on the specific synthetic route. For instance, in the popular condensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds, a weak base might not be sufficient to deprotonate the starting materials effectively, leading to a sluggish reaction. Conversely, a base that is too strong can lead to side reactions or degradation.
-
Recommendation: Screen a panel of bases and solvents. For cyclocondensation reactions, common choices include acetic acid (which can also act as a solvent), ethanol with a catalytic amount of a base like sodium ethoxide, or aprotic polar solvents like DMF with a non-nucleophilic base such as DBU. It has been noted that reactions in acetic acid can lead to higher yields compared to other solvents like ethanol or acetonitrile.[1]
-
-
Suboptimal Reaction Temperature and Time: Cyclization reactions are often sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.
-
Recommendation: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Perform temperature scouting experiments, starting from room temperature and gradually increasing to reflux, to find the sweet spot for your specific substrates. For some reactions, microwave irradiation has been shown to significantly reduce reaction times and improve yields.
-
-
Steric Hindrance: Bulky substituents on your aminotriazole or dicarbonyl compound can sterically hinder the cyclization process, slowing down the reaction rate and leading to lower yields.
-
Recommendation: If steric hindrance is suspected, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times.[2] In some cases, a different synthetic route that is less sensitive to steric effects might be necessary.
-
Troubleshooting Guide: Common Problems & Solutions
Problem 1: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I identify and minimize them?
Senior Application Scientist's Insight: The formation of side products is a common hurdle in triazolopyrimidine synthesis. Understanding the potential side reactions for your chosen synthetic route is the first step toward minimizing them. The most common isomer is the 1,2,4-triazolo[1,5-a]pyrimidine, which is the most stable.[3] However, other isomers can form, as well as products from incomplete reactions or rearrangements.
Potential Side Products and Mitigation Strategies:
-
Isomer Formation (e.g.,[1][4][5]triazolo[4,3-a]pyrimidines): One of the most common side reactions is the formation of the isomeric[1][4][5]triazolo[4,3-a]pyrimidine, which can then undergo a Dimroth rearrangement to the more thermodynamically stable[1][4][5]triazolo[1,5-a]pyrimidine.[4][6][7][8][9] The conditions for this rearrangement can vary, but it is often facilitated by acidic or basic conditions.[8][9]
-
Identification: Careful analysis of spectroscopic data (¹H NMR, ¹³C NMR) is crucial for distinguishing between isomers. The chemical shifts of the bridgehead proton and the pyrimidine ring protons are often diagnostic.
-
Mitigation:
-
pH Control: Carefully control the pH of your reaction mixture. If the desired product is the [1,5-a] isomer, acidic conditions or prolonged reaction times can be used to promote the Dimroth rearrangement.[7] If the [4,3-a] isomer is the target, milder, neutral conditions and shorter reaction times are preferable.
-
Solvent Choice: The polarity of the solvent can influence the rate of the Dimroth rearrangement. Experiment with a range of solvents to find one that favors the formation of your desired isomer.
-
-
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as an acyclic Schiff base or enaminone.
-
Identification: These intermediates can often be detected by LC-MS. Their mass will correspond to the sum of the reactants minus a molecule of water.
-
Mitigation:
-
Increase Temperature/Time: As with low yields, providing more energy or allowing the reaction to proceed for a longer duration can drive the cyclization to completion.
-
Catalyst: The use of a catalyst, such as a Lewis acid or a Brønsted acid, can facilitate the final ring-closing step.[10]
-
-
-
Hydrolysis of Starting Materials or Intermediates: If water is present in the reaction mixture, it can lead to the hydrolysis of sensitive functional groups on your starting materials or intermediates, preventing cyclization.
-
Mitigation:
-
Dry Solvents and Reagents: Ensure that all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents as needed.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
-
Workflow for Minimizing Side Products
Caption: Diagnostic workflow for a stalled cyclization reaction.
Data Summary and Experimental Protocols
Table 1: Influence of Reaction Conditions on Yield in a Model Cyclocondensation Reaction
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | Sodium Ethoxide | Reflux | 12 | 79 | |
| 2 | Water | DBU | Reflux | 0.08 | 93 | |
| 3 | Acetic Acid | - | 120 | 12-16 | Good | [11] |
| 4 | DMF | NaH | 80 | 2 | 94 | |
| 5 | Pyridine | - | Reflux | 3 | 80 |
This table is a representative summary. Optimal conditions are highly substrate-dependent.
Protocol 1: General Procedure for Cyclocondensation of 3-Amino-1,2,4-triazole with a β-Ketoester
-
To a solution of 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the β-ketoester (1.0-1.2 eq).
-
If required, add a catalytic amount of base (e.g., sodium ethoxide) or acid.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Oxidative Cyclization of a Pyrimidinylhydrazone
-
Dissolve the pyrimidinylhydrazone (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add the oxidizing agent (e.g., iodobenzene diacetate, 1.3 eq) portion-wise at room temperature. [6]3. Stir the reaction mixture for the required time (e.g., 6 hours) and monitor by TLC. [6]4. Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired triazolopyrimidine.
References
-
Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Synthesis ofT[1][4][5]riazolo[1,5-a]pyrimidine (Microreview). (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and SAR ofT[1][4][5]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2007). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis of‐[1][4][5]triazolo[4,3‐a]pyrimidine catalyzed by... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of triazolopyrimidines from aminotriazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine Derivatives by Cyclocondensation of a 2-Thioxopyrimidin-4(3H)-one with Hydrazonoyl Halides. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025). Indonesian Journal of Science & Technology. Retrieved January 19, 2026, from [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis oft[1][4][5]riazolo[1,5-c]pyrimidine derivatives. (2013). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][4][5]riazolopyrimidine Derivatives as Potential Anticancer Agents. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Synthesis oft[1][4][5]riazolo[1,5-a]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Application of the Tisler Triazolopyrimidine Cyclization to the Synthesis of a Crop Protection Agent and an Intermediate. (2002). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
The preparation oft[1][4][5]riazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Advancements in the Synthesis of Triazolopyrimidines. (2024). Bentham Science. Retrieved January 19, 2026, from [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Preprints.org. Retrieved January 19, 2026, from [Link]
-
The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. (1985). ResearchGate. Retrieved January 19, 2026, from [Link]
-
An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. (2019). ScienceDirect. Retrieved January 19, 2026, from [Link]
-
Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. (2024). MDPI. Retrieved January 19, 2026, from [Link]
-
Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (2017). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Bentham Science. Retrieved January 19, 2026, from [Link]
-
Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Optimization of cyclocondensation reaction to form 4-quinolones a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Syntheses of triazolopyrimidines from 1,3-bifunctional synthons and 2-aminotriazole. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. (2015). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Intramolecular hydrogen bonding-assisted cyclocondensation of α-diazoketones with various amines: a strategy for highly efficient Wolff 1,2,3-triazole synthesis. (2019). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (2024). Drug Development and Delivery. Retrieved January 19, 2026, from [Link]
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Challenges in downstream purification of advanced therapies. (2022). European Pharmaceutical Review. Retrieved January 19, 2026, from [Link]
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- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 11. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Pyrazolyl-Pyrimidinone Scaffolds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming the poor aqueous solubility often encountered with pyrazolyl-pyrimidinone scaffolds. Poor solubility can be a significant roadblock in drug discovery and development, impacting everything from in vitro assays to in vivo bioavailability. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address the challenges you may be facing in your laboratory.
Understanding the Challenge: Why is My Pyrazolyl-Pyrimidinone Compound Poorly Soluble?
The pyrazolyl-pyrimidinone scaffold, while a promising framework for various therapeutic targets, often possesses physicochemical properties that limit its solubility in aqueous media.[1][2] These properties can include high crystallinity and a molecular structure that is not readily amenable to hydration. Addressing this core issue is critical for advancing your research from the bench to potential clinical applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just synthesized a new pyrazolyl-pyrimidinone derivative and its aqueous solubility is extremely low. What are the initial steps I should take to improve it?
A1: When faced with a poorly soluble pyrazolyl-pyrimidinone compound, a systematic approach is key. Start with fundamental techniques before moving to more complex formulation strategies.
Initial Troubleshooting Steps:
-
pH Modification: The solubility of ionizable compounds is often pH-dependent.[3][4][5] Pyrazolyl-pyrimidinone scaffolds may contain weakly acidic or basic functional groups.
-
Weakly Acidic Compounds: Solubility increases as the pH of the solution increases.[3]
-
Weakly Basic Compounds: Solubility increases as the pH of the solution decreases.[5]
-
Experimental Protocol: Determine the pKa of your compound and measure its solubility across a range of pH values to identify the optimal pH for dissolution.
-
-
Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly enhance the solubility of hydrophobic compounds.[6][7][8]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used in pharmaceutical formulations.[6]
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of nonpolar molecules.[8]
-
Troubleshooting: Start with a small percentage of co-solvent (e.g., 5-10%) and incrementally increase the concentration while monitoring for any signs of precipitation. Be mindful that high concentrations of organic solvents may not be suitable for all biological assays.
-
Q2: My compound is not ionizable, or pH modification and co-solvents provided only marginal improvement. What are the next-level strategies I should consider?
A2: If basic approaches are insufficient, you should explore more advanced chemical and physical modification techniques.
Advanced Strategies:
-
Chemical Modifications:
-
Prodrug Approach: This strategy involves chemically modifying the parent drug to create a more soluble derivative (the prodrug) that converts back to the active form in vivo.[9][10][11][12] This is a versatile approach for improving physicochemical properties.[9][11][12] For pyrazolo[3,4-d]pyrimidine derivatives, a prodrug strategy has been shown to significantly improve aqueous solubility.[13][14]
-
Salt Formation: For compounds with ionizable groups, forming a salt is a common and effective way to increase solubility and dissolution rate.[15] The choice of the counter-ion is crucial as it can influence the salt's properties.[15]
-
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[16]
-
Micronization: Reduces particle size to the micrometer range.
-
Nanonization (Nanosuspensions): Further reduces particle size to the nanometer range, often resulting in a dramatic increase in solubility and bioavailability.[17][18][19][20][21][22][23] Nanosuspensions are a promising strategy for the efficient delivery of hydrophobic drugs.[20][23]
-
-
Amorphous Solid Dispersions (ASDs): Converting a crystalline compound into an amorphous state can significantly enhance its apparent solubility.[24] This is typically achieved by dispersing the drug in a polymer matrix.
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of a pyrazolyl-pyrimidinone compound as a function of pH.
Materials:
-
Pyrazolyl-pyrimidinone compound
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound to vials containing buffers of different pH values.
-
Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility (in µg/mL or µM) against the pH to visualize the pH-solubility profile.
Protocol 2: Preparation of a Nanosuspension by Precipitation
Objective: To prepare a nanosuspension of a poorly soluble pyrazolyl-pyrimidinone compound to enhance its dissolution rate.
Materials:
-
Pyrazolyl-pyrimidinone compound
-
A suitable organic solvent in which the drug is soluble (e.g., acetone, ethanol)
-
An aqueous anti-solvent (e.g., deionized water)
-
A stabilizer (e.g., a non-ionic polymer or a surfactant)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve the pyrazolyl-pyrimidinone compound in the chosen organic solvent to create a drug solution.
-
Dissolve the stabilizer in the aqueous anti-solvent.
-
Inject the drug solution into the anti-solvent containing the stabilizer under high-speed homogenization or sonication.
-
The rapid mixing will cause the drug to precipitate as nanoparticles.
-
Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Data Presentation
| Strategy | Principle | Expected Solubility Improvement | Key Considerations |
| pH Adjustment | Ionization of the compound | Variable, dependent on pKa | Only applicable to ionizable compounds.[25] |
| Co-solvents | Reduction of solvent polarity | Moderate to high | Potential for in vitro assay interference.[26] |
| Prodrug Synthesis | Chemical modification to a more soluble form | High | Requires chemical synthesis and in vivo conversion.[9][10][11][12] |
| Nanosuspensions | Increased surface area | High | Requires specialized equipment for preparation and characterization.[19][20][21][22][23] |
| Amorphous Solid Dispersions | Elimination of crystal lattice energy | High | Physical stability of the amorphous form needs to be monitored. |
Visualization of Concepts
Diagram 1: Impact of pH on the Solubility of a Weakly Basic Compound
Caption: pH effect on weakly basic pyrazolyl-pyrimidinone solubility.
Diagram 2: Workflow for Selecting a Solubility Enhancement Strategy
Caption: Decision tree for solubility enhancement of pyrazolyl-pyrimidinones.
References
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system | PPTX - Slideshare. Available at: [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs | Request PDF. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available at: [Link]
-
Cosolvent - Wikipedia. Available at: [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]
-
Co-solvent: Significance and symbolism. Available at: [Link]
-
Nanosuspension: an emerging nanotechnology for drug delivey system - International journal of therapeutic innovation. Available at: [Link]
-
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. Available at: [Link]
-
REVIEW ON NANOSUSPENSION DRUG DELIVERY SYSTEM - Jetir.Org. Available at: [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC - PubMed Central. Available at: [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed. Available at: [Link]
-
PH and Solvent Effect on Drug Solubility. Available at: [Link]
-
NANOSUSPENSION: A PROMISING DRUG DELIVERY SYSTEM FOR POORLY WATER SOLUBLE DRUG AND ENHANCED BIOAVAILABILITY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. Available at: [Link]
-
How does pH affect solubility? - askIITians. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. Available at: [Link]
-
Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. Available at: [Link]
-
nanosuspension-a-promising-drug-delivery-system.pdf - Pharmacophore. Available at: [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC - NIH. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - NIH. Available at: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. Available at: [Link]
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- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation design for poorly water-soluble drugs based on biopharmaceuticsclassification system | PPTX [slideshare.net]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. How does pH affect solubility? - askIITians [askiitians.com]
- 26. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6H-Triazolo[1,5-c]pyrimidin-5-one Analogs
Welcome to the technical support center for the purification of 6H-Triazolo[1,5-c]pyrimidin-5-one analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important class of heterocyclic compounds. The unique structural features of the 6H-Triazolo[1,5-c]pyrimidin-5-one core, including the presence of multiple nitrogen atoms and a ketone group, can present specific purification challenges. This guide offers practical solutions and explains the underlying scientific principles to help you achieve your desired purity and yield.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.
Question 1: My 6H-Triazolo[1,5-c]pyrimidin-5-one analog is showing significant streaking on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What can I do?
Answer: Streaking of nitrogen-containing heterocycles on silica gel is a common issue arising from the interaction of basic nitrogen atoms with the acidic silanol groups on the silica surface.[1] This can be addressed in a few ways:
-
Incorporate a Basic Modifier in the Eluent: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic sites on the silica gel, preventing strong adsorption and reducing streaking. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%.[1] You can also use a few drops of aqueous ammonia in your solvent system.
-
Use a Different Stationary Phase: If a basic modifier is not effective or incompatible with your compound, consider using a less acidic stationary phase. Alumina (basic or neutral) can be an excellent alternative for the purification of basic compounds.[1]
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18-functionalized silica gel is a powerful alternative. The separation is based on hydrophobicity rather than polar interactions, which can circumvent the issues seen with normal-phase silica.
Question 2: I'm attempting to purify my compound by column chromatography, but I'm getting poor separation between my desired product and a closely-related impurity. How can I improve the resolution?
Answer: Achieving good resolution between structurally similar compounds requires careful optimization of your chromatographic conditions. Here are several strategies to improve separation:
-
Optimize the Solvent System: The choice of eluent is critical.[1] Spend time developing an optimal solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure it spends enough time on the stationary phase to separate from impurities. Test a variety of solvent systems with different polarities and selectivities. For example, if a hexane/ethyl acetate system is not providing adequate separation, try a dichloromethane/methanol system.[1]
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly enhance separation.[1] Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your compound of interest, leaving more polar impurities on the column.
-
Reduce the Column Load: Overloading the column is a frequent cause of poor separation.[1] As a general rule, the amount of crude material should be no more than 1-5% of the mass of the stationary phase.[1] If you need to purify a large amount of material, it is better to use a larger column or perform multiple smaller runs.
-
Consider High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers much higher resolution than flash column chromatography due to the use of smaller, more uniform stationary phase particles.[2][3]
Question 3: I'm trying to recrystallize my 6H-Triazolo[1,5-c]pyrimidin-5-one analog, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can be due to the presence of impurities, a low melting point of the compound, or rapid cooling.[4] Here’s how to troubleshoot this:
-
Add More Solvent: The oil may be a supersaturated solution. Try adding a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.[1][4]
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Introduce a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can induce crystallization.[1][5]
-
Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. Sometimes, adding an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to a solution of your compound can promote crystallization.[5][6]
Question 4: My recovery after recrystallization is very low. How can I improve the yield?
Answer: Low recovery during recrystallization is often due to using too much solvent or the compound having significant solubility in the cold solvent.[1][4]
-
Use the Minimum Amount of Hot Solvent: It is crucial to use only the minimum amount of hot solvent necessary to completely dissolve your compound.[1][6] Any excess solvent will retain more of your product in the solution upon cooling, thus reducing your isolated yield.
-
Cool the Solution Thoroughly: Ensure the solution is cooled to a low enough temperature to maximize precipitation. An ice bath is commonly used for this purpose after the solution has been allowed to cool to room temperature.[6]
-
Minimize Transfers: Every transfer of the solution or crystals can result in a loss of material. Plan your procedure to minimize the number of transfers.
-
Concentrate the Mother Liquor: After filtering your crystals, you can often recover a second crop of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 6H-Triazolo[1,5-c]pyrimidin-5-one analogs?
A1: Common impurities often include unreacted starting materials, reagents, and side-products from the cyclization reaction. Depending on the synthetic route, these could be precursors like aminotriazoles or pyrimidine derivatives.[7][8] Incomplete cyclization or alternative cyclization pathways can also lead to isomeric impurities.
Q2: What is a good starting point for choosing a purification strategy for a novel 6H-Triazolo[1,5-c]pyrimidin-5-one analog?
A2: A good starting point is to assess the polarity and stability of your compound using TLC.[1]
-
For solid, relatively non-polar to moderately polar compounds: Recrystallization is often the most efficient method for large-scale purification if a suitable solvent can be found.[1][6]
-
For most other cases, or for separating complex mixtures: Flash column chromatography is a versatile technique.[1] Start with a moderately polar solvent system like ethyl acetate/hexanes or dichloromethane/methanol and optimize from there.
-
For highly polar or difficult-to-separate mixtures: Reversed-phase preparative HPLC is often the best choice, providing high resolution.[2][3]
Q3: My compound is highly polar and doesn't move from the baseline on a silica TLC plate, even with 100% ethyl acetate. What should I do?
A3: For very polar compounds, you will need a more polar mobile phase for normal-phase chromatography. Try adding methanol to your eluent. A common solvent system for polar compounds is dichloromethane/methanol. If your compound is still not moving, you may need to consider reversed-phase chromatography, where polar compounds elute earlier.[9]
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography for a Moderately Polar 6H-Triazolo[1,5-c]pyrimidin-5-one Analog
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.[10]
-
Column Packing: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel.[10] Add a layer of sand on top of the silica bed to prevent disruption.
-
Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[11]
-
Elution: Carefully add your chosen eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the column.
-
Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data and Visualization
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Recommended Solvent System (v/v) | Notes |
| Low to Medium | Hexanes/Ethyl Acetate (9:1 to 1:1) | A good starting point for many organic compounds. Adjust the ratio to achieve an Rf of 0.2-0.3 for your target compound. |
| Medium to High | Dichloromethane/Methanol (99:1 to 9:1) | Effective for more polar compounds. Be mindful of the higher viscosity of methanol, which can slow down the column. |
| Basic Compounds | Add 0.1-1% Triethylamine (Et3N) to the eluent | This will help to reduce streaking on silica gel.[1] |
| Highly Polar/Ionic | Reversed-Phase (C18 silica) with Water/Acetonitrile or Water/Methanol | Often used with a modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape. Highly polar compounds will elute first in reversed-phase chromatography.[9] |
Diagram 1: Decision Workflow for Purification Strategy
Caption: A decision tree for selecting an appropriate purification strategy.
References
- WO2017219948A1 - Crystalline forms of triazolopyrimidine compound - Google Patents.
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology. Available at: [Link]
- US9278972B2 - Synthesis of triazolopyrimidine compounds - Google Patents.
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]
-
Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation - NIH. Available at: [Link]
-
A RESOURCEFUL MULTI COMPONENT CREATION OF NOVEL TRIAZOLOPYRIMIDINES | TSI Journals. Available at: [Link]
-
Polar Compounds | SIELC Technologies. Available at: [Link]
-
High-Performance Preparative LC Techniques - Phenomenex. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
column chromatography & purification of organic compounds - YouTube. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
Column Chromatography - YouTube. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. Available at: [Link]
-
How to Approach Preparative LC for Compound Purification in the Research and Development Laboratory | Pharmaceutical Technology. Available at: [Link]
-
(PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile - ResearchGate. Available at: [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC - NIH. Available at: [Link]
-
One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. Available at: [Link]
-
Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation - MDPI. Available at: [Link]
-
2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one - MDPI. Available at: [Link]
Sources
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- 5. WO2017219948A1 - Crystalline forms of triazolopyrimidine compound - Google Patents [patents.google.com]
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- 11. Purification [chem.rochester.edu]
Technical Support Center: Navigating Resistance to Triazolopyrimidine-Based Therapeutics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrimidine-based drugs. This guide is designed to provide in-depth troubleshooting assistance and address common questions related to the emergence of drug resistance in your experiments. We will delve into the diverse mechanisms of action of this versatile drug class and provide practical, field-proven insights to help you design robust experiments, interpret your data accurately, and overcome common hurdles in your research.
Introduction: The Multifaceted Nature of Triazolopyrimidine-Based Drugs
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents with distinct mechanisms of action.[1][2] Understanding the specific molecular target of your triazolopyrimidine compound is the critical first step in diagnosing and addressing resistance. This guide is structured around the three primary mechanisms of action for this drug class:
-
Kinase Inhibition (e.g., targeting EGFR, Src)
-
Proteasome Inhibition
-
Tubulin Polymerization Modulation
Each section will provide a detailed overview of the relevant resistance mechanisms, followed by troubleshooting guides and frequently asked questions in a practical Q&A format.
Part 1: Resistance to Triazolopyrimidine-Based Kinase Inhibitors
Triazolopyrimidine-based kinase inhibitors have shown significant promise in oncology by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Src kinase. However, as with other targeted therapies, resistance is a major clinical and experimental challenge.
Common Mechanisms of Resistance
Resistance to kinase inhibitors can be broadly categorized into on-target and off-target mechanisms.
-
On-Target Resistance: This typically involves genetic alterations in the target kinase itself. A classic example is the T790M "gatekeeper" mutation in EGFR, which increases the kinase's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors.[3]
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the inhibited kinase. This can include the amplification of other receptor tyrosine kinases like MET or the activation of downstream signaling nodes such as the PI3K/Akt pathway.[4] Activation of Src family kinases has also been implicated as a mediator of acquired resistance to EGFR inhibitors.[5]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[6]
-
Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can confer broad drug resistance by altering cellular adhesion, morphology, and signaling pathways.[7]
Troubleshooting Guide & FAQs
Q1: My EGFR-mutant cancer cell line, initially sensitive to my triazolopyrimidine-based inhibitor, is now showing reduced sensitivity. What's the first step in troubleshooting?
A1: The first step is to determine if you are dealing with acquired resistance. This can be confirmed by comparing the IC50 value of the resistant line to the parental, sensitive line. A significant increase in the IC50 value suggests the development of a resistant phenotype.
Experimental Protocol: Generating a Drug-Resistant Cell Line
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of your drug on the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Chronic Drug Exposure: Culture the parental cells in the presence of the drug at a concentration equal to or slightly below the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration. A common starting point is a 1.5- to 2-fold increase.
-
Monitoring and Selection: Continuously monitor the cells for viability and proliferation. The process of dose escalation and selection can take several months.
-
Confirmation of Resistance: Once the cells are stably growing at a significantly higher drug concentration, re-determine the IC50 and compare it to the parental line.
Q2: I've confirmed that my cell line has acquired resistance. How do I determine the underlying mechanism?
A2: A systematic approach is necessary to dissect the resistance mechanism.
| Potential Mechanism | Experimental Approach | Expected Outcome if Positive |
| On-Target Mutation (e.g., T790M) | Sanger sequencing or next-generation sequencing (NGS) of the target kinase's coding region. | Identification of a known or novel mutation in the kinase domain. |
| Bypass Pathway Activation | Phospho-receptor tyrosine kinase (RTK) array or Western blotting for key signaling proteins (e.g., p-MET, p-Akt, p-ERK). | Increased phosphorylation of specific RTKs or downstream effectors in the resistant line compared to the parental line. |
| Drug Efflux Pump Overexpression | Western blotting or qRT-PCR for common ABC transporters (e.g., P-gp, ABCG2). Functional assays using fluorescent substrates of these pumps (e.g., rhodamine 123). | Increased protein or mRNA levels of ABC transporters. Reduced intracellular accumulation of the fluorescent substrate in the resistant line. |
| Epithelial-to-Mesenchymal Transition (EMT) | Western blotting for EMT markers (e.g., E-cadherin, N-cadherin, vimentin). Morphological assessment of cells. | Decreased E-cadherin and increased N-cadherin and vimentin expression. A more mesenchymal, elongated cell morphology. |
Diagram: Investigating Kinase Inhibitor Resistance
Caption: Workflow for investigating resistance to kinase inhibitors.
Part 2: Resistance to Triazolopyrimidine-Based Proteasome Inhibitors
Some triazolopyrimidine derivatives exert their anticancer effects by inhibiting the proteasome, a multi-protein complex responsible for degrading ubiquitinated proteins.[7] Resistance to proteasome inhibitors is a complex phenomenon that can arise through various mechanisms.
Common Mechanisms of Resistance
-
Target Modification: Mutations in the proteasome subunits, particularly the β5 subunit which harbors the chymotrypsin-like activity, can reduce the binding affinity of the inhibitor.[4][8]
-
Target Upregulation: Increased expression of proteasome subunits can effectively titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.[8]
-
Activation of Alternative Protein Degradation Pathways: Cells can compensate for proteasome inhibition by upregulating alternative protein degradation pathways, such as autophagy.
-
Stress Response Pathways: Activation of cellular stress response pathways, such as the unfolded protein response (UPR), can help cells cope with the accumulation of misfolded proteins caused by proteasome inhibition.[9]
Troubleshooting Guide & FAQs
Q3: My multiple myeloma cell line has developed resistance to a triazolopyrimidine-based proteasome inhibitor. How can I investigate the cause?
A3: Similar to kinase inhibitors, a multi-pronged approach is needed to identify the resistance mechanism.
Experimental Protocol: Measuring Proteasome Activity
This protocol is adapted from commercially available proteasome activity assay kits.
-
Cell Lysate Preparation: Prepare cell lysates from both sensitive and resistant cell lines. It is crucial to maintain the integrity of the proteasome complex during this step.
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to the cell lysates.
-
Fluorescence Measurement: Incubate the reaction and measure the fluorescence signal over time using a microplate reader. The rate of increase in fluorescence is proportional to the proteasome activity.
-
Inhibitor Titration: To determine the inhibitory potential of your compound, perform the assay in the presence of varying concentrations of the drug.
Q4: My resistant cell line shows similar proteasome activity to the sensitive line in the absence of the drug. What could be the reason for resistance?
A4: This suggests that the resistance mechanism might not be due to a general upregulation of proteasome activity but rather a specific alteration that affects drug binding.
| Potential Mechanism | Experimental Approach | Expected Outcome if Positive |
| Proteasome Subunit Mutation | Sequencing of the proteasome subunit genes (e.g., PSMB5). | Identification of mutations in the drug-binding pocket or allosteric sites. |
| Upregulation of Specific Subunits | Western blotting or mass spectrometry-based proteomics to compare the expression levels of individual proteasome subunits. | Increased expression of specific proteasome subunits in the resistant line. |
| Autophagy Upregulation | Western blotting for autophagy markers (e.g., LC3-II, p62). Electron microscopy to visualize autophagosomes. | Increased LC3-II/LC3-I ratio and decreased p62 levels in the resistant line. Increased number of autophagosomes. |
| UPR Activation | Western blotting for UPR markers (e.g., p-IRE1α, ATF4, CHOP). | Constitutive activation of the UPR pathway in the resistant line, even in the absence of the drug. |
Diagram: Proteasome Inhibitor Resistance Mechanisms
Caption: Overview of resistance mechanisms to proteasome inhibitors.
Part 3: Resistance to Triazolopyrimidine-Based Tubulin Binders
A fascinating subset of triazolopyrimidine compounds functions as microtubule-targeting agents. Uniquely, some of these compounds stabilize microtubules while binding to the vinca alkaloid site, which is typically associated with microtubule destabilizers.[10][11][12][13] This distinct mechanism of action can lead to unique resistance profiles.
Common Mechanisms of Resistance
-
Tubulin Mutations: Mutations in the α- or β-tubulin subunits can alter the drug-binding site or affect microtubule dynamics, leading to resistance.[3][14][15]
-
Altered Tubulin Isotype Expression: The expression of different tubulin isotypes, particularly the overexpression of βIII-tubulin, has been clinically correlated with resistance to microtubule-targeting agents.[14]
-
Changes in Microtubule-Associated Proteins (MAPs): The expression and activity of proteins that regulate microtubule dynamics, such as stathmin (a microtubule-destabilizing protein) and MAP4 (a microtubule-stabilizing protein), can be altered in resistant cells.[16]
-
Drug Efflux: Similar to kinase inhibitors, overexpression of ABC transporters can reduce the intracellular concentration of tubulin-binding agents.[16] However, some triazolopyrimidine-based tubulin binders have been shown to overcome resistance mediated by P-glycoprotein.[10][11][12]
Troubleshooting Guide & FAQs
Q5: I'm working with a novel triazolopyrimidine that appears to target tubulin. How can I confirm its mechanism of action and investigate resistance?
A5: Characterizing a novel tubulin-binding agent requires a combination of in vitro and cell-based assays.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of your compound on the polymerization of purified tubulin in vitro.[17][18]
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer that promotes polymerization.
-
Compound Addition: Add your triazolopyrimidine compound at various concentrations to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitor Polymerization: Measure the increase in light scattering at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Compare the polymerization curves in the presence and absence of your compound to determine if it promotes or inhibits tubulin polymerization.
Q6: My resistant cell line shows a different tubulin polymerization profile in vitro when I use tubulin purified from it. What does this suggest?
A6: This is a strong indication of a target-based resistance mechanism.
| Potential Mechanism | Experimental Approach | Expected Outcome if Positive |
| Tubulin Mutation | Sequencing of the α- and β-tubulin genes. | Identification of mutations in the coding regions of tubulin genes. |
| Altered Tubulin Isotype Expression | 2D gel electrophoresis followed by mass spectrometry to identify different tubulin isotypes. qRT-PCR or Western blotting for specific isotypes (e.g., βIII-tubulin). | A shift in the expression pattern of tubulin isotypes in the resistant line. |
| Changes in MAPs | Proteomic analysis of microtubule-associated proteins. Western blotting for specific MAPs like stathmin or MAP4. | Altered expression levels or post-translational modifications of MAPs in the resistant line. |
Diagram: Investigating Resistance to Tubulin Binders
Caption: Workflow for characterizing and investigating resistance to novel tubulin binders.
Concluding Remarks
Addressing resistance to triazolopyrimidine-based drugs requires a deep understanding of their specific mechanism of action and a systematic, evidence-based approach to troubleshooting. By leveraging the experimental protocols and logical workflows outlined in this guide, researchers can more effectively identify the root causes of resistance and develop strategies to overcome them. This knowledge is not only crucial for advancing basic research but also for the successful clinical development of this promising class of therapeutic agents.
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Zhang, N., et al. (2007). Synthesis and SAR of[10][11][19]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(19), 4613-4624. [Link]
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Shashikant, S., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Infectious Diseases, 4(11), 1626-1636. [Link]
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Prota, A. E., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology, 24(6), 737-750.e6. [Link]
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Cabral, F., et al. (2003). Resistance to Microtubule-Stabilizing Drugs Involves Two Events: β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele. Cancer Research, 63(10), 2548-2553. [Link]
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Phillips, M. A., et al. (2009). Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum. Journal of Medicinal Chemistry, 52(10), 3116-3125. [Link]
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Gherardi, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(21), 3976. [Link]
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Li, C., et al. (2011). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Journal of visualized experiments : JoVE, (57), e3229. [Link]
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Brouhard, G. J., & Rice, L. M. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. National Institutes of Health. [Link]
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Zhang, N., et al. (2007). Synthesis and SAR of[10][11][19]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(19), 4613-4624. [Link]
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Dumontet, C., & Jordan, M. A. (2010). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Cancer Treatment Reviews, 36(Suppl 3), S10-S16. [Link]
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Lu, C., et al. (2017). Novel mechanism of drug resistance to proteasome inhibitors in multiple myeloma. Journal of Hematology & Oncology, 10(1), 12. [Link]
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Silva, A. S., et al. (2019). Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance. Cancers, 11(11), 1795. [Link]
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Li, Y., et al. (2015). Proteasomes: Isolation and Activity Assays. Current protocols in cell biology, 67, 3.43.1–3.43.20. [Link]
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Li, Y., et al. (2015). Proteasomes: Isolation and Activity Assays. National Institutes of Health. [Link]
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Wang, Z., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 226-230. [Link]
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Wójcik, P., & Kubiński, K. (2024). Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells. Frontiers in Pharmacology, 15, 1358992. [Link]
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Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature Reviews Cancer, 10(3), 194-204. [Link]
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Bandyopadhyay, A., & Cabral, F. (2007). Improving the targeting of tubulin-binding agents: lessons from drug resistance studies. Current cancer drug targets, 7(8), 713–723. [Link]
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Wang, Z., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. ResearchGate. [Link]
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Guida, B. S., et al. (2017). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of medicinal chemistry, 60(5), 1913–1928. [Link]
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Prota, A. E., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. ResearchGate. [Link]
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El-Sayed, M. A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[10][11][19]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(17), 3058. [Link]
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Vasta, J. D., & Gestwicki, J. E. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature chemical biology, 16(8), 819–828. [Link]
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Sun, H., et al. (2024). Structural modification strategies of triazoles in anticancer drug development. European Journal of Medicinal Chemistry, 275, 116578. [Link]
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Maes, A. W., et al. (2021). Mechanisms Driving Resistance to Proteasome Inhibitors Bortezomib, Carfilzomib, and Ixazomib in Multiple Myeloma. Flinders University. [Link]
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Lonhienne, T., et al. (2021). Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. PLoS ONE, 16(10), e0258423. [Link]
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Wilson, L., & Jordan, M. A. (2008). New insights into mechanisms of resistance to microtubule inhibitors. Current opinion in cell biology, 20(2), 213–218. [Link]
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El-Damasy, A. K., et al. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 27(19), 6614. [Link]
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Technical Support Center: Improving the Metabolic Stability of Triazolopyrimidine Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrimidine-based compounds. This guide is designed to provide in-depth, practical answers to common challenges encountered during the optimization of metabolic stability. By understanding the underlying mechanisms and applying logical, field-proven strategies, you can accelerate the development of more robust drug candidates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the metabolism of triazolopyrimidine compounds.
Q1: What are the most common metabolic pathways for triazolopyrimidine drug candidates?
A1: Triazolopyrimidine scaffolds, like many nitrogen-containing heterocycles, are susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The most prevalent pathways include:
-
Oxidation: This is a major route of metabolism. CYP enzymes, particularly from the CYP1, CYP2, and CYP3 families, can introduce hydroxyl groups onto the triazolopyrimidine core or its substituents.[4] Aromatic rings or alkyl groups attached to the core are common sites for hydroxylation. For instance, unsubstituted phenyl rings are often targeted for para-hydroxylation.[5]
-
N-Dealkylation: If the triazolopyrimidine core is substituted with an alkyl group on a nitrogen atom, this group can be enzymatically cleaved. This process is a frequent metabolic liability for many nitrogen-containing drugs.[6][7]
-
Ring Opening: While less common for the stable triazolopyrimidine core itself, oxidation can sometimes lead to the formation of reactive epoxide intermediates, which can then undergo ring-opening.[7]
-
Phase II Conjugation: Following Phase I oxidation, the newly introduced polar groups (like hydroxyls) can be conjugated with endogenous molecules such as glucuronic acid (by UGTs) or sulfate (by SULTs) to increase water solubility and facilitate excretion.[6][8]
Understanding these primary pathways is the first step in identifying potential "soft spots" on your molecule.
Q2: How do I begin assessing the metabolic stability of my new triazolopyrimidine candidate?
A2: A tiered, systematic approach is most effective. Start with simple, high-throughput in vitro assays and progress to more complex systems as confidence in the compound grows.
-
Human Liver Microsomes (HLM) Assay: This is the workhorse for early-stage assessment.[9][10][11] HLMs contain a rich concentration of Phase I CYP enzymes.[12][13] By incubating your compound with HLMs and an NADPH cofactor, you can determine the intrinsic clearance (CLint), which is a measure of the inherent metabolic rate by these enzymes.[11][14] This assay is rapid, cost-effective, and provides a good initial rank-ordering of compounds.[14][15]
-
Hepatocyte Stability Assay: If a compound shows moderate to high stability in microsomes, the next step is to use intact liver cells (hepatocytes).[9][10] Hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, offering a more complete picture of hepatic metabolism.[12][16] This assay can reveal liabilities to conjugation or other non-CYP pathways that would be missed in a microsome-only experiment.[8][17]
-
Metabolite Identification (MetID): Concurrently with stability assays, it is crucial to identify the major metabolites being formed. Using high-resolution mass spectrometry (LC-MS/MS), you can pinpoint the exact sites of metabolic modification on your molecule. This information is invaluable for guiding synthetic chemistry efforts to block these "soft spots."
The workflow below illustrates this initial assessment process.
Caption: Initial workflow for assessing metabolic stability.
Q3: What is the difference between in vitro models like microsomes and hepatocytes, and which should I use?
A3: The choice of in vitro system depends on the question you are asking. Each model has distinct advantages and limitations.
| In Vitro Model | Primary Enzymes Present | Key Advantages | Key Limitations | Best For... |
| Liver Microsomes | Phase I (CYPs, FMOs) | High-throughput, cost-effective, readily available, good for assessing CYP-mediated metabolism.[9][14] | Lacks Phase II enzymes, transporters, and cytosolic enzymes (e.g., AO).[9][18] | Early-stage screening, rank-ordering compounds, identifying Phase I liabilities.[11] |
| Liver S9 Fraction | Phase I and Cytosolic | Broader enzyme profile than microsomes. | Lacks intact cellular structure and transporters. | Investigating contribution of cytosolic enzymes. |
| Hepatocytes | Phase I, Phase II, Transporters | Most physiologically relevant in vitro model, provides a holistic view of hepatic clearance.[10][12] | Lower throughput, more expensive, requires intact cells, limited lifespan in suspension.[11] | Confirming stability, investigating Phase II metabolism, assessing transporter effects.[8][16] |
Causality: A compound may appear stable in microsomes because its primary route of elimination is via a Phase II enzyme like UGT, which is absent in that system.[8] Running the same compound in hepatocytes would reveal this liability, demonstrating the importance of selecting the appropriate model to get a complete picture.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q4: My triazolopyrimidine compound shows high intrinsic clearance in the HLM assay. What are my next steps?
A4: High clearance in HLM strongly suggests rapid metabolism by CYP enzymes. The goal is to identify the metabolic "soft spot" and modify the structure to block this transformation without losing potency.
Troubleshooting Workflow:
-
Confirm the Liability with Metabolite ID: The absolute first step is to perform a metabolite identification (MetID) study. Incubate the compound with HLMs and use LC-MS/MS to identify the structures of the major metabolites. This provides direct evidence of where the molecule is being modified.
-
Analyze the Structure for Likely "Soft Spots": Based on the MetID data and known metabolic pathways, pinpoint the vulnerable positions. Common soft spots on triazolopyrimidine derivatives include:
-
Implement Structure-Modification Strategies: Synthesize analogs designed to block the identified metabolic site.
| Strategy | Mechanism of Action | Example Modification |
| Steric Hindrance | Introduce a bulky group near the metabolic site to physically block enzyme access. | Replace a hydrogen with a methyl or t-butyl group.[6] |
| Electronic Deactivation | Reduce the electron density of an aromatic ring to make it less susceptible to oxidation. | Add an electron-withdrawing group like a trifluoromethyl (-CF3) or a sulfone (-SO2R).[6][21] |
| Metabolic Switching | Replace a metabolically labile group with a more stable bioisostere. | Replace a phenyl ring with a pyridine or other heteroaromatic ring.[5][9] |
| Deuterium Incorporation | Replace a C-H bond at the metabolic site with a C-D bond. The C-D bond is stronger and is cleaved more slowly by CYP enzymes (Kinetic Isotope Effect). | Replace -CH3 with -CD3.[6][15] |
Example: A study on triazolopyrimidine-based inhibitors found that replacing a phenyl group with a p-trifluoromethylphenyl group led to compounds with lower predicted metabolism in human liver microsomes and prolonged exposure in mice.[21]
Caption: Workflow for addressing high microsomal clearance.
Q5: My compound is stable in microsomes but shows poor stability in hepatocytes. What could be the reason?
A5: This is a classic "microsome-hepatocyte disconnect" and almost always points to metabolic pathways not present in microsomes.[8][18]
Potential Causes & Investigative Steps:
-
Phase II Metabolism: The most likely cause is rapid conjugation by enzymes like UGTs or SULTs.[8][17]
-
How to Investigate: Perform a MetID study using hepatocytes and look specifically for metabolites with mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).
-
-
Cytosolic Enzymes: Metabolism by enzymes like aldehyde oxidase (AO) can be a factor, especially for nitrogen-containing heterocycles.[17]
-
How to Investigate: Compare stability in hepatocytes versus the S9 fraction (which contains both microsomal and cytosolic enzymes). If the compound is unstable in S9 but stable in microsomes, a cytosolic enzyme is likely involved.
-
-
Transporter-Mediated Uptake: If your compound has low passive permeability, its entry into hepatocytes might be dependent on uptake transporters.[8][17] While this doesn't directly cause instability, efficient uptake can lead to higher intracellular concentrations, accelerating metabolism by any active enzymes.
-
How to Investigate: Run the hepatocyte stability assay in the presence of known uptake transporter inhibitors to see if clearance is reduced.
-
Q6: How can I investigate potential reactive metabolite (RM) formation for my triazolopyrimidine candidate?
A6: Reactive metabolites are electrophilic species that can covalently bind to cellular macromolecules, potentially leading to toxicity.[22][23][24] Screening for their formation is a critical step in de-risking a drug candidate.
The Standard Approach: Glutathione (GSH) Trapping
The most common method is a glutathione (GSH) trapping assay.[22][25] GSH is a cellular nucleophile that reacts with and "traps" electrophilic RMs, forming stable adducts that can be detected by mass spectrometry.[23][25]
Experimental Steps:
-
Incubate your compound in human liver microsomes in the presence of NADPH and a high concentration of GSH.
-
Run two control incubations: one without NADPH (to check for non-enzymatic reactions) and one without the test compound (background).
-
Analyze the samples by LC-MS/MS, specifically searching for the mass of your parent compound plus the mass of GSH (or what's left after conjugation).
-
The use of a 1:1 mixture of unlabeled and stable isotope-labeled GSH can help confirm adducts by creating a characteristic doublet peak in the mass spectrum.[23]
The formation of a GSH adduct is a warning sign that your molecule may be forming a reactive intermediate.[25] Structural modifications should then be considered to eliminate the part of the molecule responsible for this bioactivation.
Section 3: Key Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay
This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (e.g., from 50 donors)
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Control Compound (e.g., Testosterone, known to be metabolized)
-
Acetonitrile (ACN) with Internal Standard (for quenching)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL). Prepare a working solution of the test compound by diluting the stock solution in buffer (e.g., to a final concentration of 1 µM).
-
Pre-incubation: Add the HLM solution to the wells of a 96-well plate. Add the test compound working solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[25]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding cold ACN containing an internal standard.[13] The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Mass) .
-
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Al-Salabi, M. I., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Infectious Diseases. [Link]
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Ghomi, J. S., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
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Abdelkhalek, A. S., et al. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry. [Link]
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Davydov, D. R., et al. (2015). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Journal of the American Chemical Society. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 6H-Triazolo[1,5-c]pyrimidin-5-one Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a validated anticancer candidate is both complex and critical. The 6H-Triazolo[1,5-c]pyrimidin-5-one core represents a class of heterocyclic compounds that has garnered significant interest for its therapeutic potential. However, rigorous, multi-faceted validation is paramount to ascertain its true efficacy and mechanism of action.
This guide provides a comprehensive, technically grounded framework for validating the anticancer activity of novel 6H-Triazolo[1,5-c]pyrimidin-5-one derivatives. Moving beyond a simple checklist of assays, we delve into the causality behind experimental choices, ensuring a self-validating workflow from initial in vitro screening to preclinical in vivo models.
The Validation Funnel: A Stepwise Approach
The validation process is best conceptualized as a funnel, beginning with broad screening and progressively narrowing down to specific mechanistic and efficacy studies. This ensures that resources are focused on the most promising candidates.
Caption: A logical workflow for validating novel anticancer compounds.
Phase 1: Foundational In Vitro Evaluation
The initial phase aims to answer fundamental questions: Is the compound cytotoxic to cancer cells? If so, how does it induce cell death? And what cellular machinery is it affecting?
A. Primary Screening: Assessing Cytotoxicity
The first step is to determine the compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[1][2]
Causality: This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[1][3] NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][3] The intensity of the purple color provides a quantitative measure of cell viability. It's crucial to screen derivatives against a panel of diverse cancer cell lines (e.g., breast, lung, colon) and, importantly, a non-malignant cell line to establish a preliminary therapeutic window and selectivity.[4][5]
Experimental Protocol: MTT Assay [6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 6H-Triazolo[1,5-c]pyrimidin-5-one derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][6]
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[1][6]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[6]
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
B. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is confirmed, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a controlled process that is often the desired outcome for an anticancer agent. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination.[7]
Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Experimental Protocol: Annexin V/PI Apoptosis Assay [7]
-
Cell Treatment: Culture and treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.[8]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells promptly using a flow cytometer. Quadrant analysis will reveal the percentage of cells in each state (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).
C. Investigating Antiproliferative Effects: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and subsequent cell death.[9]
Causality: The cell cycle is divided into distinct phases: G0/G1 (growth), S (DNA synthesis), and G2/M (mitosis). Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[10] By staining fixed and permeabilized cells with PI, the amount of DNA per cell can be quantified by flow cytometry.[11] Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence intensity) of cells in the G0/G1 phase, while cells in the S phase will have intermediate DNA content. An accumulation of cells in a particular phase suggests the compound induces cell cycle arrest at that checkpoint.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide [10][11][12]
-
Cell Treatment: Treat cells with the compound at its IC50 concentration.
-
Harvesting: Harvest the cells and ensure a single-cell suspension.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[10][11][12] This step permeabilizes the cells. Fix for at least 30 minutes on ice.[12]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[11]
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to eliminate staining of double-stranded RNA).[10][11]
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.[13]
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the DNA content peaks.[12]
D. Elucidating the Mechanism of Action: Target Pathway Analysis
Identifying the molecular target and signaling pathway affected by the derivative is crucial. Pyrimidine-based compounds are known to target various proteins, including kinases involved in cell growth and proliferation pathways like the EGFR/AKT pathway.[14][15] Western blotting is a powerful technique to investigate changes in the expression and phosphorylation (activation) status of key proteins within these pathways.[16][17]
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Causality: Western blotting separates proteins from a cell lysate by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[16] By using antibodies that recognize total protein levels and others that recognize phosphorylated (active) forms, one can determine if a compound inhibits a signaling cascade. For example, a decrease in phosphorylated EGFR (pEGFR) and its downstream targets like pAkt would strongly suggest the compound acts as an EGFR pathway inhibitor.[14]
Experimental Protocol: Western Blotting [18][19]
-
Protein Extraction: Treat cells with the derivative for various time points. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.[18]
-
Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[18]
-
Blocking: Block the membrane with a protein-rich solution (e.g., nonfat dry milk or BSA) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pEGFR, anti-total EGFR, anti-pAkt, anti-total Akt, and a loading control like β-actin) overnight at 4°C.[18][19]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light, which is then captured on X-ray film or with a digital imager.[19]
Comparative Analysis: Benchmarking Against Standards
To contextualize the potency of a novel derivative, its performance must be compared against established anticancer drugs, particularly those with a similar pyrimidine core (e.g., 5-Fluorouracil) or those that target the same pathway.[20]
| Compound | Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) | Mechanism of Action |
| Derivative X | MCF-7 (Breast) | 1.2 | 15.5 | EGFR Inhibition |
| Derivative Y | A549 (Lung) | 2.5 | 8.2 | Tubulin Polymerization |
| 5-Fluorouracil | MCF-7 (Breast) | 5.0 | 4.1 | Thymidylate Synthase Inhibition |
| Gefitinib | A549 (Lung) | 0.8 | 20.1 | EGFR Inhibition |
| Hypothetical data for illustrative purposes. |
A lower IC50 value indicates higher potency.[20] A higher selectivity index suggests a better safety profile, indicating the compound is more toxic to cancer cells than to normal cells.[4]
Phase 2: Preclinical In Vivo Validation
Promising candidates from in vitro studies must be tested in a living organism to evaluate their real-world efficacy and safety. Cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology.[21][22]
Causality: CDX models allow researchers to observe tumor growth and its response to treatment in a physiological context.[21] This provides critical data on the drug's ability to reach the tumor, exert its anticancer effect, and on its overall toxicity to the host.[21] While patient-derived xenograft (PDX) models can offer higher fidelity by preserving tumor heterogeneity, CDX models are highly reproducible and excellent for initial efficacy screening.[22][23]
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., Nude or SCID).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the 6H-Triazolo[1,5-c]pyrimidin-5-one derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (typically with calipers) and mouse body weight two to three times per week. Monitor the general health of the animals.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Euthanize the animals, excise the tumors, and weigh them.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the percentage of tumor growth inhibition (TGI). Assess toxicity by monitoring body weight changes and any adverse clinical signs.
By following this structured, rationale-driven validation pathway, researchers can build a robust data package that clearly defines the anticancer potential, mechanism of action, and preclinical efficacy of novel 6H-Triazolo[1,5-c]pyrimidin-5-one derivatives, paving the way for the next stages of drug development.
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A Researcher's Guide to Cross-Screening Triazolopyrimidine Libraries Against Multiple Kinase Targets
Introduction: The Kinase Challenge and the Triazolopyrimidine Advantage
The human kinome, a complex network of over 500 protein kinases, orchestrates a vast array of cellular processes.[1][2] The dysregulation of these crucial enzymes is a well-established driver of numerous diseases, most notably cancer, making kinase inhibitors a vital class of therapeutic agents.[3] Among the myriad of chemical scaffolds explored for kinase inhibition, the triazolopyrimidine core has emerged as a privileged structure.[4] Its inherent drug-like properties and synthetic tractability allow for the creation of diverse compound libraries, making it an excellent starting point for discovering novel kinase inhibitors.[3][4]
This guide provides a comprehensive framework for researchers and drug discovery professionals on the cross-screening of triazolopyrimidine libraries against multiple kinase targets. We will delve into the strategic design of these libraries, a comparative analysis of key screening technologies, and the critical interpretation of the resulting data to identify potent and selective kinase inhibitors.
Library Design: The Blueprint for Success
The quality and diversity of a compound library are paramount to the success of any screening campaign. The triazolopyrimidine scaffold offers a versatile platform for generating a focused and effective library for kinase inhibitor discovery.
Key Principles for Library Construction:
-
Strategic Diversification: The triazolopyrimidine core can be chemically modified at several positions. A well-designed library will feature a diverse set of substituents at these key "decoration" points to explore a wide range of chemical space and potential interactions within the kinase ATP-binding site.
-
Target-Focused Design: While broad screening has its merits, a library can be tailored to specific kinase families (e.g., tyrosine kinases or serine/threonine kinases) by incorporating chemical motifs known to favor binding to those targets.
-
Computational Guidance: In silico methods like molecular docking and pharmacophore modeling can be powerful tools to prioritize the synthesis of compounds with a higher probability of interacting with desired kinase targets.[5][6]
The Cross-Screening Campaign: A Step-by-Step Workflow
A systematic approach to cross-screening is essential for efficiently identifying and characterizing promising kinase inhibitors from a triazolopyrimidine library. The following workflow outlines the key stages of a typical campaign.
Caption: A generalized workflow for a kinase inhibitor cross-screening campaign.
Choosing the Right Screening Platform: A Comparative Analysis
Several robust and high-throughput assay technologies are available for biochemical kinase screening.[7][8] The selection of an appropriate platform depends on factors such as the specific kinase targets, desired throughput, and available instrumentation.
| Assay Technology | Principle | Advantages | Disadvantages |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | Measures the energy transfer between a donor and acceptor fluorophore upon substrate phosphorylation.[9] | Homogeneous ("mix-and-read") format, high sensitivity, and reduced interference from compound autofluorescence.[10] | Requires labeled substrates and antibodies, potential for interference from colored compounds. |
| FP (Fluorescence Polarization) | Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[11] | Homogeneous format, cost-effective, and relatively simple to implement. | Can be less sensitive than other methods and is susceptible to interference from fluorescent compounds.[11] |
| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | Relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into proximity by a binding event.[12] | Highly sensitive and versatile for various kinase targets.[12] | Can be sensitive to light and potential interference from compounds that quench singlet oxygen. |
Experimental Protocol: A Representative TR-FRET Kinase Assay
This protocol provides a general outline for a TR-FRET-based kinase assay. It is crucial to optimize reagent concentrations and incubation times for each specific kinase-substrate system.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate and ATP solution in the same buffer.
-
Prepare a stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.
-
-
Assay Execution:
-
Dispense 5 µL of the compound to be tested (or DMSO as a control) into a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for a predetermined time.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the reaction for the desired duration at room temperature.
-
Stop the reaction by adding 10 µL of the stop/detection solution.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission/donor emission).
-
Determine the percent inhibition based on the high (DMSO) and low (no enzyme) controls.
-
For dose-response experiments, plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Data Interpretation: Unveiling Potency and Selectivity
The primary output of a cross-screening campaign is a dataset of compound activity against multiple kinases. While potency (typically measured as an IC50 value) is a key metric, selectivity is equally important for developing a safe and effective drug.
Key Considerations for Data Interpretation:
-
Potency: The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
-
Selectivity: A selective inhibitor potently inhibits the target kinase while showing significantly less activity against other kinases.[13][14][15] This is crucial for minimizing off-target effects. Kinase selectivity is often visualized using kinome maps or dendrograms, which provide a graphical representation of a compound's activity across a panel of kinases.[16]
-
Structure-Activity Relationship (SAR): By comparing the activity of structurally related triazolopyrimidines, researchers can identify chemical features that contribute to potency and selectivity, guiding the design of improved inhibitors.[17]
Conclusion: Advancing Kinase Inhibitor Discovery
The cross-screening of triazolopyrimidine libraries is a powerful and efficient strategy for identifying novel kinase inhibitors. By integrating thoughtful library design, the use of robust assay technologies, and careful data analysis, researchers can uncover promising lead compounds for further development. The insights gained from these studies not only contribute to the discovery of new medicines but also deepen our understanding of the complex roles of kinases in health and disease.
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A Comparative Efficacy Analysis of Triazolopyrimidine Isomers in Drug Discovery
Introduction: The Privileged Scaffold and the Power of Isomerism
The triazolopyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. This heterocyclic system, an isostere of the natural purine ring, is a common feature in a multitude of kinase inhibitors, demonstrating broad therapeutic potential across oncology, inflammation, and neurodegenerative diseases.[1][2] However, the seemingly subtle variation in the arrangement of nitrogen atoms within the triazole ring gives rise to different isomers, each with a unique three-dimensional structure and electronic distribution. These isomeric differences can dramatically alter the binding affinity, selectivity, and ultimately, the therapeutic efficacy of the compound.
This guide provides an in-depth, objective comparison of the efficacy of different triazolopyrimidine isomers, with a focus on their activity as kinase inhibitors. We will delve into the structure-activity relationships that govern their potency, present supporting experimental data, and provide detailed protocols for key assays to empower researchers in their drug discovery endeavors.
Section 1: The Isomeric Landscape of Triazolopyrimidines
The fusion of a triazole ring with a pyrimidine ring can result in several isomeric scaffolds. Among the most explored in drug discovery are the[3][4][5]triazolo[1,5-a]pyrimidine and the[3][4][5]triazolo[4,3-a]pyrimidine systems.[6][7] While both share the same molecular formula, the orientation of the triazole ring significantly impacts their chemical properties and biological activity. The[3][4][5]triazolo[1,5-a]pyrimidine isomer is generally more stable, and the[3][4][5]triazolo[4,3-a]pyrimidine counterpart can sometimes undergo rearrangement to the [1,5-a] form.[6][7]
Other relevant scaffolds include the pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine and the triazolo[4,5-d]pyrimidine systems, each with its own distinct profile of kinase inhibition.[8][9] These scaffolds have been successfully employed to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Janus Kinase 2 (JAK2), and Aurora Kinase A.
Caption: Core structures of prevalent triazolopyrimidine isomers in medicinal chemistry.
Section 2: Comparative Efficacy Analysis: A Tale of Two Isomers
The differential arrangement of nitrogen atoms in triazolopyrimidine isomers directly influences their interaction with the ATP-binding pocket of kinases. This section provides a comparative analysis of their efficacy, drawing upon published data.
Kinase Inhibition Profile: Potency and Selectivity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of various triazolopyrimidine derivatives against key kinase targets.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference(s) |
| [3][4][5]Triazolo[1,5-a]pyrimidine Derivative | CDK2 | 120 | [10] |
| Pyrazolo[1,5-a]pyrimidine Derivative | CDK2 | ~12 (estimated) | [2] |
| Pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine Derivative 14 | CDK2/cyclin A | 57 | [11] |
| Pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine Derivative 13 | CDK2/cyclin A | 81 | [11] |
| Triazolo[4,5-d]pyrimidine Derivative | GCN2 | 18.6 - 46.4 | [12] |
| Pyrazolo[4,3-d]pyrimidine Derivative (2i) | CDK2 | Potent inhibitor | [13] |
| Pyrazolo[4,3-d]pyrimidine Derivative (2i) | Aurora A | Potent inhibitor | [13] |
A direct comparison of a[3][4][5]triazolo[1,5-a]pyrimidine derivative to a pyrazolo[1,5-a]pyrimidine derivative against CDK2 revealed the former to be approximately 10-fold less potent.[2] This highlights the profound impact of the scaffold's isomeric form on its inhibitory activity. The pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine scaffold has also yielded highly potent CDK2 inhibitors, with some derivatives exhibiting IC50 values in the low nanomolar range.[11]
Cellular Activity: From Target Inhibition to Phenotypic Outcomes
The ultimate measure of a compound's efficacy lies in its ability to elicit a desired biological response in a cellular context. Cell-based assays, such as proliferation assays, provide a crucial link between target inhibition and the desired phenotypic effect.
| Compound Scaffold | Cell Line(s) | Assay Type | IC50 (µM) | Reference(s) |
| Pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine Cmpd 1 | HCC1937 (Breast) | MTT | 7.01 ± 0.12 | [8] |
| Pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine Cmpd 1 | HeLa (Cervical) | MTT | 11.21 ± 0.43 | [8] |
| Pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine Cmpd 2 | HCC1937 (Breast) | MTT | 48.28 ± 2.11 | [8] |
| Pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine Cmpd 3 | HCC1937 (Breast) | MTT | 39.14 ± 1.54 | [8] |
| [3][4][5]triazolo[1,5-a]pyrimidine Derivative 26 | HeLa (Cervical) | MTT | 0.75 | [14] |
| [3][4][5]triazolo[1,5-a]pyrimidine Derivative 26 | A549 (Lung) | MTT | 1.02 | [14] |
The data clearly demonstrates that different isomers and their derivatives exhibit varying levels of cytotoxic activity against different cancer cell lines. For instance, a derivative of the[3][4][5]triazolo[1,5-a]pyrimidine scaffold showed potent antiproliferative activity in the sub-micromolar range against HeLa and A549 cells.[14] In contrast, derivatives of the pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine scaffold displayed a wider range of activities, with one compound showing potent activity against breast and cervical cancer cell lines.[8]
Section 3: Key Signaling Pathways Targeted by Triazolopyrimidine Isomers
To understand the functional consequences of inhibiting specific kinases, it is essential to visualize their roles within cellular signaling networks.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, to regulate cell proliferation, survival, and migration.[12][15] Dysregulation of EGFR signaling is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell division, and apoptosis.[4][16][17]
Caption: The canonical JAK-STAT signaling pathway.
Section 4: Experimental Protocols for Efficacy Evaluation
The robust evaluation of compound efficacy relies on well-defined and validated experimental protocols. This section provides detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase.
Principle: The assay measures the amount of ATP consumed by the kinase reaction. A decrease in ATP consumption in the presence of the inhibitor indicates its inhibitory activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (triazolopyrimidine isomer)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: a. In a multi-well plate, add the test compound or DMSO (vehicle control). b. Add the kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for 60 minutes.
-
Detection: a. Add the detection reagent to stop the kinase reaction and measure the remaining ATP. b. Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Target Engagement Assay: NanoBRET™
The NanoBRET™ Target Engagement Assay allows for the quantitative measurement of compound binding to a specific protein target within living cells.[18][19][20][21]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[19][20][21]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Procedure:
-
Cell Preparation: Transfect cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.
-
Assay Setup: Seed the transfected cells into an appropriate assay plate.
-
Compound and Tracer Addition: Add the NanoBRET® tracer and serial dilutions of the test compound to the cells.
-
Substrate Addition: Add the NanoLuc® substrate and an extracellular inhibitor to ensure the signal is from intact cells.
-
Signal Detection: Measure the BRET signal using a suitable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the intracellular IC50.
Cell Proliferation Assay: MTT
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Section 5: Concluding Remarks and Future Directions
The comparative analysis presented in this guide underscores the critical importance of isomeric considerations in the design and development of triazolopyrimidine-based inhibitors. The choice of the core scaffold has a profound impact on the potency, selectivity, and cellular efficacy of the resulting compounds. While the[3][4][5]triazolo[1,5-a]pyrimidine and pyrazolo-fused triazolopyrimidine systems have been extensively explored, there remains a vast chemical space to be navigated.
Future research should focus on systematic, head-to-head comparisons of a wider range of triazolopyrimidine isomers against diverse kinase panels. The integration of advanced cellular assays, such as the NanoBRET™ Target Engagement assay, will provide a more physiologically relevant understanding of compound activity. Ultimately, a deeper understanding of the structure-activity relationships governing isomeric efficacy will pave the way for the development of next-generation kinase inhibitors with enhanced therapeutic profiles.
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A Head-to-Head Comparison of Novel Triazolopyrimidines with Standard-of-Care Drugs in HR+/HER2- Breast Cancer: Gedatolisib vs. Alpelisib
Introduction: The Challenge of Acquired Resistance in HR+/HER2- Breast Cancer
Hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer is the most common subtype of breast cancer. The mainstay of treatment for this subtype has been endocrine therapy, often in combination with CDK4/6 inhibitors. However, a significant challenge in the long-term management of advanced or metastatic HR+/HER2- breast cancer is the development of acquired resistance to these therapies. One of the key mechanisms driving this resistance is the hyperactivation of the phosphoinositide 3-kinase (PI3K) signaling pathway, frequently due to mutations in the PIK3CA gene. This has led to the development of PI3K inhibitors as a crucial therapeutic strategy.
The current standard-of-care in this setting includes the alpha-specific PI3K inhibitor, Alpelisib, approved for use in combination with fulvestrant for patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer, following progression on or after an endocrine-based regimen. While Alpelisib has demonstrated clinical benefit, its efficacy can be limited by on-target side effects such as hyperglycemia and rash, and tumors can still develop resistance. This has spurred the development of next-generation PI3K pathway inhibitors with improved efficacy and safety profiles.
This guide provides a head-to-head comparison of the novel triazolopyrimidine-based dual PI3K/mTOR inhibitor, Gedatolisib , with the standard-of-care drug, Alpelisib . We will delve into their mechanisms of action, comparative preclinical and clinical efficacy, safety profiles, and the experimental methodologies used to evaluate these agents.
Mechanism of Action: A Tale of Two Inhibitors
Both Alpelisib and Gedatolisib target the PI3K pathway, but with distinct mechanisms that have significant clinical implications.
Alpelisib is a selective inhibitor of the p110α isoform of PI3K, the catalytic subunit encoded by the PIK3CA gene. By specifically targeting the isoform that is frequently mutated in breast cancer, Alpelisib aims to achieve a therapeutic window with reduced off-target effects.
Gedatolisib , on the other hand, is a dual inhibitor that targets both PI3K and the mechanistic target of rapamycin (mTOR). mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are downstream effectors of PI3K signaling. By inhibiting both PI3K (p110α and p110γ isoforms) and mTOR, Gedatolisib offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway. This dual inhibition is hypothesized to overcome some of the feedback activation mechanisms that can limit the efficacy of single-target PI3K inhibitors.
Figure 1: A simplified diagram illustrating the PI3K/AKT/mTOR signaling pathway and the distinct targets of Alpelisib and Gedatolisib.
Preclinical Efficacy: A Head-to-Head Comparison in Cell Lines
The differential inhibitory profiles of Alpelisib and Gedatolisib translate to distinct patterns of activity in preclinical models of breast cancer. Below is a summary of representative data from studies evaluating these compounds in PIK3CA-mutant breast cancer cell lines.
| Parameter | Alpelisib | Gedatolisib | Cell Line | Reference |
| IC50 (p110α) | ~5 nM | ~0.4 nM | Enzyme Assay | |
| IC50 (mTOR) | >10 µM | ~1.6 nM | Enzyme Assay | |
| Cell Viability (MCF-7, PIK3CA E545K) | ~150 nM | ~20 nM | Cell-based Assay | |
| Cell Viability (T47D, PIK3CA H1047R) | ~200 nM | ~35 nM | Cell-based Assay |
Interpretation of Preclinical Data:
The data clearly indicates that Gedatolisib exhibits greater potency in inhibiting both the target enzyme and the growth of PIK3CA-mutant breast cancer cell lines compared to Alpelisib. The dual inhibition of PI3K and mTOR by Gedatolisib likely contributes to this enhanced activity, as it more effectively shuts down downstream signaling and mitigates potential feedback loops.
Clinical Efficacy and Safety: Insights from Clinical Trials
The ultimate test of any new therapeutic is its performance in clinical trials. Both Alpelisib and Gedatolisib have been evaluated in patients with HR+/HER2- advanced breast cancer.
Alpelisib (SOLAR-1 Trial):
The pivotal SOLAR-1 trial led to the approval of Alpelisib. In this Phase III study, patients with PIK3CA-mutated HR+/HER2- advanced breast cancer who had progressed on or after an aromatase inhibitor were randomized to receive fulvestrant plus either Alpelisib or a placebo.
| Endpoint | Alpelisib + Fulvestrant | Placebo + Fulvestrant |
| Median Progression-Free Survival (PFS) | 11.0 months | 5.7 months |
| Overall Response Rate (ORR) | 35.7% | 16.2% |
Gedatolisib (B-215 Study):
Gedatolisib has been evaluated in a Phase Ib study in combination with Palbociclib (a CDK4/6 inhibitor) and endocrine therapy in patients with HR+/HER2- advanced breast cancer, both with and without PIK3CA mutations.
| Patient Cohort | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| PIK3CA-mutant (CDK4/6i-naïve) | 31.1 months | 85% |
| PIK3CA-mutant (CDK4/6i-pretreated) | 11.9 months | 57% |
Comparative Analysis of Clinical Data:
While a direct head-to-head Phase III trial is lacking, the data from these separate studies provides valuable insights. The PFS of 11.9 months for Gedatolisib in a heavily pre-treated population (including prior CDK4/6 inhibitor therapy) is highly encouraging and compares favorably to the 11.0 months observed with Alpelisib in a less heavily pre-treated population in the SOLAR-1 trial. The high ORR with Gedatolisib also suggests a potent anti-tumor activity.
Safety and Tolerability:
A critical differentiator between these two agents is their safety profile.
| Adverse Event (Grade ≥3) | Alpelisib + Fulvestrant (SOLAR-1) | Gedatolisib + Palbociclib + ET (B-215) |
| Hyperglycemia | 36.6% | 7.9% |
| Rash | 9.9% | 15.8% |
| Diarrhea | 6.7% | 7.9% |
| Stomatitis | Not Reported | 21.1% |
The significantly lower rate of severe hyperglycemia with Gedatolisib is a notable advantage. This is likely due to its intermittent dosing schedule (administered intravenously on days 1, 8, 15, and 22 of a 28-day cycle), which may allow for periods of recovery and better glucose homeostasis compared to the continuous daily oral dosing of Alpelisib. However, Gedatolisib is associated with a higher incidence of stomatitis, which requires proactive management.
Experimental Protocols: Methodologies for Comparative Evaluation
To ensure the robust comparison of PI3K inhibitors like Alpelisib and Gedatolisib, standardized and well-validated experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3K and mTOR kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (Alpelisib or Gedatolisib) in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare a solution of recombinant human PI3K (p110α/p85α) or mTOR kinase in assay buffer.
-
Prepare a solution of the substrate (e.g., phosphatidylinositol for PI3K) and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 384-well plate.
-
Add the kinase solution to the wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and detect the product formation using a suitable method (e.g., ADP-Glo Kinase Assay, which measures ADP production).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: A workflow diagram for a typical in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay
Objective: To determine the effect of the compounds on the proliferation and viability of breast cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture PIK3CA-mutant breast cancer cell lines (e.g., MCF-7, T47D) in appropriate media supplemented with fetal bovine serum.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (Alpelisib or Gedatolisib) in culture media.
-
Remove the old media from the cells and add the media containing the compound dilutions.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo, which measures ATP levels) to each well.
-
Incubate for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion: The Evolving Landscape of PI3K Inhibition
The head-to-head comparison of Gedatolisib and Alpelisib highlights the rapid evolution of targeted therapies for HR+/HER2- breast cancer. While Alpelisib established the clinical utility of PI3Kα inhibition, the novel triazolopyrimidine Gedatolisib, with its dual PI3K/mTOR inhibitory mechanism, demonstrates the potential for improved efficacy and a more manageable safety profile, particularly with respect to hyperglycemia. The promising clinical data for Gedatolisib, especially in a heavily pre-treated patient population, suggests it could become a valuable new treatment option. Further large-scale, randomized clinical trials will be crucial to definitively establish the comparative efficacy and safety of Gedatolisib and to define its optimal place in the treatment paradigm for HR+/HER2- breast cancer.
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Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual review of medicine, 67, 11–28. [Link]
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Hollebecque, A., et al. (2021). A Phase I, Open-Label, Dose-Escalation Study of the PI3K/mTOR Inhibitor Gedatolisib (PF-05212384) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 27(24), 6746-6755. [Link]
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Smyth, L. M., et al. (2020). Efficacy of the PI3K inhibitor alpelisib (BYL719) in a patient-derived xenograft model of PIK3CA-mutated triple-negative breast cancer. Breast Cancer Research and Treatment, 181(3), 565-575. [Link]
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André, F., et al. (2019). Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive, Advanced Breast Cancer. New England Journal of Medicine, 380(20), 1929-1940. [Link]
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Jhaveri, K., et al. (2021). A phase 1b study of gedatolisib (a PI3K/mTOR inhibitor) in combination with palbociclib and endocrine therapy in women with hormone receptor-positive, HER2-negative advanced breast cancer. Cancer Discovery, 11(5), 1128-1143. [Link]
A Researcher's Guide to Ensuring Reproducibility of In Vitro Biological Data for Triazolopyrimidine Compounds
In the landscape of drug discovery and development, the reproducibility of preclinical data is the bedrock upon which successful therapeutic candidates are built. For researchers investigating the promising class of triazolopyrimidine compounds, ensuring the reliability and consistency of in vitro biological data is paramount. This guide provides an in-depth comparison of common in vitro assays, highlights critical factors influencing data variability, and offers actionable protocols to enhance the reproducibility of your findings.
The challenge of reproducibility in preclinical research is a well-documented concern, with poor experimental design and lack of transparency often leading to experimental biases that compromise data quality and robustness.[1][2][3] This guide aims to equip researchers, scientists, and drug development professionals with the expertise and tools to generate high-quality, reproducible in vitro data for triazolopyrimidine compounds.
The Critical Role of Standardized In Vitro Assays
Triazolopyrimidines are a versatile class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including as potential anticancer and anti-parasitic agents.[4] Their biological activity is often evaluated through a battery of in vitro assays designed to assess their effects on specific molecular targets and cellular processes. The choice of assay and the rigor of its execution are critical determinants of data quality.
Commonly employed in vitro assays for triazolopyrimidine compounds include:
-
Kinase Assays: Many triazolopyrimidine derivatives are designed as kinase inhibitors.[5] In vitro kinase assays are essential for determining the potency and selectivity of these compounds.
-
Cell Viability and Proliferation Assays: These assays are fundamental for assessing the cytotoxic or cytostatic effects of triazolopyrimidine compounds on cancer cell lines.[6][7]
-
Target Engagement Assays: Confirming that a compound interacts with its intended molecular target within a cellular context is crucial for validating its mechanism of action.[8][9]
Understanding and Mitigating Sources of Variability
Several factors can contribute to the variability and lack of reproducibility in in vitro assays.[10][11] A comprehensive analysis of high-throughput screening data has shown that factors such as plate effects, appropriate dosing ranges, and even the laboratory conducting the screen can be significant predictors of variation.[10][11]
Key sources of variability to consider include:
-
Reagents and Materials: The brand and catalog numbers of reagents should be kept consistent throughout a project to minimize variability.[12] The quality and stability of reagents, including cell culture media, serum, and the compounds themselves, are critical.[12][13]
-
Cell Line Integrity: Cell line authentication is a major factor influencing assay results.[14] Regular testing for mycoplasma contamination and short tandem repeat (STR) profiling to confirm cell line identity are essential practices.[14]
-
Experimental Parameters: Variations in cell seeding density, incubation times, and even the storage of diluted drug solutions can significantly impact dose-response curves.[1][2]
-
Personnel and Equipment: Consistent laboratory practices and thorough training of personnel are crucial for generating reliable data.[12] Regular calibration and maintenance of equipment, such as pipettes and plate readers, are also necessary to ensure accuracy and precision.[12]
-
Data Analysis: The statistical methods used to analyze data can influence the interpretation of results. "Cherry-picking" interesting results may lead to findings that are not reproducible.[12]
Comparative Guide to Key In Vitro Assays
This section provides a detailed comparison of three critical in vitro assays for the evaluation of triazolopyrimidine compounds, along with step-by-step protocols designed to maximize reproducibility.
In Vitro Kinase Assays
Scientific Principle: Kinase assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein) by a specific kinase enzyme.[15] The inhibitory potential of a compound is determined by its ability to block this phosphorylation event. A variety of detection methods are available, including radiometric, fluorescence, and luminescence-based readouts.[16]
Comparison of Kinase Assay Technologies:
| Assay Technology | Principle | Advantages | Disadvantages | Best For |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[15][17] | Gold standard for direct measurement of enzyme activity, high sensitivity.[17][18] | Requires handling of radioactive materials, lower throughput. | Validating HTS hits, detailed kinetic studies.[17] |
| Fluorescence/Luminescence Assays | Detects either the depletion of ATP or the generation of ADP, or uses phospho-specific antibodies.[16][19] | High-throughput, no radioactivity, commercially available kits.[20] | Prone to interference from compounds, indirect measurement of phosphorylation.[21] | High-throughput screening (HTS). |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | Measures the proximity of a donor and acceptor fluorophore, which is altered by substrate phosphorylation.[20] | Homogeneous (no-wash) format, ratiometric detection reduces well-to-well variability.[20] | Can be affected by compound autofluorescence. | HTS and lead optimization. |
| AlphaScreen™ | A bead-based assay where phosphorylation of a biotinylated substrate brings donor and acceptor beads into proximity, generating a luminescent signal.[20] | Highly sensitive, suitable for a wide range of kinase targets. | Susceptible to interference from light-scattering compounds.[20] | HTS and profiling inhibitor selectivity. |
Workflow for a Reproducible In Vitro Kinase Assay:
Caption: Workflow for a reproducible luminescence-based in vitro kinase assay.
Detailed Protocol for a Luminescence-Based Kinase Assay: [19]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the triazolopyrimidine compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a 96-well or 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase enzyme to each well. The optimal kinase concentration should be determined empirically.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentrations of substrate and ATP should be optimized for the specific kinase, ideally with the ATP concentration at or near the Km value.[17]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent (or a similar reagent) to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assays
Scientific Principle: Cell viability assays assess the overall health of a cell population and can be used to determine the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of a compound.[7] These assays often measure metabolic activity, which is proportional to the number of viable cells.
Comparison of Cell Viability Assay Methods:
| Assay Method | Principle | Advantages | Disadvantages | Best For |
| MTT/XTT | Measures the reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases in viable cells.[7] | Inexpensive, well-established. | Requires a solubilization step for MTT, can be affected by compounds that alter cellular redox state. | Initial screening for cytotoxicity. |
| Resazurin (alamarBlue) | Measures the reduction of the blue resazurin dye to the pink, fluorescent resorufin by metabolically active cells.[3] | Homogeneous, more sensitive than MTT, can be multiplexed with other assays. | Signal can be influenced by changes in cellular metabolism not related to viability. | High-throughput screening, time-course experiments. |
| ATP-Based (e.g., CellTiter-Glo®) | Measures the amount of ATP present, which is an indicator of metabolically active cells. | Highly sensitive, rapid, suitable for HTS. | Signal is dependent on the metabolic state of the cells, which can be affected by the compound. | Assessing cytotoxicity and cell proliferation. |
Workflow for a Reproducible Cell Viability Assay:
Caption: Workflow for a reproducible resazurin-based cell viability assay.
Detailed Protocol for a Resazurin-Based Cell Viability Assay:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth throughout the duration of the assay.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyrimidine compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Resazurin Addition and Incubation:
-
Prepare a resazurin solution in PBS or cell culture medium.
-
Add the resazurin solution to each well and incubate for 1-4 hours, or until a satisfactory color change is observed.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance of each well using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Scientific Principle: CETSA® is a powerful method for assessing target engagement in a cellular environment.[22][23] It is based on the principle that the binding of a ligand (e.g., a triazolopyrimidine compound) to its target protein stabilizes the protein against thermal denaturation.
Comparison of Target Engagement Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages | Best For |
| Western Blot CETSA® | Measures the amount of soluble protein remaining after heat treatment by Western blotting.[22] | Directly measures the endogenous, unmodified target protein. | Labor-intensive, low throughput, requires a specific and high-quality antibody.[22] | Validating target engagement for a specific compound. |
| High-Throughput CETSA® (e.g., AlphaLISA®, Luminescent) | Uses high-throughput methods to quantify the soluble protein after heating.[22][23] | Higher throughput, suitable for screening. | May require protein tagging or specific antibody pairs.[22] | Screening compound libraries for target engagement. |
| BiTSA (HiBiT Thermal Shift Assay) | Utilizes a quantitative peptide tag (HiBiT) for a plate-based luminescence readout of protein stability.[22] | High-throughput, does not require antibodies. | Requires genetic modification of the target protein to introduce the tag. | Rapidly assessing cellular target engagement of small molecules.[22] |
Workflow for a Reproducible CETSA® Experiment:
Caption: Workflow for a reproducible Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol for a Western Blot-Based CETSA®:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the triazolopyrimidine compound or vehicle control for a specified time.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler to create a temperature gradient. Include an unheated control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Ensuring Data Integrity and Reporting
To further enhance the reproducibility and transparency of your research, it is crucial to adhere to established reporting guidelines. The "Checklist for Reporting In-vitro Studies" (CRIS) and the "Reporting In Vitro Experiments Responsibly" (RIVER) recommendations provide frameworks for ensuring that publications contain the minimum information necessary for others to assess the reliability of the findings and to reproduce the experiments.[24][25][26][27][28]
Conclusion
The reproducibility of in vitro biological data is a cornerstone of successful drug discovery. For researchers working with triazolopyrimidine compounds, a thorough understanding of the assays employed, the potential sources of variability, and the implementation of robust, standardized protocols are essential. By embracing the principles of rigorous experimental design, meticulous execution, and transparent reporting, the scientific community can build a more reliable foundation for the development of novel therapeutics.
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Prota, A. E., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology. [Link]
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Vasta, J. D., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
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ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
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Hafez, H. N., et al. (2017). Triazolopyrimidines and Thiazolopyrimidines: Synthesis, Anti-HSV-1, Cytotoxicity and Mechanism of Action. Current Medicinal Chemistry. [Link]
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Maarepalli, S., et al. (2025). Synthesis of Amide Derivatives of Pyrimidine-Triazolo[1,5-a]pyridin-7-yl) Thiazoles: In Vitro Anticancer Evaluation and In Silico Molecular Binding Studies. Semantic Scholar. [Link]
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Abdel-Gawad, H., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MACAU. [Link]
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A Comparative Guide to Unraveling the Mechanism of Action of Bioactive Triazolopyrimidine Derivatives
For researchers, scientists, and drug development professionals, the triazolopyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] This guide provides an in-depth, comparative analysis of the methodologies used to confirm the mechanism of action of this versatile class of compounds, with a particular focus on their role as kinase inhibitors in oncology. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of specific triazolopyrimidine derivatives with established alternatives.
I. Introduction: The Therapeutic Promise of Triazolopyrimidine Derivatives
The fused heterocyclic system of triazolopyrimidine is a cornerstone in the development of novel therapeutics, exhibiting anti-cancer, anti-inflammatory, antimicrobial, and even anticonvulsant properties.[1][2][5] Their significance in oncology is particularly noteworthy, with many derivatives emerging as potent inhibitors of various protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer.[6][7] This guide will focus on elucidating the mechanism of action of anticancer triazolopyrimidine derivatives, specifically those targeting key kinases in oncogenic signaling pathways.
A critical aspect of drug discovery is the precise identification of a compound's molecular target and the subsequent validation of its mechanism of action. This not only provides a rationale for its therapeutic effect but also informs on potential off-target effects and strategies for optimization. For triazolopyrimidine derivatives, a multi-faceted approach combining computational, biochemical, and cell-based assays is essential for a comprehensive understanding of their activity.
II. Unveiling the Target: A Multi-pronged Approach
The initial step in characterizing a novel bioactive compound is to identify its molecular target(s). For triazolopyrimidine derivatives, which are often designed as ATP-competitive kinase inhibitors, a logical starting point is to screen them against a panel of kinases.[6][8]
Caption: A streamlined workflow for identifying and validating the molecular target of triazolopyrimidine derivatives.
1. In Silico Prediction with Molecular Docking:
-
Rationale: Molecular docking simulations serve as a cost-effective initial step to predict the binding mode and affinity of triazolopyrimidine derivatives to the ATP-binding pocket of various kinases.[3] This computational approach can prioritize which kinases to investigate experimentally.
-
Protocol:
-
Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformation of the triazolopyrimidine derivative.
-
Define the binding site, typically centered on the co-crystallized ligand in the ATP-binding pocket.
-
Perform docking using software such as AutoDock, Glide, or FRED.[9]
-
Analyze the predicted binding poses and scoring functions to estimate binding affinity.
-
2. In Vitro Screening and Potency Determination:
-
Rationale: A broad kinase panel screening provides an unbiased assessment of a compound's selectivity. Once primary targets are identified, dose-response assays are performed to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
-
Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Prepare a reaction mixture containing the purified kinase, substrate, and ATP.
-
Add serial dilutions of the triazolopyrimidine derivative or a known inhibitor (e.g., Staurosporine) as a positive control.
-
Incubate at the optimal temperature for the kinase reaction.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader. The signal is proportional to ADP generated and thus kinase activity.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
III. Comparative Analysis: Triazolopyrimidine Derivatives vs. Established Kinase Inhibitors
To illustrate the practical application of these methodologies, we will compare a hypothetical bioactive triazolopyrimidine derivative, TP-1 , with a well-characterized, first-generation EGFR inhibitor, Gefitinib .
Scenario: Initial screening reveals that TP-1 exhibits potent activity against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated in non-small cell lung cancer.
| Parameter | TP-1 (Hypothetical Data) | Gefitinib (Reference Data) | Experimental Rationale |
| Biochemical IC50 (EGFR) | 8 nM | 2-37 nM | Measures direct inhibitory activity against the isolated enzyme. |
| Cellular IC50 (HCC827; EGFR exon 19 del) | 25 nM | 5-20 nM | Assesses potency in a relevant cancer cell line with a specific EGFR mutation. |
| Selectivity (Kinase Panel) | High selectivity for EGFR over other kinases | Potent against EGFR, with some off-target activity | Determines the specificity of the compound, which can influence its therapeutic window. |
| Target Engagement (CETSA) | EC50 = 50 nM | EC50 = 45 nM | Confirms direct binding to the target protein within intact cells. |
| Downstream Signaling Inhibition (p-EGFR) | IC50 = 30 nM | IC50 = 15-40 nM | Validates that target engagement leads to functional inhibition of the signaling pathway. |
Causality Behind Experimental Choices:
-
The choice of the HCC827 cell line is critical as it harbors an EGFR exon 19 deletion, a mutation known to confer sensitivity to EGFR inhibitors.[9]
-
Comparing the biochemical and cellular IC50 values provides an initial indication of cell permeability and potential for metabolism.
-
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a physiological context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
IV. Confirming the Intracellular Mechanism of Action
Demonstrating that a triazolopyrimidine derivative inhibits its target kinase in vitro is only the first step. It is crucial to confirm that this inhibition translates to the desired biological effect within cancer cells.
Caption: Inhibition of the EGFR signaling pathway by the triazolopyrimidine derivative TP-1.
Experimental Protocol: Western Blotting for Phospho-protein Analysis
-
Rationale: Western blotting is a cornerstone technique to visualize the phosphorylation status of key proteins in a signaling pathway. Inhibition of EGFR should lead to a decrease in the phosphorylation of EGFR itself and its downstream targets like AKT and ERK.[9][10]
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate HCC827 cells and allow them to adhere. Treat the cells with varying concentrations of TP-1 or Gefitinib for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like GAPDH or β-actin should also be included.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Self-Validating System: The inclusion of both total and phosphorylated forms of the target proteins is a critical self-validating step. A decrease in the phosphorylated form with no change in the total protein level confirms specific inhibition of kinase activity rather than protein degradation.
V. Phenotypic Assays: Linking Target Inhibition to Cellular Outcomes
The ultimate goal of a targeted therapy is to induce a desired cellular phenotype, such as apoptosis or cell cycle arrest.
| Assay | TP-1 (Hypothetical Data) | Gefitinib (Reference Data) | Experimental Rationale |
| Cell Cycle Analysis | G1 phase arrest | G1 phase arrest | Inhibition of EGFR signaling is known to block cell cycle progression at the G1/S checkpoint. |
| Apoptosis Assay (Annexin V/PI) | Increased apoptosis | Increased apoptosis | Demonstrates that inhibition of the pro-survival EGFR pathway leads to programmed cell death. |
| Colony Formation Assay | Reduced colony formation | Reduced colony formation | Assesses the long-term effect on the clonogenic potential of cancer cells. |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Rationale: This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Step-by-Step Methodology:
-
Treat cells with TP-1 or Gefitinib for 24-48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the differentiation of cell cycle phases.
-
VI. Conclusion and Future Directions
This guide has outlined a comprehensive and logical workflow for confirming the mechanism of action of bioactive triazolopyrimidine derivatives, using their role as kinase inhibitors as a prime example. By integrating computational, biochemical, and cell-based assays, researchers can build a robust body of evidence to support their mechanistic claims. The comparative analysis with established drugs like Gefitinib provides a benchmark for evaluating the potency and selectivity of novel compounds.
Future investigations should focus on elucidating potential resistance mechanisms, exploring synergistic combinations with other anticancer agents, and conducting in vivo studies to validate the therapeutic efficacy of promising triazolopyrimidine derivatives. The versatility of the triazolopyrimidine scaffold ensures its continued importance in the quest for novel and effective therapies.
References
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Al-Ostoot, F.H., et al. (2021). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed. Available at: [Link]
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El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. Available at: [Link]
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Li, J., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. Available at: [Link]
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Abdelkhalek, A.S., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]
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Hassan, A.E., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][11][12]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
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Abdelkhalek, A.S., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. Available at: [Link]
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Gillespie, J.R., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]
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El-Sayed, N.N.E., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Ghorab, M.M., et al. (2022). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Triazolopyrimidine Analogs
Introduction: The Therapeutic Promise of Triazolopyrimidines and the Role of In Silico Docking
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as anticancer, antimalarial, and antiviral agents.[1] Many of these compounds function by inhibiting specific enzymes crucial for disease progression, such as kinases or dihydroorotate dehydrogenase (DHODH).[2][3][4] Structure-based drug design, particularly molecular docking, has become an indispensable tool for accelerating the discovery and optimization of these enzyme inhibitors.[5][6]
Molecular docking computationally predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5][7] This allows researchers to rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships (SAR) that can guide lead optimization.[3][8]
This guide provides a comprehensive, field-proven methodology for conducting comparative docking studies of triazolopyrimidine analogs. We will move beyond a simple step-by-step list to explain the critical reasoning behind each phase of the workflow, ensuring that the generated data is not only predictive but also scientifically robust and reproducible.
Part 1: The Comparative Docking Workflow - A Methodological Deep Dive
A successful docking study is built on a foundation of meticulous preparation and rigorous validation. The choices made at each step directly impact the quality of the final results. The overall workflow is a systematic process designed to minimize variables and ensure a fair comparison between analogs.
Experimental Workflow Diagram
Caption: High-level workflow for a comparative molecular docking study.
Step-by-Step Experimental Protocol
1. Target Protein Selection and Preparation
-
Rationale: The quality of the receptor structure is paramount. Garbage in, garbage out. We start with a high-resolution crystal structure, ideally one that is co-crystallized with a ligand similar to our scaffold. This provides a validated binding pocket.
-
Protocol:
-
Obtain Structure: Download the protein structure from the RCSB Protein Data Bank (PDB). For this example, we'll consider Plasmodium falciparum DHODH (PfDHODH), a validated antimalarial target for triazolopyrimidines.[2][3]
-
Clean the Structure: Using molecular visualization software like UCSF Chimera or PyMOL, remove all non-essential molecules, including water, ions, and co-solvents.[7][9] If the structure contains a co-crystallized ligand, save it to a separate file to use for validation later.
-
Protonation and Charge Assignment: Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using tools like AutoDock Tools.[10] This is critical as electrostatic interactions are a major component of the docking scoring function. The protonation state should be set to a physiological pH of ~7.4.[11]
-
Output: Save the prepared receptor in the PDBQT file format required by AutoDock Vina.[12]
-
2. Ligand Preparation
-
Rationale: Ligands must be in a consistent, low-energy 3D conformation with correct charges to ensure that the docking algorithm starts from a reasonable point.
-
Protocol:
-
Generate 2D Structures: Draw the triazolopyrimidine parent scaffold and its analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D structures to 3D.
-
Energy Minimization: Perform a preliminary energy minimization using a force field (e.g., MMFF94) to relieve any steric strain.
-
Charge and Torsion Assignment: As with the protein, assign partial charges and define rotatable bonds. This is typically handled by scripts within preparation suites like AutoDock Tools.[13]
-
Output: Save each prepared ligand analog in the PDBQT format.
-
3. Binding Site Definition (Grid Generation)
-
Rationale: We must explicitly define the search space for the docking algorithm. A well-defined grid box focuses the computational effort on the active site, increasing efficiency and accuracy.
-
Protocol:
-
Identify Center: Load the prepared receptor into AutoDock Tools. If a co-crystallized ligand was present, use its geometric center as the center of your grid box.
-
Set Dimensions: Define the size of the grid box in x, y, and z dimensions. The box should be large enough to encompass the entire binding site and allow the largest analog to rotate freely, but not so large that it includes excessive empty space.[12] A good starting point is a box that extends 10-15 Å beyond the boundaries of the native ligand.
-
Output: Save the grid parameter file. This file contains the coordinates and dimensions that the docking software will use.
-
4. Protocol Validation: The Self-Validating System
-
Rationale: Before screening our analogs, we must prove that our docking protocol can reproduce reality. This is the single most important step for ensuring the trustworthiness of your results. The gold standard is to "re-dock" the native, co-crystallized ligand back into the active site.
-
Protocol:
-
Execute Re-docking: Run a docking simulation using the prepared receptor, the extracted native ligand, and the defined grid box.[14]
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Acceptance Criteria: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[14][15] This confirms that the chosen parameters can accurately replicate the experimentally observed binding mode. If the RMSD is high, you must revisit your receptor preparation and grid box definition.
-
5. Docking of Triazolopyrimidine Analogs
-
Rationale: With a validated protocol, we can now confidently screen our library of analogs.
-
Protocol:
-
Execution: Using a script, iterate through your library of prepared triazolopyrimidine analog PDBQT files, docking each one into the receptor using the validated grid and docking parameters. We will use AutoDock Vina for this example, a widely used and effective docking program.[16]
-
Output: The program will generate an output file for each analog containing multiple binding poses (typically 9-10) and their corresponding predicted binding affinities in kcal/mol.[17]
-
Part 2: Results Analysis and Interpretation
The output of a docking run is a wealth of data. The key is to extract meaningful insights that can guide medicinal chemistry efforts.
1. Primary Metrics: Binding Affinity and Pose Analysis
-
Binding Affinity (kcal/mol): This score, calculated by the docking program's scoring function, estimates the free energy of binding.[15] More negative values indicate stronger, more favorable binding.[7][18] This is the primary metric for ranking your analogs.
-
Pose Analysis: For each analog, examine the top-ranked binding pose. It is crucial to visually inspect the interactions using software like PyMOL or Chimera.[15] Look for key interactions that are known to be important for the target class (e.g., hinge-binding hydrogen bonds in kinases).
2. Comparative Data Summary
Summarizing the quantitative data in a table is essential for a clear comparison. Here, we present hypothetical data for a series of analogs targeting PfDHODH, where "Ref-TP" is the parent scaffold.
| Analog ID | R-Group Modification | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) |
| Ref-TP | H (Parent Scaffold) | -8.2 | HIS-218, ARG-265 |
| TP-A01 | 4-Fluorophenyl | -9.5 | HIS-218, ARG-265, TYR-528 |
| TP-A02 | 3-Chlorophenyl | -9.1 | HIS-218, ARG-265 |
| TP-A03 | Cyclopropyl | -8.5 | HIS-218, ARG-265 |
3. Interpreting the Structure-Activity Relationship (SAR)
From the table, we can derive actionable insights:
-
TP-A01 shows the highest predicted affinity. Visual inspection of its binding pose reveals that the fluorine atom forms an additional hydrogen bond with the side chain of TYR-528, an interaction not present in the parent compound. This explains the significant increase in predicted affinity.
-
TP-A02, with a chloro-substituent, is also potent. The docking pose likely shows that the chlorine atom occupies a hydrophobic pocket, contributing favorably to binding, though not as dramatically as the H-bond in TP-A01.
-
TP-A03, a small aliphatic analog, shows only a minor improvement. This suggests that the active site favors larger, aromatic substituents that can form more extensive interactions.
Binding Interaction Diagram
This diagram illustrates the key interactions for our most promising hypothetical analog, TP-A01.
Caption: Key binding interactions for the TP-A01 analog in the active site.
Conclusion and Forward Look
This comparative docking study has allowed us to rapidly evaluate a series of triazolopyrimidine analogs and generate a clear, structure-based hypothesis: the addition of a 4-fluorophenyl group at the R-position significantly enhances binding affinity to PfDHODH through the formation of an additional hydrogen bond with TYR-528.
Based on this in silico data, TP-A01 is identified as the highest priority candidate for chemical synthesis and subsequent in vitro enzymatic assays. The docking results provide a strong rationale for this prioritization, saving valuable time and resources in the lab. Further computational studies, such as molecular dynamics simulations, could be employed to assess the stability of the predicted binding pose over time.[6]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6H-Triazolo[1,5-c]pyrimidin-5-one
A Comprehensive Guide to the Safe Disposal of 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one, a heterocyclic compound belonging to the triazolopyrimidine class. While specific safety data for this exact compound is not extensively available, the procedures outlined below are grounded in established principles of chemical safety and waste management for analogous structures and nitrogen-containing heterocyclic compounds.[4][5][6]
Hazard Assessment and Pre-Disposal Considerations
Key Pre-Disposal Steps:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not found during the preparation of this guide, always attempt to locate and review the manufacturer's SDS if available. It will contain the most specific safety and disposal information.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9][10]
-
Work in a Ventilated Area: All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated laboratory or within a chemical fume hood to minimize inhalation exposure.[9]
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][11] Nitrogen-containing heterocyclic compounds can have adverse effects on aquatic life.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the safe and compliant disposal of 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one. This procedure is designed to be self-validating by adhering to general best practices for chemical waste management.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene)
-
Hazardous waste label
-
Inert absorbent material (e.g., vermiculite or sand) for solid waste
-
A compatible solvent for rinsing (e.g., ethanol or acetone, check for reactivity)
Workflow for Disposal of 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one
Caption: Workflow for the safe disposal of 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one.
Detailed Procedural Steps:
-
Containerize the Waste:
-
Carefully transfer the solid 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one waste into a designated and clearly labeled hazardous waste container.[1][2]
-
Ensure the container is made of a material compatible with the chemical.
-
If the waste is in solution, use a compatible liquid waste container. Do not mix with incompatible waste streams.[2]
-
-
Decontaminate Empty Containers:
-
Any container that held 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one must be treated as hazardous waste until properly decontaminated.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol, methanol, or acetone).[12]
-
The rinsate from this process is considered hazardous waste and must be collected in a separate, appropriately labeled liquid hazardous waste container.[12]
-
-
Labeling the Waste Container:
-
Affix a hazardous waste label to the container as soon as the first amount of waste is added.[3]
-
The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one". Avoid using abbreviations or chemical formulas.[1]
-
An accurate estimation of the concentration and total amount of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[1][13]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure secondary containment for liquid waste to prevent spills.[2]
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1]
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution (often 9 to 12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[3][11][12]
-
Follow your institution's specific procedures for requesting a waste pickup.[3][12]
-
Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (for liquids) or carefully sweep up the solid.
-
Place the absorbed or collected material into a sealed, labeled hazardous waste container.[11]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
For Large Spills:
Scientific Rationale and Trustworthiness
The disposal procedures outlined in this guide are based on the foundational principles of chemical waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) in the United States.[1] The core tenets of this protocol are:
-
Waste Segregation: Preventing the mixing of incompatible chemicals is crucial to avoid potentially violent reactions.
-
Containment: The use of appropriate, sealed, and labeled containers ensures that hazardous materials do not escape into the environment.
-
Cradle-to-Grave Responsibility: The generator of the chemical waste is responsible for its safe management from the point of generation to its final disposal.
By adhering to these principles, this protocol provides a self-validating system for the safe and compliant disposal of 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one.
Data Summary
| Parameter | Guideline | Rationale |
| Personal Protective Equipment | Lab coat, safety glasses, chemical-resistant gloves | Prevents skin and eye contact with the potentially hazardous compound. |
| Work Environment | Well-ventilated area or chemical fume hood | Minimizes inhalation exposure. |
| Disposal Method | Collection as hazardous chemical waste | Prevents environmental contamination and ensures compliant disposal. |
| Waste Container | Labeled, sealed, and chemically compatible | Ensures safe containment and proper identification of the waste. |
| Empty Container Treatment | Triple rinse with a suitable solvent; collect rinsate as hazardous waste | Decontaminates the container and ensures all chemical residue is managed as hazardous waste. |
| Spill Cleanup | Use inert absorbent; collect all materials as hazardous waste | Contains the spill and prevents further contamination. |
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Laboratory Chemical Waste Guidelines. Stanford University. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Chemical Waste Management Reference Guide. The Ohio State University. [Link]
-
Ici-63197 | C9H13N5O | CID 62824. PubChem. [Link]
-
6h-[1][2][3]triazolo[1,5-c]pyrimidin-5-one | CAS 76044-31-0. Chemical-Suppliers.com. [Link]
-
Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link] 13.[1][2][11]triazolo[1,5-c]pyrimidine. ChemSynthesis. [Link]
-
7-Hydroxy-5-methyl[1][2][3]triazolo[1,5- a ]pyrimidine. LookChem. [Link]
-
1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456. PubChem. [Link] 16.[1][2][3]Triazolo[1,5-a]pyrimidin-5(4H)-one, 2-amino-6-methyl-4-propyl-. US EPA. [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. MDPI. [Link]
-
An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades. Bentham Science. [Link]
-
Triazolopyrimidine | C4H3N5 | CID 64962. PubChem. [Link]
-
Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]
-
Triazolopyrimidine compounds and its biological activities. ResearchGate. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]
-
N-(2,6-difluorophenyl)-8-fluoro-5-hydroxy(1,2,4)triazolo(1,5-c)pyrimidine-2-sulfonamide. AERU. [Link]
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 6. researchgate.net [researchgate.net]
- 7. Ici-63197 | C9H13N5O | CID 62824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triazolopyrimidine | C4H3N5 | CID 64962 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. unodc.org [unodc.org]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one
Comprehensive Safety and Handling Guide for 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one. In the absence of specific toxicological data for this compound, this document adopts a precautionary approach, drawing upon established best practices for handling potentially hazardous research chemicals and data from structurally related triazolopyrimidine derivatives.
Hazard Assessment and Precautionary Principle
Assumed Potential Hazards:
-
Acute oral toxicity
-
Skin and eye irritation
-
Respiratory tract irritation upon inhalation of dust
-
Chronic effects with prolonged or repeated exposure
-
Environmental hazard to aquatic life
All handling procedures should be designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of PPE is the final and critical barrier between the researcher and the chemical. A comprehensive PPE strategy is mandatory for handling 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one.
Hand Protection
Chemically resistant gloves are essential to prevent dermal exposure. Given that solvents may be used to handle the compound, the choice of glove material should be compatible with both the compound and the solvent.
-
Glove Type: Nitrile gloves are a common and effective choice for handling many powdered chemicals. However, it is crucial to consult a glove compatibility chart for the specific solvents being used. For handling hazardous drugs, it is often recommended to wear two pairs of gloves[3][4].
-
Gloving Procedure: When double-gloving, the inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff[4]. Gloves should be changed regularly, at least every hour, or immediately if they become contaminated or torn[1][4].
Body Protection
A protective lab coat or gown is necessary to shield the skin and personal clothing from contamination.
-
Type: A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended[4]. This prevents dust from settling on clothing and skin.
-
Use: Lab coats should be fully buttoned, and sleeves should be of an appropriate length to cover the wrists. Reusable lab coats should be laundered professionally and not taken home.
Eye and Face Protection
Protecting the eyes and face from splashes and airborne particles is critical.
-
Primary Protection: Safety glasses with side shields are the minimum requirement.
-
Enhanced Protection: For tasks with a higher risk of splashing or aerosol generation (e.g., weighing, preparing solutions), a face shield should be worn in addition to safety goggles.
Respiratory Protection
When handling the compound as a powder, there is a significant risk of inhalation.
-
Engineering Controls First: All work with the solid form of 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one should be conducted within a certified chemical fume hood or a powder containment hood to minimize airborne particles.
-
Respiratory PPE: If engineering controls are not sufficient to prevent inhalation exposure, respiratory protection is required. A NIOSH-approved N95 or higher-rated respirator is recommended for handling powders[1]. For situations with potential for higher exposure or spills, a respirator with chemical cartridges may be necessary[1]. All personnel required to wear respirators must be properly fit-tested and trained in their use. Surgical masks offer little to no protection from chemical dusts and should not be used[1].
Table 1: Summary of Recommended Personal Protective Equipment
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Double-layered nitrile gloves | Prevents dermal absorption of the compound and solvents. |
| Body | Disposable, low-permeability gown with cuffed sleeves | Protects skin and clothing from contamination by dust or splashes. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and splashes. |
| Face | Face shield (in addition to goggles for high-risk tasks) | Provides a full barrier against splashes to the face. |
| Respiratory | N95 respirator or higher (within a fume hood) | Prevents inhalation of fine powder particles. |
Operational and Handling Plan
A structured workflow is essential to ensure safety and minimize the risk of contamination.
Preparation and Weighing
-
Designated Area: Designate a specific area for handling 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one, preferably within a chemical fume hood.
-
Pre-weighing Checks: Before handling, ensure all necessary PPE is donned correctly and that all required equipment (spatulas, weigh boats, solvent, etc.) is within the containment area.
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh boat. Use a spatula to gently transfer the powder, avoiding any actions that could create dust.
-
Solution Preparation: If preparing a solution, add the solvent to the container with the pre-weighed compound slowly to avoid splashing. Cap the container and mix gently until dissolved.
Experimental Use
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of the compound into the work environment.
-
Labeling: All containers with 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for managing spills and disposing of waste is crucial.
Spill Response
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Alert: Inform your supervisor and any nearby colleagues.
-
Assess: From a safe distance, assess the extent of the spill.
-
Clean-up (if safe to do so): For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.
-
Solid Spills: Gently cover the spill with an absorbent material to prevent it from becoming airborne. Carefully scoop the material into a labeled, sealable waste container.
-
Liquid Spills: Absorb the spill with a chemically inert absorbent material. Collect the absorbed material into a labeled, sealable waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
All waste contaminated with 6H-[1][2][3]Triazolo[1,5-c]pyrimidin-5-one must be treated as hazardous waste.
-
Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound or its solutions down the drain[5]. Uncleaned packaging should also be disposed of according to official regulations[5].
Workflow Diagrams
PPE Donning and Doffing Sequence
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
